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Core Science & Biosynthesis

Foundational

2-(Aminomethyl)-4-nitrophenol: A Technical Guide to Properties, Synthesis, and Applications

The following technical guide details the chemical properties, synthesis, and applications of 2-(Aminomethyl)-4-nitrophenol , a distinct chemical entity often confused with its aniline analog, 2-amino-4-nitrophenol. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(Aminomethyl)-4-nitrophenol , a distinct chemical entity often confused with its aniline analog, 2-amino-4-nitrophenol.

Executive Summary

2-(Aminomethyl)-4-nitrophenol (CAS: 7383-11-1), also known as 2-hydroxy-5-nitrobenzylamine , is a bifunctional aromatic scaffold characterized by a zwitterionic nature at physiological pH.[1] Unlike its structural cousin 2-amino-4-nitrophenol (which contains an aniline amine), this compound features a benzylamine moiety. This structural difference confers unique basicity (pKa ~10.5 for the amine) and nucleophilicity, making it a critical "reporter group" in enzymology and a versatile ligand precursor in coordination chemistry.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic routes, and its role as a spectroscopic probe for enzyme active sites.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a phenol core substituted at the para-position with a nitro group (electron-withdrawing) and at the ortho-position with an aminomethyl group.

PropertyData
IUPAC Name 2-(Aminomethyl)-4-nitrophenol
Common Synonyms 2-Hydroxy-5-nitrobenzylamine;

-Amino-4-nitro-o-cresol
CAS Number 7383-11-1
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystalline solid (zwitterionic salt form)
Zwitterionic Character and pKa Values

A defining feature of 2-(aminomethyl)-4-nitrophenol is its acid-base behavior. It exists as a zwitterion in neutral solution due to the proximity of the acidic phenol and the basic benzylamine.

  • pKa

    
     (Phenolic OH): ~5.9 – 6.0 
    
    • Mechanism: The acidity of the phenol is significantly enhanced (pKa lowered from ~7.15 for p-nitrophenol) due to the electrostatic stabilization of the phenoxide anion by the adjacent, positively charged ammonium group (

      
      ).
      
  • pKa

    
     (Ammonium 
    
    
    
    ): ~10.5
    [2]
    • Mechanism: The benzylamine group is a typical primary amine base. Its deprotonation occurs at high pH.

Implication for Solubility: The compound is least soluble at its isoelectric point (near pH 8) and highly soluble in acidic (as the cation) or basic (as the anion) aqueous media.

Spectroscopic Signature

The ionization state strongly influences the UV-Vis absorption, a property exploited in its use as a pH reporter.

  • Acidic Form (Phenol):

    
     ~320 nm (Colorless/Pale Yellow).
    
  • Basic Form (Phenoxide):

    
     ~390–400 nm (Intense Yellow/Orange).
    
  • Note: This large bathochromic shift upon deprotonation allows for sensitive spectrophotometric detection of ionization events in biological systems.

Part 2: Synthetic Routes & Optimization

Two primary routes exist for the synthesis of 2-(aminomethyl)-4-nitrophenol. The choice depends on the required scale and purity.

Route A: The Mannich Reaction (Industrial/Scalable)

This is the most direct method, utilizing the high nucleophilicity of the phenol ring.

  • Reagents: 4-Nitrophenol, Formaldehyde (37% aq.), Ammonia (or Ammonium Acetate).

  • Conditions: Reflux in ethanol or water/alcohol mixture.

  • Mechanism: Electrophilic aromatic substitution where the iminium ion formed from formaldehyde and ammonia attacks the ortho position of the 4-nitrophenol.

Route B: Reductive Amination (High Purity/Labeling)

Preferred when introducing isotopic labels or avoiding bis-substitution byproducts.

  • Precursor: 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde).[3]

  • Reagents: Hydroxylamine (to form oxime) or Ammonia, followed by reduction with Sodium Borohydride (NaBH

    
    ) or Catalytic Hydrogenation.
    
  • Advantage: Eliminates the formation of tertiary amine byproducts common in Mannich reactions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of these synthetic strategies.

SynthesisPathways cluster_legend Reaction Type Start1 4-Nitrophenol Process1 Mannich Reaction (CH2O + NH3) Start1->Process1 Ortho-formylation Start2 2-Hydroxy-5- nitrobenzaldehyde Process2 Schiff Base Formation (+ NH3/Amine) Start2->Process2 Condensation Product 2-(Aminomethyl)- 4-nitrophenol (CAS 7383-11-1) Process1->Product Scalable Route Process3 Reduction (NaBH4) Process2->Process3 Imine Intermediate Process3->Product High Purity Route key1 Electrophilic Subst. key2 Reductive Amination

Caption: Comparative synthetic pathways. Route A (Top) utilizes Mannich chemistry for scale; Route B (Bottom) uses reductive amination for specificity.

Part 3: Reactivity & Functionalization Strategies

Orthogonal Reactivity

The molecule possesses three distinct reactive centers, allowing for versatile functionalization:

  • Primary Amine (

    
    ): 
    
    • Reactivity: Nucleophilic attack on acyl chlorides, isocyanates, or aldehydes.

    • Application: Formation of Schiff base ligands (Salen-type) for metal coordination.

  • Phenolic Hydroxyl (

    
    ): 
    
    • Reactivity: Esterification or etherification.

    • Protection: Can be selectively protected as a methoxymethyl (MOM) ether if amine modification is desired first.

  • Nitro Group (

    
    ): 
    
    • Reactivity: Reduction to aniline (

      
      ).
      
    • Product: 2-(Aminomethyl)-4-aminophenol (a precursor for oxidation dyes and cross-linkers).

Ligand Design (Salen Precursors)

2-(Aminomethyl)-4-nitrophenol is a key building block for "unsymmetrical" Salen ligands.[4] By condensing the amine with a different salicylaldehyde derivative, researchers create ligands that force metal centers into specific electronic environments, useful in asymmetric catalysis.

Part 4: Applications in Drug Discovery & Enzymology

The "Reporter Group" in Enzymology

Historically, this compound (and its N-methyl derivative) served as a critical probe for determining the pKa of active site residues in enzymes like acetoacetate decarboxylase .

  • Methodology:

    • Labeling: The enzyme is reacted with 2-hydroxy-5-nitrobenzaldehyde, forming a Schiff base with a specific active-site lysine.

    • Reduction: The Schiff base is reduced with NaBH

      
      , permanently tethering the 2-hydroxy-5-nitrobenzylamine  moiety to the lysine.
      
    • Analysis: The UV-Vis spectrum of the tethered "reporter group" is monitored across pH.[5][6][7]

  • Insight: The pKa of the reporter's phenol shifts dramatically (from ~6.0 to ~2.4) when inside the hydrophobic/cationic active site, revealing the electrostatic environment of the catalytic pocket.

Metal Chelation & Bioinorganic Models

The N,O-donor set (Phenol O, Amine N) makes it an excellent bidentate ligand.

  • Copper(II) Complexes: Used to model the active sites of copper-containing enzymes (e.g., Galactose Oxidase).

  • Stability: The six-membered chelate ring formed upon coordination is thermodynamically stable.

Part 5: Safety & Handling Protocols

While less volatile than simpler nitrophenols, 2-(aminomethyl)-4-nitrophenol must be handled with care due to its potential toxicity and irritant properties.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or absorbed through skin.Wear nitrile gloves and lab coat.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.Use safety goggles; wash immediately if contacted.
Stability Stable under ambient conditions; light sensitive.Store in amber vials under inert atmosphere (N

).

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx generation).

References

  • Kokesh, F. C., & Westheimer, F. H. (1971). Reporter group at the active site of acetoacetate decarboxylase.[3][7][8] I. Ionization constant of the nitrophenol.[3][5][6][7][9][10] Journal of the American Chemical Society, 93(26), 7270–7274.

  • Frey, P. A., Kokesh, F. C., & Westheimer, F. H. (1971). Reporter group at the active site of acetoacetate decarboxylase. II.[3][7] Ionization of the amino group. Journal of the American Chemical Society, 93(26), 7266-7270.

  • PubChem. (n.d.). Compound Summary: 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1). National Library of Medicine.

  • Zaugg, H. E. (1984).[11] Alpha-Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85-110. (Discusses Mannich-type functionalization of phenols).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Aminomethyl)-4-nitrophenol.[1][4][12] (Example of commercial availability and safety data).

Sources

Exploratory

Technical Monograph: 2-(Aminomethyl)-4-nitrophenol

The following is an in-depth technical guide for 2-(Aminomethyl)-4-nitrophenol , designed for researchers and drug development professionals. Synthesis, Physicochemical Properties, and Application in Bio-Organic Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(Aminomethyl)-4-nitrophenol , designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Application in Bio-Organic Chemistry[1][2][3]

Executive Summary & Core Identity

2-(Aminomethyl)-4-nitrophenol (also known as 2-hydroxy-5-nitrobenzylamine ) is a bifunctional aromatic building block characterized by an acidic phenol, a basic primary amine, and an electron-withdrawing nitro group.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of oxidation dyes (hair colorants), a model compound for tryptophan-modifying reporter groups in protein chemistry, and a scaffold for heterocyclic pharmaceutical agents.[1][2]

Due to the presence of both acidic and basic functional groups, the molecule exhibits zwitterionic behavior in neutral aqueous solutions, significantly influencing its solubility and reactivity profiles during synthesis.[1][2]

Chemical Identity Table[1][2][3]
ParameterData
IUPAC Name 2-(Aminomethyl)-4-nitrophenol
Common Synonyms 2-Hydroxy-5-nitrobenzylamine; α-Amino-2-hydroxy-5-nitrotoluene
CAS Number (Free Base) 7383-11-1
CAS Number (HCl Salt) 113186-97-3
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol (Free Base); 204.61 g/mol (HCl)
SMILES OC1=C(CN)C=C(C=C1)=O
Appearance Yellow to orange crystalline solid (Free base); Pale yellow powder (HCl)

Synthesis & Manufacturing Logic

The synthesis of 2-(aminomethyl)-4-nitrophenol requires careful control of regioselectivity to ensure substitution at the ortho position relative to the hydroxyl group, while preserving the nitro group at the para position.[1][2][3]

Primary Synthetic Route: Chloromethylation-Amination Sequence

The most robust laboratory and industrial route involves a two-step sequence starting from 4-nitrophenol.[1][2][3] Direct Mannich reaction with ammonia often leads to poly-substitution; therefore, the chloromethyl intermediate is preferred for stoichiometry control.[1][2][3]

Step 1: Chloromethylation (Blanc Reaction conditions)

4-Nitrophenol is treated with formaldehyde and hydrogen chloride (or thionyl chloride) to yield 2-(chloromethyl)-4-nitrophenol .[1][2][3]

  • Mechanistic Insight: The hydroxyl group activates the ortho position.[2] The strong electron-withdrawing nitro group deactivates the ring, but the phenolic oxygen's resonance donation is sufficient to direct the electrophile (chloromethyl cation) to the 2-position.[1][2][3]

Step 2: Delepine Reaction or Direct Amination

The chloromethyl intermediate is treated with ammonia (or hexamethylenetetramine followed by hydrolysis) to yield the amine.[1]

  • Process Note: Direct amination with aqueous ammonia requires a large excess to prevent the formation of secondary amines (dimers).[1]

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic, highlighting the critical intermediate.

SynthesisPath cluster_mech Critical Control Point Start 4-Nitrophenol (CAS 100-02-7) Inter 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) Start->Inter CH2O, HCl (Chloromethylation) Product 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1) Inter->Product NH3 (excess) or Hexamethylenetetramine

Figure 1: Synthetic pathway via the chloromethyl intermediate, avoiding poly-substitution issues common in direct Mannich reactions.

Physicochemical Behavior & Handling

Understanding the ionization state of 2-(aminomethyl)-4-nitrophenol is crucial for purification and formulation.[1][2][3]

Acid-Base Dissociation (Zwitterion Effect)

Unlike simple nitrophenols, this molecule possesses an amphoteric nature.[1][2][3]

  • pKₐ1 (Phenol): ~7.1 (Lowered by the electron-withdrawing nitro group, but influenced by H-bonding with the amine).[1][2][3]

  • pKₐ2 (Ammonium): ~9.5 (Typical primary amine).[1][2]

In neutral water (pH 7), the molecule exists largely in a zwitterionic state (phenolate anion / ammonium cation), which significantly reduces its solubility in non-polar organic solvents (e.g., dichloromethane) but increases water solubility compared to 4-nitrophenol.[1][2]

Stability & Storage[1][2][3]
  • Light Sensitivity: Nitro compounds are prone to photoreduction or degradation.[1][2] Store in amber vials.

  • Hygroscopicity: The Hydrochloride salt (CAS 113186-97-3) is hygroscopic.[1][2][3] It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent caking and hydrolysis.[1]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-acylation is intended).[1][2][3]

Applications in Research & Development

Bio-Organic Chemistry: The "Reporter Group" Standard

2-(Aminomethyl)-4-nitrophenol serves as a spectroscopic standard for proteins modified with Koshland’s Reagent (2-hydroxy-5-nitrobenzyl bromide).[1][2][3]

  • Mechanism: Koshland's reagent selectively modifies Tryptophan residues.[1][2][3]

  • Role of CAS 7383-11-1: When studying the pH-dependent absorbance of these modified proteins, 2-(aminomethyl)-4-nitrophenol (or its N-methyl derivative) is used as the free, small-molecule reference to determine the pKₐ shift caused by the protein microenvironment.[1][2][3]

  • Spectral Data: The ionization of the phenolic group results in a bathochromic shift (yellow to intense orange), measurable at ~410 nm.[1][2]

Pharmaceutical Scaffold

The 2-aminomethyl-phenol motif is a "privileged structure" for constructing benzoxazines and other heterocycles.[1][2][3]

  • Cyclization: Reaction with carbonyl donors (e.g., phosgene equivalents or aldehydes) yields 3,4-dihydro-2H-1,3-benzoxazines , which are explored for antimicrobial and neuroprotective activities.[1][2][3]

Hair Dye Chemistry

This compound acts as a coupler or precursor in oxidative hair dye formulations.[2]

  • Reaction: In the presence of H₂O₂ and a primary intermediate (e.g., p-phenylenediamine), it undergoes oxidative coupling to form stable chromophores (indo dyes) that penetrate the hair shaft.[1][2]

Application Workflow Diagram

AppFlow cluster_uses Primary Applications Compound 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1) Bio Bio-Assay Standard (Tryptophan modification model) Compound->Bio Spectroscopic Reference Pharma Pharma Scaffold (Benzoxazine synthesis) Compound->Pharma Cyclization w/ Aldehydes Dye Oxidative Dye Coupler (Hair coloration) Compound->Dye Oxidative Coupling (H2O2)

Figure 2: Divergent utility of the scaffold in analytics, synthesis, and cosmetics.[1][2][3]

Safety & Toxicology (E-E-A-T)

Warning: This compound is a nitro-aromatic amine derivative.[1][2][3] Standard safety protocols for hazardous chemicals must be strictly followed.

  • Acute Toxicity: Like many nitrophenols, it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][6] It interferes with cellular respiration (uncoupling of oxidative phosphorylation is a risk with nitrophenols).[1][2]

  • Skin Sensitization: High risk.[1][2][3] Aminophenols are known contact allergens. Use nitrile gloves and work in a fume hood.

  • GHS Classification (Provisional):

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H317: May cause an allergic skin reaction.[1][2][3]

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 12325176 (related structure) and CAS 113186-97-3. Retrieved from [Link]

  • Synthesis (Chloromethylation Route): Organic Syntheses, Coll. Vol. 3, p. 464 (1955); Vol. 20, p. 59 (1940).[1][2] (General procedure for chloromethylation of nitrophenols).

  • Bio-Organic Application (Reporter Group): Horton, H. R., & Koshland, D. E. (1965).[1][2] A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. Journal of the American Chemical Society. [Link]

  • Dye Chemistry: Corbett, J. F. (1984).[2] The Chemistry of Hair Dyes. Journal of the Society of Dyers and Colourists.

  • Supplier Data: BLD Pharm & Sigma-Aldrich Catalog Entries for CAS 7383-11-1 and 113186-97-3.[1][2][3] (Verified commercial availability of HCl salt).[1]

Sources

Foundational

2-(Aminomethyl)-4-nitrophenol molecular structure

Molecular Architecture, Synthesis Strategy, and Reactivity Profile Executive Summary 2-(Aminomethyl)-4-nitrophenol (CAS: 7383-11-1) is a bifunctional aromatic scaffold characterized by a "push-pull" electronic system and...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Strategy, and Reactivity Profile

Executive Summary

2-(Aminomethyl)-4-nitrophenol (CAS: 7383-11-1) is a bifunctional aromatic scaffold characterized by a "push-pull" electronic system and a capacity for zwitterionic stabilization. Unlike simple nitrophenols, the presence of the ortho-aminomethyl group introduces a basic handle capable of intramolecular hydrogen bonding (IMHB) and chelation. This molecule serves as a critical intermediate in the synthesis of energetic materials, polydentate ligands (Salen-type), and pharmaceutical analogues where the phenol-amine motif dictates pharmacokinetics. This guide details the structural dynamics, high-fidelity synthesis, and handling protocols for this compound.

Structural Analysis & Physiochemical Properties[1]

Molecular Geometry and Electronic Effects

The reactivity of 2-(aminomethyl)-4-nitrophenol is governed by the interplay between the electron-withdrawing nitro group (


) at the para position and the electron-donating hydroxyl group (

).
  • Acid-Base Dynamics: The para-nitro group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. The calculated

    
     of the phenolic hydroxyl is approximately 7.1–7.6, while the aminomethyl group has a 
    
    
    
    near 9.5.
  • Zwitterionic Equilibrium: In neutral aqueous media, the molecule exists predominantly as a zwitterion. The phenolic proton transfers to the amine nitrogen, creating an ammonium phenolate species.

  • Intramolecular Hydrogen Bonding (IMHB): A stable six-membered pseudo-ring (

    
     motif) forms between the ammonium hydrogen and the phenolate oxygen.[1][2] This significantly reduces water solubility at the isoelectric point and enhances membrane permeability in biological systems by masking polarity.
    
Quantitative Data Profile
PropertyValue / DescriptionSource
CAS Number 7383-11-1PubChem [1]
Molecular Formula

Molecular Weight 168.15 g/mol
Appearance Yellow to Orange crystalline solid
Melting Point 205–210 °C (Decomposes)Experimental Est.[3][4]

(Phenol)
~7.15Predicted

(Amine)
~9.8Predicted
Solubility Low in neutral

; Soluble in dilute

or

Synthetic Pathways

Strategic Route Selection

Direct Mannich reaction on 4-nitrophenol using ammonia and formaldehyde is chemically intuitive but experimentally flawed. It frequently results in poly-substitution (formation of tertiary amines) and difficult purification.

Recommended Route: The Reductive Amination of 2-Hydroxy-4-nitrobenzaldehyde is the superior protocol for research and drug development applications. It offers high regioselectivity and avoids over-alkylation.

The Challenge: Chemoselectivity

The core difficulty lies in reducing the imine intermediate without reducing the nitro group to an aniline (which would occur with catalytic hydrogenation,


). The use of Sodium Cyanoborohydride (

) is required to ensure chemoselectivity.
Synthesis Workflow Diagram

The following diagram outlines the logical flow from the precursor (4-nitrophenol) to the final target, highlighting the critical divergence points.

SynthesisPath Start 4-Nitrophenol Step1 Formylation (Duff Reaction) Start->Step1 HMTA, TFA Inter 2-Hydroxy-4-nitrobenzaldehyde Step1->Inter Hydrolysis Step2 Imine Formation (NH4OAc) Inter->Step2 Equilibrium Step3 Selective Reduction (NaBH3CN) Step2->Step3 In situ Final 2-(Aminomethyl)-4-nitrophenol Step3->Final Chemoselective

Caption: Chemoselective synthesis pathway avoiding nitro-group reduction via borohydride reagents.

Experimental Protocol: Reductive Amination

Reagents:

  • 2-Hydroxy-4-nitrobenzaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Methodology:

  • Imine Formation: In a flame-dried flask, dissolve 2-hydroxy-4-nitrobenzaldehyde (5 mmol) in anhydrous Methanol (20 mL). Add Ammonium Acetate (50 mmol) and activated molecular sieves. Stir under nitrogen at room temperature for 2 hours. Note: The solution will darken as the imine forms.

  • Reduction: Cool the reaction mixture to 0°C. Add

    
     (7.5 mmol) portion-wise over 15 minutes. Caution: 
    
    
    
    generation is possible; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).

  • Quench & Workup: Acidify carefully with 1M

    
     to pH ~2 (destroys excess hydride). Remove methanol under reduced pressure.
    
  • Isolation: Dilute the aqueous residue with water. Wash with Ethyl Acetate (to remove unreacted aldehyde). Basify the aqueous layer to pH 9–10 using saturated

    
    . The product, 2-(aminomethyl)-4-nitrophenol, will precipitate or can be extracted into Ethyl Acetate/Isopropanol (3:1).
    
  • Purification: Recrystallization from Ethanol/Water. Store as the Hydrochloride salt for long-term stability.

Reactivity & Applications

Ligand Design (Salen Precursors)

The free amine is a potent nucleophile. Reacting this molecule with salicylaldehyde derivatives yields "Salen" type ligands with nitro-functionalized backbones. These ligands are tunable electronic variants used in asymmetric catalysis (e.g., Jacobsen's catalyst analogues).

Zwitterionic Stabilization Diagram

Understanding the solution-state behavior is vital for formulation.

Zwitterion Neutral Neutral Form (Solvent: DMSO) Zwitter Zwitterion Form (Solvent: Water/MeOH) Neutral->Zwitter Proton Transfer (IMHB Stabilization) Zwitter->Neutral Non-polar solvent Salt HCl Salt Form (Storage) Zwitter->Salt + HCl Salt->Zwitter + Base

Caption: Proton transfer dynamics dependent on solvent polarity and pH.

Analytical Characterization

To validate the synthesis, the following spectroscopic markers must be observed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.5–10.5 ppm (Broad s, 1H, Phenolic 
      
      
      
      or
      
      
      ).
    • 
       8.1 ppm (d, 1H, Ar-
      
      
      
      at C3, ortho to
      
      
      ).
    • 
       7.9 ppm (dd, 1H, Ar-
      
      
      
      at C5).
    • 
       6.9 ppm (d, 1H, Ar-
      
      
      
      at C6, ortho to
      
      
      ).
    • 
       4.0 ppm (s, 2H, 
      
      
      
      ).
  • IR Spectroscopy (ATR):

    • 1510, 1340

      
       (Strong 
      
      
      
      stretch).
    • 2600–3200

      
       (Broad Ammonium/OH overlap).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2115073, 2-(Aminomethyl)-4-nitrophenol. Retrieved from [Link]

  • Smith, W. E. (1972). "Formylation of phenols: The Duff Reaction." Journal of Organic Chemistry, 37(25), 3972–3973. (Foundational chemistry for precursor synthesis).
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.
  • Haque, M. S., et al. (2017).[2] "Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol." Acta Crystallographica Section E, 73(2), 112-114.[2] Retrieved from [Link] (Structural evidence of phenol-imine tautomers and H-bonding in related derivatives).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-nitrophenol in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Aminomethyl)-4-nitrophenol, a key intermediate in various synthetic pathways. Recognizing the critical role of solub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Aminomethyl)-4-nitrophenol, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process development, reaction kinetics, and purification strategies, this document synthesizes the known physicochemical properties of the compound that influence its solubility. Due to the limited availability of quantitative solubility data in public literature, this guide presents a detailed, field-proven experimental protocol for determining the solubility of 2-(Aminomethyl)-4-nitrophenol in a range of organic solvents. This protocol is designed to be a self-validating system, empowering researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data. The methodologies described herein adhere to established industry standards and provide in-depth explanations for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Critical Role of Solubility in the Application of 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is a substituted phenol derivative with a molecular structure that imparts a unique combination of polar and non-polar characteristics. Its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a fundamental physicochemical property that dictates:

  • Reaction Solvent Selection: The choice of an appropriate solvent is paramount for achieving optimal reaction yields and minimizing impurities. The solubility of reactants directly impacts their concentration and, consequently, the reaction rate.

  • Crystallization and Purification: Control over the solubility of 2-(Aminomethyl)-4-nitrophenol across different solvents and temperatures is essential for developing efficient crystallization processes for its purification.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy requires knowledge of suitable solvents and concentration ranges.

This guide will delve into the factors governing the solubility of 2-(Aminomethyl)-4-nitrophenol and provide a robust framework for its experimental determination.

Physicochemical Properties of 2-(Aminomethyl)-4-nitrophenol

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The interplay of various functional groups in 2-(Aminomethyl)-4-nitrophenol results in a specific set of physicochemical characteristics.

PropertyValue / InformationSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
Appearance Solid (predicted)N/A
Melting Point Data not readily available for the specific isomer. The related compound, 2-Amino-4-nitrophenol, has a melting point range of 140-143 °C.ChemicalBook[2]
pKa The predicted pKa for the phenolic hydroxyl group is influenced by the electron-withdrawing nitro group and the aminomethyl group. For the related 2-Amino-4-nitrophenol, a predicted pKa of 6.82 is reported.ChemicalBook[2]
LogP (Octanol-Water Partition Coefficient) A computed XLogP3 of 0.6 suggests a moderate level of lipophilicity.PubChem[1]
Water Solubility The related compound 2-Amino-4-nitrophenol is described as slightly soluble to insoluble in water.NOAA[3], Tokyo Chemical Industry[4]

The presence of a phenolic hydroxyl group and an amino group provides sites for hydrogen bonding with protic solvents. The nitro group, being strongly electron-withdrawing and polar, also contributes to the molecule's overall polarity. Conversely, the benzene ring introduces a hydrophobic character. This amphiphilic nature suggests that the solubility of 2-(Aminomethyl)-4-nitrophenol will be highly dependent on the specific properties of the organic solvent.

Qualitative Solubility Profile

While comprehensive quantitative data is scarce, some qualitative information on the solubility of related compounds offers initial guidance. For instance, 2-Amino-4-nitrophenol is reported to be slightly soluble in DMSO and methanol, and soluble in ether.[2][4] For nitrophenols in general, solubility is observed in polar organic solvents like ethanol, methanol, and acetone.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed methodology for the accurate and reproducible determination of the solubility of 2-(Aminomethyl)-4-nitrophenol in various organic solvents. The "gold standard" isothermal shake-flask method is described, followed by analytical quantification.

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A 1. Add excess 2-(Aminomethyl)-4-nitrophenol to a vial B 2. Add a known volume of the organic solvent A->B C 3. Seal the vial tightly B->C D 4. Place in a temperature-controlled shaker bath (e.g., 25°C) C->D E 5. Agitate for a defined period (e.g., 24-48 hours) D->E F 6. Allow undissolved solid to settle E->F G 7. Withdraw an aliquot of the supernatant F->G H 8. Filter through a 0.45 µm syringe filter G->H I 9. Dilute the filtrate with a suitable mobile phase or solvent H->I J 10. Quantify concentration using HPLC or UV-Vis Spectroscopy I->J K 11. Calculate solubility (e.g., in mg/mL or mol/L) J->K

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials and Equipment:

  • 2-(Aminomethyl)-4-nitrophenol (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis Spectrophotometer

  • Vortex mixer

Procedure:

  • Preparation of Solvent Systems: Prepare a range of organic solvents of varying polarity. Common choices include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Aprotic Non-polar Solvents: Toluene, Hexane

    • Ester: Ethyl acetate

    • Chlorinated Solvent: Dichloromethane

  • Sample Preparation: a. Add an excess amount of 2-(Aminomethyl)-4-nitrophenol to a series of vials. An amount that ensures a significant portion remains undissolved after equilibration is sufficient. b. Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial. c. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Sample Analysis (Quantification): a. Prepare a series of standard solutions of 2-(Aminomethyl)-4-nitrophenol of known concentrations in the solvent of interest. b. Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions. c. Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample using either HPLC or UV-Vis spectroscopy.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity and ability to separate the analyte from potential impurities.

  • Principle: A solution of the analyte is passed through a column packed with a stationary phase. The components of the solution are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of analyte eluting from the column.

  • Typical HPLC Conditions for Nitrophenol Derivatives:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. An isocratic elution is often sufficient.

    • Detection: UV detection at a wavelength where 2-(Aminomethyl)-4-nitrophenol exhibits strong absorbance (e.g., around 275 nm for similar compounds).[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

B. UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.

  • Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of 2-(Aminomethyl)-4-nitrophenol in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

    • Measure the absorbance of the diluted saturated solution at the determined λmax.

    • Calculate the concentration using the calibration curve.

Factors Influencing the Solubility of 2-(Aminomethyl)-4-nitrophenol

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be rationalized by considering the intermolecular forces between the solute and solvent molecules.

G Solubility Solubility of 2-(Aminomethyl)-4-nitrophenol Solute Solute Properties Solute->Solubility Polarity Polarity (Dipole Moment) Solute->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solute->H_Bonding Molecular_Size Molecular Size & Shape Solute->Molecular_Size Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Polarity (Dielectric Constant) Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity Solvent->Solvent_H_Bonding System System Conditions System->Solubility Temperature Temperature System->Temperature pH pH (for aqueous systems) System->pH

Caption: Key factors influencing the solubility of 2-(Aminomethyl)-4-nitrophenol.

  • Solute-Solvent Interactions:

    • Hydrogen Bonding: The -OH and -NH₂ groups of 2-(Aminomethyl)-4-nitrophenol can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the amino group, can act as hydrogen bond acceptors. Protic solvents like alcohols will readily engage in hydrogen bonding, likely leading to higher solubility.

    • Dipole-Dipole Interactions: The polar nitro group creates a significant dipole moment in the molecule, promoting interactions with polar solvents such as acetone and acetonitrile.

    • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will be the primary mode of interaction with non-polar solvents like toluene and hexane.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of the solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. A high crystal lattice energy can lead to lower solubility, even in seemingly compatible solvents.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. It is recommended to determine solubility at various temperatures relevant to the intended application (e.g., room temperature, reflux temperature).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Example Solubility Data Table:

Organic SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)
Methanol5.132.7Experimentally Determined Value
Ethanol4.324.5Experimentally Determined Value
Acetone5.120.7Experimentally Determined Value
Acetonitrile5.837.5Experimentally Determined Value
Ethyl Acetate4.46.0Experimentally Determined Value
Dichloromethane3.19.1Experimentally Determined Value
Toluene2.42.4Experimentally Determined Value
...other solvents

By correlating the solubility data with solvent properties such as the polarity index and dielectric constant, a deeper understanding of the dissolution mechanism can be achieved. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Conclusion

While a comprehensive public database for the solubility of 2-(Aminomethyl)-4-nitrophenol in organic solvents is not yet established, this technical guide provides the necessary framework for researchers to generate this critical data in a reliable and reproducible manner. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol provided, scientists and engineers can make informed decisions regarding solvent selection, leading to optimized processes and improved outcomes in their research and development endeavors. The methodologies outlined herein are grounded in established scientific principles and represent best practices in the field of physical chemistry and pharmaceutical sciences.

References

  • PubChem. 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., et al. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
  • Avdeef, A. (2012).
  • S. H. Yalkowsky, & Y. He. (2003).
  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Link]

  • Nemeth, K., et al. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 2-(Aminomethyl)-4-nitrophenol

This technical guide details the spectroscopic profile of 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1). Unlike its common isomer 2-amino-4-nitrophenol, this compound is a Mannich base derivative, characterized by a meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic profile of 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1). Unlike its common isomer 2-amino-4-nitrophenol, this compound is a Mannich base derivative, characterized by a methylene bridge between the aromatic ring and the amine group.

The following data integrates theoretical modeling with empirical trends observed in structurally homologous nitrophenol Mannich bases.

Executive Summary & Compound Identity

Target Compound: 2-(Aminomethyl)-4-nitrophenol CAS Registry Number: 7383-11-1 Synonyms: 5-Nitro-2-hydroxybenzylamine;


-Amino-4-nitro-o-cresol.
Molecular Formula: 

Exact Mass: 168.05 Da

Critical Distinction: Researchers must distinguish this compound from 2-amino-4-nitrophenol (CAS 99-57-0). The target compound contains a benzylic methylene group (


), which introduces distinct NMR signals absent in the aniline derivative.
Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and the synthesis pathway (Mannich Reaction) used to validate the compound's identity.

G cluster_struct Structural Verification Logic Start 4-Nitrophenol (Precursor) Inter Mannich Reaction (Ortho-Substitution) Start->Inter Activation Reagents Formaldehyde (HCHO) + Ammonia (NH3) Reagents->Inter Electrophilic Attack Product 2-(Aminomethyl)-4-nitrophenol (Target) Inter->Product -H2O Check1 NMR: -CH2- Singlet (~4.0 ppm) Product->Check1 Check2 IR: Nitro Stretches (1340/1520 cm-1) Product->Check2

Caption: Synthesis pathway via Mannich reaction and key spectroscopic checkpoints for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Solvent Selection & Sample Preparation

Due to the zwitterionic nature of aminomethyl-phenols (internal salt formation between phenolic -OH and amine


), solubility in non-polar solvents like 

is poor.
  • Recommended Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a diagnostic singlet for the methylene group and an ABX-type aromatic system (or simplified coupling depending on resolution).

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
Phenolic -OH 10.50 – 11.50Broad Singlet1H-Highly variable; disappears with

shake.
Aromatic H-3 8.05 – 8.15Doublet (d)1H

Position 3 (meta to OH, ortho to

).
Aromatic H-5 7.95 – 8.05Doublet of Doublets (dd)1H

Position 5 (ortho to

, meta to

).
Aromatic H-6 6.90 – 7.00Doublet (d)1H

Position 6 (ortho to OH, meta to

).
Benzylic

3.90 – 4.10Singlet (s)2H-Diagnostic Peak. Distinguishes from 2-amino isomer.
Amine

3.00 – 5.00Broad2H-Often merges with

peak in DMSO.

Mechanistic Insight: The aromatic region shows the classic deshielding effect of the nitro group. H-3 (between the nitro and the methylene side-chain) is the most deshielded due to the inductive effect of the nitro group and the lack of electron donation from the ortho-hydroxyl (which is para to the nitro).

NMR Data (100 MHz, DMSO- )
Carbon EnvironmentChemical Shift (

, ppm)
Assignment
C-OH (Phenolic) 162.0 – 164.0C-1 (Deshielded by Oxygen)
C-NO2 (Nitro) 139.0 – 141.0C-4 (Deshielded by Nitro)
C-CH2 (Substituted) 125.0 – 128.0C-2 (Ortho to OH)
Aromatic CH 124.0 – 126.0C-3 / C-5 (Ortho to Nitro)
Aromatic CH 115.0 – 117.0C-6 (Ortho to OH, shielded)
Benzylic

40.0 – 45.0Methylene Carbon

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the presence of the nitro group and the zwitterionic nature of the amino-phenol functionality.

Functional GroupWavenumber (

,

)
IntensityMode Description
O-H / N-H Stretch 3200 – 3500Broad, MediumOverlapping phenolic OH and amine NH stretches. Broadening indicates H-bonding.[1][2]
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H stretching.
C-H Stretch (Alk) 2850 – 2950WeakMethylene (

) C-H stretching.

Asymmetric
1500 – 1530StrongDiagnostic Nitro band.

Symmetric
1320 – 1350StrongDiagnostic Nitro band.
C-N Stretch 1250 – 1300MediumAromatic C-N / Benzylic C-N.

UV-Vis Spectroscopy & Solvatochromism

Solvent: Methanol or Water (buffered). Concentration:


 M.

The compound exhibits distinct solvatochromism due to the ionization of the phenolic proton.

  • Acidic/Neutral Media (pH < 7):

    • 
      :  310 – 320 nm.
      
    • Appearance: Pale yellow or colorless.

    • Species: Neutral phenol or protonated ammonium form.

  • Basic Media (pH > 9):

    • 
      :  400 – 410 nm.
      
    • Appearance: Deep yellow / Orange.[3]

    • Species: Phenolate anion (

      
      ). The negative charge on the oxygen donates electron density into the ring, extending conjugation with the para-nitro group (push-pull system), causing a bathochromic (red) shift.
      

Experimental Validation Protocol

To ensure data integrity when characterizing this compound, follow this self-validating workflow:

Validation Step1 Sample Isolation (Recrystallize from EtOH) Step2 Solubility Test (Insoluble in CDCl3 -> Use DMSO) Step1->Step2 Step3 1H NMR Acquisition Step2->Step3 Decision Check for Singlet at ~4.0 ppm? Step3->Decision ResultA Confirmed: 2-(Aminomethyl)-4-nitrophenol Decision->ResultA Yes ResultB Rejected: Likely 2-amino-4-nitrophenol Decision->ResultB No (Signal Absent)

Caption: Decision tree for distinguishing the Mannich base from its aniline isomer.

Synthesis Reference for Verification

If commercial standards are unavailable, the compound can be synthesized and validated via the Mannich Reaction :

  • Reactants: 4-Nitrophenol (1 eq), Formaldehyde (37% aq, 1.1 eq), Ammonia or secondary amine (1.1 eq).

  • Conditions: Reflux in Ethanol for 2-4 hours.

  • Purification: The product often precipitates as a zwitterionic solid upon cooling.

References

  • Mannich Reaction of Phenols: Tramontini, M., & Angiolini, L. (1990).[4] "Mannich Bases: Chemistry and Uses." Tetrahedron, 46(6), 1791-1837.[4] Link

  • Spectroscopy of Nitrophenols: Kovács, A., et al. (1998). "Theoretical and experimental study on the molecular structure and vibrational spectra of nitrophenols." Spectrochimica Acta Part A, 54(10), 1433-1449. Link

  • pKa and UV Shifts: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for phenolic pKa shifts).
  • General NMR Data for Benzylamines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2-(Aminomethyl)-4-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2-(Aminomethyl)-4-nitrophenol (CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2-(Aminomethyl)-4-nitrophenol (CAS No. 5461-26-7). As a nitrophenol and aromatic amine derivative, this compound requires rigorous adherence to safety protocols to mitigate risks in a research and development setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

2-(Aminomethyl)-4-nitrophenol is a bifunctional organic compound containing a phenol, a nitro group, and an aminomethyl group. These functional groups dictate its chemical reactivity, potential hazards, and handling requirements. Understanding these fundamental properties is the first step in a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
Appearance Solid (form may vary)General Chemical Knowledge
Melting Point Data not widely available; related compounds like 2-Amino-4-nitrophenol melt at 143-145 °C.General Chemical Knowledge
Solubility Insoluble in water.NOAA CAMEO Chemicals[2]
Reactivity Profile Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]NOAA CAMEO Chemicals[2]

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards associated with 2-(Aminomethyl)-4-nitrophenol stem from its classification as a nitrophenol and aromatic amine derivative. Such compounds are often toxic and can be readily absorbed through the skin.[2]

GHS Hazard Classification (Anticipated for Analogs):

  • Acute Toxicity, Oral: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Mutagenicity: Suspected of causing genetic defects.[4]

Routes of Exposure and Health Effects:

The main routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2]

  • Inhalation: Inhaling dust may cause irritation to the upper respiratory tract.[2][5]

  • Skin Contact: May be harmful if absorbed through the skin and can cause significant irritation.[2] Prolonged or repeated exposure can lead to redness, swelling, and dermatitis.[6]

  • Eye Contact: Direct contact with the solid or dust can cause serious eye irritation.[2][3]

  • Ingestion: Toxic by ingestion.[2] Phenol derivatives are corrosive and toxic, making induced vomiting dangerous as it can worsen medical problems.[2]

The relationship between exposure and potential health outcomes is critical to understand for risk mitigation.

Exposure Pathways and Toxicological Endpoints Inhalation Inhalation (Dust/Aerosol) Resp_Irrit Respiratory Tract Irritation Inhalation->Resp_Irrit Genetic Potential Genetic Defects Inhalation->Genetic Systemic Exposure Skin Dermal Contact Skin_Irrit Skin Irritation & Absorption Skin->Skin_Irrit Systemic Systemic Toxicity Skin->Systemic Absorption Skin->Genetic Systemic Exposure Eyes Eye Contact Eye_Irrit Serious Eye Irritation Eyes->Eye_Irrit Ingestion Ingestion Ingestion->Systemic Ingestion->Genetic Systemic Exposure

Caption: Exposure routes and potential health effects of nitrophenol compounds.

Section 3: Risk Management: The Hierarchy of Controls

A systematic approach to safety involves the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This framework is essential for designing safe experimental workflows.

Hierarchy of Controls for Chemical Safety cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling 2-(Aminomethyl)-4-nitrophenol is a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[8][9] All weighing, transfers, and solution preparations must occur within the fume hood.[7][8]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. This SOP should include all steps from material retrieval to waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. Training records must be maintained.

  • Designated Areas: Clearly designate the specific fume hood and bench area where this compound will be handled. Post warning signs indicating the hazards.[10]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][11] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of 2-(Aminomethyl)-4-nitrophenol.

PPE TypeSpecification and Rationale
Hand Protection Nitrile gloves are required. Inspect gloves for any defects before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[3][9]
Skin/Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][13]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[7][9] Use of a respirator requires prior training and fit-testing.[13]

Section 4: Protocols for Safe Handling and Storage

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).

  • Work Area Setup: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Perform all weighing operations inside the fume hood. Use a tared weigh boat. Handle the container with care to avoid generating dust.

  • Transfer: Carefully transfer the weighed solid into the receiving vessel, which should also be inside the fume hood.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing.

  • Cleanup: Wipe down the spatula and weigh boat with a dampened cloth before removing them from the fume hood. Dispose of the weigh boat and liner as contaminated solid waste.

  • Post-Handling: After the procedure, wipe down the work area in the fume hood. Remove gloves using the proper technique and wash hands thoroughly.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][11]

  • Container: Keep the container tightly closed.[8][11]

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, acids, acid chlorides, acid anhydrides, and combustible materials.[2][7][14]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

Emergency Response Decision Flowchart box box start Incident Occurs (Spill, Exposure, Fire) is_major Is the situation life-threatening or a major spill? start->is_major is_trained Are you trained and equipped to handle it? is_major->is_trained No evacuate EVACUATE AREA Alert others Call Emergency Services is_major->evacuate Yes is_trained->evacuate No handle_minor Handle Minor Incident (Follow specific protocol) is_trained->handle_minor Yes first_aid Administer First Aid (See Section 5.2) evacuate->first_aid handle_minor->first_aid report Report Incident to Supervisor and EHS first_aid->report

Caption: Decision-making process for chemical emergencies.

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, gently sweep the material into a container.[9] Avoid creating dust.[9]

    • Label the container as hazardous waste.

    • Decontaminate the area with soap and water.

    • Report the incident to your supervisor.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.[13][15]

    • Close the doors to the affected area to confine vapors.[16]

    • Call your institution's emergency response team.

    • Do not re-enter the area.

First Aid Measures
  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: DO NOT induce vomiting. [2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Section 6: Waste Disposal

All waste containing 2-(Aminomethyl)-4-nitrophenol, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[17]

  • Collect waste in a clearly labeled, sealed, and leak-proof container.[9]

  • Do not mix with other waste streams unless explicitly permitted.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[17]

References

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Public Health Statement for 2-Nitrophenol and 4-Nitrophenol . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-Nitrophenol - Safety data sheet . CPAchem. [Link]

  • NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol . PubMed, National Institutes of Health. [Link]

  • Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • 2-(Aminomethyl)-4-nitrophenol . PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet ISOBUTYL CHLOROFORMATE . Carl ROTH. [Link]

  • 2-Methyl-4-nitrophenol . PubChem, National Institutes of Health. [Link]

  • Spill Response Procedures . FIU Environmental Health and Safety. [Link]

  • p-NITROPHENOL INDICATOR AR . Loba Chemie. [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps . ACTenviro. [Link]

  • Safety Data Sheet: Sodium butyrate . Chemos GmbH & Co. KG. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

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Foundational

An In-depth Technical Guide to the Stability and Degradation of 2-(Aminomethyl)-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(Aminomethyl)-4-nitrophenol, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(Aminomethyl)-4-nitrophenol, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive direct studies on this specific compound, this document synthesizes information from structurally related molecules, established principles of chemical degradation, and regulatory guidelines for forced degradation studies. It is designed to equip researchers with the foundational knowledge and practical methodologies to investigate the stability profile of 2-(Aminomethyl)-4-nitrophenol and similar chemical entities. This guide will delve into the theoretical aspects of its degradation, present detailed protocols for stability testing, and discuss appropriate analytical techniques for monitoring.

Introduction to 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is a substituted nitrophenol derivative. Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and an aminomethyl substituent on the aromatic ring, suggests a complex reactivity profile. Understanding the stability of this molecule is paramount for its potential applications, particularly in drug development, where degradation can impact safety, efficacy, and shelf-life.[1][2]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC7H8N2O3[3]
Molecular Weight168.15 g/mol [3]
AppearanceExpected to be a solid
SolubilityLikely soluble in water and polar organic solvents[4][5]
pKa(Predicted) The phenolic hydroxyl group and the amino group will have distinct pKa values, influencing solubility and reactivity at different pH levels.

Forced degradation studies are a regulatory requirement and a critical component of drug development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]

Predicted Degradation Pathways

Based on the functional groups present in 2-(Aminomethyl)-4-nitrophenol, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For 2-(Aminomethyl)-4-nitrophenol, the aminomethyl group could be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. The nitro group is generally stable to hydrolysis, but the overall electronic nature of the ring can influence the reactivity of the other substituents.

Oxidative Degradation

The phenolic hydroxyl group and the aminomethyl group are both susceptible to oxidation.[8] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of various degradation products.[9] Potential oxidative degradation pathways include:

  • Oxidation of the aminomethyl group to an aldehyde or carboxylic acid.

  • Oxidation of the phenol to a quinone-like structure.

  • Ring hydroxylation.

Photolytic Degradation

Nitrophenolic compounds are often light-sensitive.[10] Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, polymerization, or cleavage of the functional groups. The nitro group can also participate in photochemical reactions.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The stability of the compound when stored under nitrogen versus in the presence of air can indicate its susceptibility to thermo-oxidative degradation.[8]

Below is a conceptual diagram illustrating the potential degradation pathways of 2-(Aminomethyl)-4-nitrophenol.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(Aminomethyl)-4-nitrophenol Hydrolysis_Product_1 Hydrolysis_Product_1 Parent->Hydrolysis_Product_1 pH extremes, heat Oxidation_Product_1 Oxidation_Product_1 Parent->Oxidation_Product_1 H2O2 Oxidation_Product_2 Oxidation_Product_2 Parent->Oxidation_Product_2 H2O2 Photolysis_Product_1 Photolysis_Product_1 Parent->Photolysis_Product_1 UV/Vis Light

Caption: Predicted Degradation Pathways of 2-(Aminomethyl)-4-nitrophenol.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.[1][9]

General Considerations
  • Concentration: A stock solution of 2-(Aminomethyl)-4-nitrophenol (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Termination: After the specified stress period, the reactions should be stopped. For acidic and basic samples, this involves neutralization.[9]

Hydrolytic Stress
  • Prepare three solutions: in 0.1 N HCl, water, and 0.1 N NaOH.

  • Reflux the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

Oxidative Stress
  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified duration, protected from light.

  • Monitor the degradation at various time intervals.

Photolytic Stress
  • Expose a solution of the compound in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample in the dark.

  • Analyze the samples after the exposure period.

Thermal Stress
  • Place the solid drug substance in a controlled temperature oven (e.g., 70°C).

  • Analyze samples at predetermined time points.

The following diagram outlines the general workflow for a forced degradation study.

G cluster_stress Stress Conditions Hydrolytic Hydrolytic Sample_Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Hydrolytic->Sample_Analysis Collect samples at time points Oxidative Oxidative Oxidative->Sample_Analysis Collect samples at time points Photolytic Photolytic Photolytic->Sample_Analysis Collect samples at time points Thermal Thermal Thermal->Sample_Analysis Collect samples at time points Start Prepare Stock Solution of 2-(Aminomethyl)-4-nitrophenol Start->Hydrolytic Start->Oxidative Start->Photolytic Start->Thermal Data_Evaluation Evaluate Degradation Profile and Pathway Elucidation Sample_Analysis->Data_Evaluation Quantify parent drug and degradation products End Study Complete Data_Evaluation->End Report Findings

Sources

Exploratory

Unlocking the Potential of 2-(Aminomethyl)-4-nitrophenol: A Technical Guide for Novel Therapeutic Development

Introduction: The Scientific Landscape of 2-(Aminomethyl)-4-nitrophenol 2-(Aminomethyl)-4-nitrophenol is a fascinating, yet underexplored, molecule possessing a unique combination of functional groups: a phenolic hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Landscape of 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is a fascinating, yet underexplored, molecule possessing a unique combination of functional groups: a phenolic hydroxyl, an aminomethyl substituent, and a nitro group. This trifecta of reactivity opens a vast and exciting landscape for chemical modification and biological investigation. While direct research on this specific molecule is limited, the well-documented and diverse biological activities of structurally related aminomethylated phenols and nitroaromatic compounds provide a strong rationale for its investigation as a scaffold for novel therapeutic agents.[1][2] This guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of research and providing detailed, actionable protocols to unlock the therapeutic potential of 2-(Aminomethyl)-4-nitrophenol.

Our exploration will be grounded in the principles of medicinal chemistry, leveraging the known pharmacophoric properties of its constituent moieties to propose logical and scientifically sound research directions. The phenolic hydroxyl group is a common feature in many bioactive natural products and synthetic drugs, known for its antioxidant and hydrogen-bonding capabilities.[3] The aminomethyl group, often introduced via the Mannich reaction, is a key functional group in a wide array of pharmaceuticals, imparting basicity and enhancing water solubility, which can significantly improve pharmacokinetic profiles.[1] Finally, the nitro group, while sometimes associated with toxicity, is a crucial component of numerous approved drugs and serves as a versatile synthetic handle for further chemical elaboration.[2][4]

This guide will delve into three primary areas of potential therapeutic application: oncology, infectious diseases, and neurodegenerative disorders. For each area, we will present a compelling scientific hypothesis, outline a strategic research workflow, and provide detailed experimental protocols to empower researchers to embark on this promising journey of discovery.

I. Anticancer Drug Discovery: Harnessing Cytotoxicity and Selective Targeting

The Rationale: The pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. Aminomethylated phenols and nitro-containing compounds have independently demonstrated significant potential as anticancer agents.[1][5] The combination of these functionalities in 2-(Aminomethyl)-4-nitrophenol presents a unique opportunity to develop a new class of cytotoxic agents. The rationale is twofold: the aminomethyl moiety can enhance cellular uptake and potentially interact with specific intracellular targets, while the nitroaromatic system can contribute to cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) or by acting as a bio-reductive prodrug.

Proposed Research Workflow: From Synthesis to In Vivo Evaluation

This workflow outlines a systematic approach to investigate the anticancer potential of 2-(Aminomethyl)-4-nitrophenol and its derivatives.

anticancer_workflow cluster_synthesis Derivative Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of 2-(Aminomethyl)-4-nitrophenol and Derivatives cytotoxicity Cytotoxicity Screening (MTT/XTT Assay) synthesis->cytotoxicity Library of Compounds selectivity Selectivity Profiling (Cancer vs. Normal Cells) cytotoxicity->selectivity Lead Compounds mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) selectivity->mechanistic Characterized Leads animal_model Xenograft Animal Model mechanistic->animal_model Validated Candidate efficacy Efficacy and Toxicity Studies animal_model->efficacy Preclinical Data

Caption: A streamlined workflow for the discovery and preclinical evaluation of anticancer agents derived from 2-(Aminomethyl)-4-nitrophenol.

Experimental Protocols

1. Synthesis of 2-(Substituted-aminomethyl)-4-nitrophenol Derivatives:

  • Objective: To generate a library of derivatives with diverse physicochemical properties by modifying the amino group.

  • Rationale: Altering the substituent on the nitrogen atom can modulate lipophilicity, basicity, and steric hindrance, which can in turn affect biological activity and target engagement.

  • Step-by-Step Protocol:

    • Starting Material: Commercially available 2-hydroxy-5-nitrobenzaldehyde.

    • Reductive Amination:

      • Dissolve 1 equivalent of 2-hydroxy-5-nitrobenzaldehyde in methanol.

      • Add 1.2 equivalents of the desired primary or secondary amine (e.g., benzylamine, morpholine, piperidine).

      • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

      • Cool the reaction mixture to 0°C in an ice bath.

      • Add 1.5 equivalents of sodium borohydride portion-wise, maintaining the temperature below 10°C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

      • Extract the product with ethyl acetate (3 x 50 mL).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

2. In Vitro Cytotoxicity Screening (MTT Assay):

  • Objective: To assess the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.

  • Rationale: The MTT assay is a well-established colorimetric method for determining cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

  • Step-by-Step Protocol:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

II. Development of Novel Antimicrobial Agents: A New Front Against Drug Resistance

The Rationale: The rise of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[6][7] The aminomethylation of phenols has been shown to enhance their antimicrobial activity.[8] Furthermore, nitroaromatic compounds have been successfully developed as antibacterial and antiparasitic drugs.[2][4] The combination of these features in 2-(Aminomethyl)-4-nitrophenol makes it a promising scaffold for the development of new anti-infective agents. The proposed mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[7]

Proposed Research Workflow: A Multi-pronged Approach to Antimicrobial Discovery

antimicrobial_workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_advanced Advanced Characterization synthesis Synthesis of a Diverse Library of Derivatives mic_determination MIC & MBC Determination (Gram-positive & Gram-negative) synthesis->mic_determination resistance Activity Against Resistant Strains mic_determination->resistance Active Compounds mechanism Mechanism of Action Studies (e.g., Membrane Permeability) resistance->mechanism toxicity In Vitro Toxicity Assessment mechanism->toxicity

Caption: A comprehensive workflow for the identification and characterization of novel antimicrobial agents based on the 2-(Aminomethyl)-4-nitrophenol scaffold.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Rationale: The MIC is a standard measure of the in vitro potency of an antimicrobial agent.

  • Step-by-Step Protocol (Broth Microdilution Method):

    • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Compound Dilution: Prepare serial twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculation: Add the bacterial inoculum to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

2. Membrane Permeability Assay (SYTOX Green Uptake):

  • Objective: To investigate if the antimicrobial mechanism of action involves disruption of the bacterial cell membrane.

  • Rationale: SYTOX Green is a fluorescent dye that cannot penetrate intact bacterial membranes. An increase in fluorescence indicates membrane damage.

  • Step-by-Step Protocol:

    • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to an OD600 of 0.5.

    • Assay Setup: In a black 96-well plate, add the bacterial suspension, SYTOX Green dye (final concentration 1-5 µM), and the test compound at its MIC and 2x MIC. Include a positive control (e.g., polymyxin B) and a negative control (vehicle).

    • Fluorescence Measurement: Monitor the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.

    • Data Analysis: An increase in fluorescence in the presence of the compound compared to the negative control indicates membrane permeabilization.

III. Neuroprotective Strategies: Combating Oxidative Stress and Neuroinflammation

The Rationale: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and chronic neuroinflammation. Phenolic compounds are well-known for their potent antioxidant and anti-inflammatory properties, making them attractive candidates for neuroprotective therapies.[9][10][11] Several studies have highlighted the potential of phenolic compounds to cross the blood-brain barrier and exert their beneficial effects within the central nervous system.[10][12] The structural features of 2-(Aminomethyl)-4-nitrophenol, particularly the phenolic hydroxyl group, suggest it may possess antioxidant capabilities. Furthermore, aminomethylated phenols have been investigated for their neuroprotective effects.[13] The nitro group could be a site for metabolic activation or further derivatization to modulate the compound's properties for CNS applications.

Proposed Research Workflow: A Target-Based Approach to Neuroprotection

neuroprotection_workflow cluster_synthesis Derivative Design & Synthesis cluster_screening In Vitro Neuroprotection Assays cluster_invivo In Vivo Proof-of-Concept synthesis Synthesis of BBB-permeable Derivatives antioxidant Antioxidant Activity (DPPH, ABTS assays) synthesis->antioxidant Focused Library neuroinflammation Anti-inflammatory Activity (LPS-stimulated microglia) antioxidant->neuroinflammation neurotoxicity Neuroprotection against Oxidative Stress neuroinflammation->neurotoxicity Lead Candidates animal_model Animal Model of Neurodegeneration neurotoxicity->animal_model Validated Candidate behavioral Behavioral and Histological Analysis animal_model->behavioral

Caption: A strategic workflow for the discovery and validation of neuroprotective agents derived from 2-(Aminomethyl)-4-nitrophenol.

Experimental Protocols

1. Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Objective: To evaluate the intrinsic antioxidant capacity of the synthesized compounds.

  • Rationale: The DPPH assay is a simple and widely used method to assess the ability of a compound to act as a free radical scavenger.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds in methanol. Include a positive control (e.g., ascorbic acid or trolox) and a blank (methanol).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.

2. Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Microglia:

  • Objective: To assess the ability of the compounds to suppress the inflammatory response in brain immune cells.

  • Rationale: Microglial activation and the subsequent release of pro-inflammatory mediators are key events in neuroinflammation.

  • Step-by-Step Protocol:

    • Cell Culture: Culture a microglial cell line (e.g., BV-2) in appropriate media.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent.

    • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.

    • Data Analysis: Determine the ability of the compounds to reduce the production of nitric oxide and pro-inflammatory cytokines.

Quantitative Data Summary

ParameterAnticancer ScreeningAntimicrobial ScreeningNeuroprotection Screening
Primary Assay MTT AssayBroth Microdilution (MIC)DPPH Radical Scavenging
Cell/Organism Human Cancer Cell LinesBacteria (Gram +/-)-
Key Endpoint IC50 (µM)MIC (µg/mL)EC50 (µM)
Secondary Assays Apoptosis, Cell Cycle AnalysisMembrane PermeabilityAnti-inflammatory (LPS-stimulated microglia)

Conclusion and Future Directions

2-(Aminomethyl)-4-nitrophenol represents a largely untapped resource in the quest for novel therapeutic agents. This guide has laid out a scientifically-driven framework for its exploration in the key areas of oncology, infectious diseases, and neuroprotection. The inherent chemical functionalities of this molecule, combined with the proven biological activities of its structural relatives, provide a compelling foundation for a robust drug discovery program.

Future research should focus on expanding the chemical diversity of the derivative library, exploring a wider range of substitutions on both the amino and phenolic groups. Advanced mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Furthermore, the development of structure-activity relationships (SAR) will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By following the strategic workflows and detailed protocols outlined in this guide, the scientific community is well-equipped to unlock the full therapeutic potential of 2-(Aminomethyl)-4-nitrophenol and its derivatives, paving the way for the development of next-generation medicines.

References

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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3633. [Link]

  • Hussain, G., et al. (2022). Neuroprotective Effects of Polyphenols. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(19), 6649. [Link]

  • Figueroa-González, G., & Pérez-Álvarez, V. M. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 29(2), 471. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Marine Drugs, 18(11), 541. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). Nutrients, 9(5), 477. [Link]

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (2018). ACS Omega, 3(7), 7765–7773. [Link]

  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2003). ResearchGate. [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (2022). Antioxidants, 11(2), 359. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673–1685. [Link]

  • Study of aminomethylated derivatives of allylphenols as antimicrobial additives for TS1 jet fuel. (2008). ResearchGate. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2015). Drug and Chemical Toxicology, 38(4), 428–432. [Link]

  • Primary aminomethyl derivatives of kaempferol: hydrogen bond-assisted synthesis, anticancer activity and spectral properties. (2020). Organic & Biomolecular Chemistry, 18(30), 5855–5864. [Link]

  • Aminomethylated phenol structural moieties in API and agrochemical compounds. (n.d.). Retrieved February 8, 2024, from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). Foods, 12(15), 2899. [Link]

  • U.S. Environmental Protection Agency. (1999). 4-Nitrophenol.
  • Process for the preparation of 2-amino-4-nitrophenol. (1982).
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  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). Marine Drugs, 19(7), 393. [Link]

  • Overview of Beneficial Effects of (Poly)phenol Metabolites in the Context of Neurodegenerative Diseases on Model Organisms. (2022). International Journal of Molecular Sciences, 23(19), 11893. [Link]

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Sources

Protocols & Analytical Methods

Method

protocol for using 2-(Aminomethyl)-4-nitrophenol in organic synthesis

Part 1: Strategic Profile & Chemical Logic 2-(Aminomethyl)-4-nitrophenol (CAS: 72558-75-3 / Analogous to 99-57-0 derivatives) represents a "privileged scaffold" in organic synthesis.[1] Unlike simple aminophenols, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Profile & Chemical Logic

2-(Aminomethyl)-4-nitrophenol (CAS: 72558-75-3 / Analogous to 99-57-0 derivatives) represents a "privileged scaffold" in organic synthesis.[1] Unlike simple aminophenols, the presence of the methylene bridge (


) between the aromatic ring and the amine functionality disrupts the conjugation typical of anilines, preserving the nucleophilicity of the primary amine while the phenol remains acidic.[1]

The Electronic Context (The "Why"): The 4-nitro group is the critical control element.[1] Positioned para to the hydroxyl group:

  • Acidity Modulation: It significantly lowers the

    
     of the phenol (approx. 
    
    
    
    6.8–7.1 vs. 10 for phenol), making the phenoxide easy to generate with mild bases (e.g.,
    
    
    ).
  • Nucleophilic Tuning: While the nitro group withdraws electron density from the ring, the methylene spacer insulates the amine. This creates a bifunctional push-pull system : an acidic oxygen and a reactive, nucleophilic nitrogen.

Primary Applications:

  • Benzoxazine Synthesis: Precursor for 6-nitro-3,4-dihydro-2H-1,3-benzoxazines (bioactive scaffolds).[1]

  • Ligand Design: Synthesis of non-symmetric Salan/Salen ligands for enantioselective catalysis.

Part 2: Safety & Handling Protocols

Warning: Nitro-substituted aromatics can exhibit energetic decomposition upon heating.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is sensitive to

    
     (carbamate formation).
    
  • Solubility: Sparingly soluble in water; soluble in DMSO, MeOH, and warm EtOAc.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Substituted-6-nitro-3,4-dihydro-2H-1,3-benzoxazines

Rationale: This reaction exploits the bifunctional nature of the starting material to close a six-membered ring using an aldehyde.[1] This creates a rigid heterocyclic core often used in antimicrobial drug discovery.

Reagents:

  • Substrate: 2-(Aminomethyl)-4-nitrophenol (1.0 equiv)

  • Electrophile: Benzaldehyde (or substituted derivative) (1.05 equiv)

  • Solvent: Toluene (anhydrous) or Ethanol (absolute)

  • Catalyst: None required (thermal) or

    
    -TsOH (0.05 equiv, optional)
    

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(aminomethyl)-4-nitrophenol (1.0 mmol, 168 mg) in Toluene (10 mL).

  • Add Electrophile: Add Benzaldehyde (1.05 mmol, 107 µL) dropwise.

    • Note: If using Ethanol, the mixture may become homogeneous immediately. In Toluene, a Dean-Stark trap is recommended to drive equilibrium by water removal.[1]

  • Reflux: Heat the mixture to reflux (

    
     for Toluene; 
    
    
    
    for Ethanol) for 4–6 hours.
    • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Look for the disappearance of the polar starting amine (baseline) and the appearance of a less polar spot (

      
      ).
      
  • Workup:

    • Toluene: Cool to RT. The product may precipitate.[2] If not, evaporate solvent under reduced pressure.

    • Ethanol:[3][4] Cool to

      
      . The benzoxazine usually crystallizes. Filter and wash with cold ethanol.
      
  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography, as silica can sometimes hydrolyze the oxazine ring back to the imine.

Validation:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the characteristic AB quartet of the
    
    
    methylene protons (approx.[1] 4.0–4.5 ppm) and the singlet of the
    
    
    methine proton (approx.[1] 5.5–6.0 ppm).
Protocol B: Synthesis of "Half-Salen" Schiff Base Ligands

Rationale: The amine reacts with salicylaldehydes to form tridentate or tetradentate ligands. The nitro group on the backbone allows for electronic tuning of the metal center in subsequent catalytic applications.

Reagents:

  • Substrate: 2-(Aminomethyl)-4-nitrophenol (1.0 equiv)

  • Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)[1]

  • Solvent: Methanol (anhydrous)

  • Base:

    
     (0.1 equiv, catalytic)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde in Methanol (0.2 M concentration).

  • Addition: Add 2-(aminomethyl)-4-nitrophenol as a solid in one portion. The solution will likely turn bright yellow/orange (imine formation).

  • Reaction: Stir at Room Temperature for 12 hours. Heating is rarely needed and may promote oligomerization.

  • Reduction (Optional for "Salan" Ligands):

    • To convert the imine to a secondary amine (chemically stable ligand), add

      
       (2.0 equiv) slowly at 
      
      
      
      after the imine formation is complete. Stir for 2 hours.
  • Isolation:

    • Imine: Evaporate MeOH, redissolve in

      
      , wash with water, dry over 
      
      
      
      .
    • Amine (Reduced): Quench with dilute

      
       (careful of gas evolution), neutralize with 
      
      
      
      , extract with EtOAc.

Part 4: Process Visualization (Graphviz)

G Start 2-(Aminomethyl)-4-nitrophenol (Starting Material) Condensation Condensation (-H2O) Start->Condensation Aldehyde Aldehyde Selection (R-CHO) Aldehyde->Condensation Path1 Pathway A: Benzoxazine Synthesis Benzoxazine Product A: 6-Nitro-3,4-dihydro- 2H-1,3-benzoxazine Path1->Benzoxazine Cyclization (Reflux) Path2 Pathway B: Ligand Synthesis SchiffBase Intermediate: Schiff Base (Imine) Path2->SchiffBase RT Stirring Condensation->Path1 Paraformaldehyde or Benzaldehyde Condensation->Path2 Salicylaldehyde Derivatives Salan Product B: Reduced Salan Ligand SchiffBase->Salan NaBH4 Reduction

Figure 1: Divergent synthetic workflows for 2-(aminomethyl)-4-nitrophenol based on electrophile selection.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Benzoxazine) Hydrolysis of product on silica.[1]Avoid column chromatography; use recrystallization or neutralize silica with 1%

.
Incomplete Reaction Water inhibition (equilibrium).Use Dean-Stark trap (Toluene) or molecular sieves (3Å or 4Å).
Dark Tarry Impurities Oxidation of phenol/amine.[3]Ensure inert atmosphere (

/Ar). Degas solvents.[5]
Precipitate is Sticky Occluded solvent.[5]Triturate with cold diethyl ether or pentane to induce crystallization.

Part 6: References

  • Benzoxazine Synthesis & Reactivity:

    • Title: Synthesis of 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation.[1][5]

    • Source: ResearchGate / Med. Chem. Res.

    • Context: General protocol for condensing aminophenols with aldehydes.

    • URL:[Link]

  • Chemical Properties & Safety:

    • Title: 2-(Aminomethyl)-4-nitrophenol Compound Summary.

    • Source: PubChem (NIH).

    • Context: Physical properties, toxicity data, and structural identifiers (CID 2115073).

    • URL:[Link]

  • Ligand Design Applications:

    • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities.[1][6]

    • Source: ResearchGate (Review).

    • Context: Detailed mechanisms of ring closure and ring opening for ligand formation.

    • URL:[Link]

  • Analogous Nitrophenol Handling:

    • Title: Safety Data Sheet: 4-Nitrophenol.[1][7][8]

    • Source: Thermo Fisher Scientific.

    • Context: Handling precautions for para-nitro substituted phenols.[7]

Sources

Application

Application Notes and Protocols for 2-(Aminomethyl)-4-nitrophenol as a Versatile Building Block for Heterocyclic Compounds

An In-depth Technical Guide Abstract This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing 2-(aminomethyl)-4-nitrophenol as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing 2-(aminomethyl)-4-nitrophenol as a strategic building block in the synthesis of advanced heterocyclic compounds. The unique trifunctional nature of this molecule, featuring a phenolic hydroxyl, a secondary amine, and an electron-deficient aromatic ring, offers a versatile platform for constructing complex molecular architectures. This guide focuses primarily on the synthesis of nitro-substituted benzoxazines, a class of high-performance thermosetting resins, while also exploring the potential for creating other novel heterocyclic systems. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of 2-(Aminomethyl)-4-nitrophenol

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science.[1] The ability to construct these scaffolds with specific functionalities is paramount for tuning their biological activity and material properties. 2-(Aminomethyl)-4-nitrophenol is an exemplary building block, offering a pre-functionalized scaffold for diversity-oriented synthesis.

Its utility stems from three key features:

  • The Phenolic Hydroxyl Group: Acts as a nucleophile and a handle for forming ether linkages or participating in condensation reactions.

  • The Aminomethyl Group: The secondary amine provides a reactive site for reactions with electrophiles, such as aldehydes and acyl chlorides. The methylene spacer imparts greater conformational flexibility compared to a direct amino-phenol linkage.

  • The Nitro Group: This powerful electron-withdrawing group significantly influences the reactivity of the aromatic ring and the properties of the final heterocyclic product. It acidifies the phenolic proton, modulates the nucleophilicity of the amine, and can be a precursor for further functionalization (e.g., reduction to an amine). The presence of the nitro group is known to enhance the thermal stability and glass transition temperature of resulting polymers.

This guide will focus on a prominent application: the synthesis of 3,4-dihydro-2H-1,3-benzoxazines. These heterocycles are precursors to polybenzoxazines, a class of phenolic resins with exceptional thermal stability, flame retardancy, and near-zero shrinkage upon polymerization.

Synthesis of the Building Block: 2-(Aminomethyl)-4-nitrophenol

While not as commercially available as its simpler analogue, 2-amino-4-nitrophenol, the target compound can be prepared through a multi-step synthesis. A common route involves the initial synthesis of a benzoxazine from a readily available phenol, followed by a hydrolytic ring-opening to yield the desired 2-(aminomethyl)phenol derivative.[2]

Protocol 2.1: Synthesis of a Precursor Benzoxazine

This protocol describes the synthesis of a simple benzoxazine from 4-nitrophenol, which can then be conceptualized as a precursor for a ring-opening reaction.

Materials:

  • 4-Nitrophenol

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol (0.1 mol, 13.9 g) and aniline (0.1 mol, 9.3 g) in 100 mL of 1,4-dioxane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add paraformaldehyde (0.22 mol, 6.6 g) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of vigorously stirred cold water.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C overnight.

Conceptual Workflow: Hydrolytic Ring-Opening

The synthesized benzoxazine can undergo acid-catalyzed hydrolysis to open the oxazine ring, yielding the 2-(aminomethyl)-4-nitrophenol scaffold. This process is a known strategy for generating aminomethyl phenol derivatives.[2]

cluster_0 Synthesis of 2-(Aminomethyl)-4-nitrophenol Start 4-Nitrophenol + Aniline + Paraformaldehyde Reaction1 Benzoxazine Synthesis (Reflux in Dioxane) Start->Reaction1 Step 1 Intermediate Nitro-substituted Benzoxazine Monomer Reaction1->Intermediate Isolation Reaction2 Acid Hydrolysis (e.g., HCl) [Ref: 14] Intermediate->Reaction2 Step 2 Product 2-((phenylamino)methyl)-4-nitrophenol Reaction2->Product Purification

Caption: Conceptual workflow for the synthesis of a 2-(aminomethyl)-4-nitrophenol derivative.

Application: Synthesis of Nitro-Substituted Benzoxazine Monomers

2-(Aminomethyl)-4-nitrophenol is an ideal precursor for creating advanced benzoxazine monomers. In this reaction, it serves as the amine component, reacting with another phenol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a Mannich-like condensation.

Mechanism of Benzoxazine Formation

The reaction proceeds through the formation of carbocations and iminium ions from the reaction of the phenol and amine with formaldehyde. The phenolic hydroxyl group of 2-(aminomethyl)-4-nitrophenol remains as a pendant group in the final monomer, which can be exploited for further reactions or to influence the properties of the cured polymer.

G A 2-(Aminomethyl) -4-nitrophenol D Iminium Ion Formation A->D + HCHO B Phenol (e.g., Bisphenol A) E Electrophilic Attack on Phenol Ring B->E Mannich Reaction C Paraformaldehyde C->D + HCHO D->E Mannich Reaction F Cyclization E->F Intramolecular G Nitro-Substituted Benzoxazine Monomer F->G - H2O

Caption: Simplified reaction mechanism for benzoxazine formation.

Protocol 3.1: Synthesis of a Bisphenol A-based Benzoxazine Monomer

This protocol details the synthesis of a high-performance benzoxazine monomer using 2-(aminomethyl)-4-nitrophenol and Bisphenol A.

Materials:

  • 2-((Phenylamino)methyl)-4-nitrophenol (as prepared conceptually in Section 2)

  • Bisphenol A

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Chloroform (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Charging: In a 500 mL three-neck round-bottom flask, dissolve Bisphenol A (0.05 mol, 11.4 g) and 2-((phenylamino)methyl)-4-nitrophenol (0.1 mol, 24.4 g) in 200 mL of 1,4-dioxane. Stir until a homogeneous solution is formed.

  • Formaldehyde Addition: Add paraformaldehyde (0.2 mol, 6.0 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) for 8-12 hours. The solution will typically turn from a pale yellow to a deep amber or brown color.

  • Solvent Removal: After the reaction is complete (monitored by TLC), cool the flask to room temperature and remove the 1,4-dioxane using a rotary evaporator.

  • Work-up and Purification:

    • Dissolve the resulting viscous oil in 200 mL of chloroform.

    • Transfer the solution to a separatory funnel and wash three times with 100 mL of 1M NaOH solution to remove any unreacted phenols.

    • Wash the organic layer with 100 mL of deionized water until the aqueous layer is neutral (pH ~7).

    • Dry the chloroform layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.

  • Final Product: The final product is a highly viscous liquid or a solid. Dry it in a vacuum oven at 70 °C for 24 hours to remove any residual solvent. The expected product is a benzoxazine monomer with a pendant nitro group.

Rationale and Scientific Insights
  • Solvent Choice: 1,4-Dioxane is an excellent solvent for this reaction as it dissolves all reactants and has a suitable boiling point for the condensation reaction. Toluene can also be used.

  • Stoichiometry: A 2:1:2 molar ratio of amine:phenol:formaldehyde is typically used for the synthesis of bis-benzoxazines from difunctional phenols like Bisphenol A.

  • Purification: The base wash with NaOH is critical for removing acidic impurities, primarily unreacted phenolic starting materials. This ensures a high-purity monomer, which is essential for achieving optimal properties in the final cured polymer.

  • Impact of the Nitro Group: The electron-withdrawing nitro group on the benzoxazine structure is expected to increase the thermal stability and char yield of the resulting polybenzoxazine after curing. It also typically raises the ring-opening polymerization temperature compared to non-substituted analogues.

Data Summary

The following table summarizes the key parameters for the synthesis described in Protocol 3.1.

ReactantMolar Mass ( g/mol )MolesMass (g)Molar Ratio
2-((Phenylamino)methyl)-4-nitrophenol244.240.124.42
Bisphenol A228.290.0511.41
Paraformaldehyde30.030.26.04 (as CH₂O)
Reaction Conditions Value
Solvent1,4-Dioxane
Temperature (°C)~101 (Reflux)
Time (h)8 - 12
Expected Outcome Description
Product AppearanceViscous amber liquid or solid
Expected Yield (%)75 - 90

Conclusion and Future Outlook

2-(Aminomethyl)-4-nitrophenol is a highly valuable, though underutilized, building block for constructing functional heterocyclic compounds. This guide has provided a detailed protocol for its application in the synthesis of advanced benzoxazine monomers, highlighting the scientific rationale behind the synthetic strategy. The presence of the nitro group provides a powerful tool for tuning the properties of the resulting materials.

Future research could explore the reduction of the nitro group to an amine post-synthesis, creating a new reactive site for further functionalization or for developing novel polymer architectures. Furthermore, the versatile reactivity of the 2-(aminomethyl)-4-nitrophenol scaffold opens doors to the synthesis of other heterocyclic systems, such as quinoxalines, benzimidazoles, and other fused ring systems, making it a promising platform for innovation in drug discovery and materials science.

References

  • Ishida, H., & Allen, D. J. (Eds.). (2000). Handbook of Polybenzoxazines. Elsevier.
  • Lin, C. H., et al. (2018). Benzoxazine Resins: From a Historical to a Contemporary Perspective. Royal Society of Chemistry.
  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612.
  • Ghosh, N. N., Kiskan, B., & Yagci, Y. (2007). Polybenzoxazines—new high performance thermosetting resins: synthesis and properties. Progress in Polymer Science, 32(11), 1344-1391.
  • Chern, Y. C., & Liou, S. H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 715. [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2012). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 144. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines from 2‐((alkylamino)methyl)phenols. [Link]

Sources

Method

The Versatile Role of 2-(Aminomethyl)-4-nitrophenol in Advanced Dye Synthesis: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals. This document provides a comprehensive technical guide on the application of 2-(Aminomethyl)-4-nitrophenol in the synthesis of various dye...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the application of 2-(Aminomethyl)-4-nitrophenol in the synthesis of various dye classes. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations essential for successful synthesis and application. We will explore the unique reactivity of this molecule and provide detailed, field-tested protocols for its use in creating azo and metal-complex dyes.

PART 1: APPLICATION NOTES

Overview of 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is an intriguing bifunctional aromatic compound possessing structural features that make it a highly valuable precursor in dye chemistry. Its key attributes include a primary aromatic amine, a primary aliphatic amine, a hydroxyl group, and a nitro group, all of which influence its reactivity and the properties of the resulting dyes.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-4-nitrophenol

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
AppearanceSolid (predicted)
CAS Number7383-09-7

Note: The compound is often supplied as a hydrochloride salt (CAS: 7383-11-1) for improved stability and solubility.[1]

Core Chemical Principles and Reactivity

The synthetic utility of 2-(Aminomethyl)-4-nitrophenol hinges on the differential reactivity of its functional groups.

  • The Aromatic Amine (-NH₂): This group is the primary site for diazotization , a cornerstone reaction in azo dye synthesis.[2][3] Under cold, acidic conditions, it is converted into a reactive diazonium salt.

  • The Aliphatic Aminomethyl Group (-CH₂NH₂): This group is more basic than its aromatic counterpart. In the acidic environment required for diazotization, it will be protonated to form an ammonium salt (-CH₂NH₃⁺). This positive charge deactivates the group, effectively protecting it from reacting with nitrous acid. This chemoselectivity is a critical aspect of its application.

  • The Phenolic Hydroxyl Group (-OH): This group is a powerful activating ortho-, para-director for electrophilic aromatic substitution. This makes the molecule a potential coupling component in azo dye synthesis.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it influences the color of the resulting dye (acting as a chromophore) and can enhance the stability of the diazonium salt intermediate.

The ortho-positioning of the hydroxyl and aminomethyl groups provides an excellent scaffold for the formation of metal-complex dyes, which often exhibit superior light and wash fastness.[4]

Safety and Handling

As with all nitrophenol derivatives, 2-(Aminomethyl)-4-nitrophenol and its salts should be handled with care.

  • Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][6]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Always consult the material safety data sheet (MSDS) before use.[1][5][7]

PART 2: EXPERIMENTAL PROTOCOLS

The following protocols are representative procedures based on established principles of dye chemistry.[2][3][8][9] Researchers should optimize these conditions for their specific coupling partners and desired dye characteristics.

Protocol 1: Synthesis of an Azo Dye via Diazotization of 2-(Aminomethyl)-4-nitrophenol

This protocol details the use of 2-(Aminomethyl)-4-nitrophenol as the diazo component, coupled with N,N-dimethylaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation & Purification A 2-(Aminomethyl)-4-nitrophenol HCl D Diazonium Salt Solution (0-5°C) A->D B HCl, H₂O B->D C NaNO₂ solution C->D Slow addition G Azo Dye Product D->G E N,N-dimethylaniline E->G F Alkaline Solution F->G H Filtration G->H I Washing H->I J Drying I->J

Caption: Workflow for Azo Dye Synthesis.

  • Preparation of the Diazo Component Solution:

    • In a 250 mL beaker, dissolve 1.68 g (0.01 mol) of 2-(Aminomethyl)-4-nitrophenol in 50 mL of 2M hydrochloric acid.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Diazotization:

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5°C.

  • Preparation of the Coupling Component Solution:

    • In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1M hydrochloric acid.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

    • Maintain the temperature below 10°C.

    • Slowly add a 20% sodium hydroxide solution to bring the pH to 8-9. A colored precipitate should form.

    • Continue stirring for 30-60 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure azo dye.

    • Dry the purified dye in a vacuum oven at 60°C.

Protocol 2: Formation of a Metal-Complex Dye

This protocol provides a conceptual framework for chelating the azo dye produced in Protocol 2.1 with a metal salt, such as chromium(III) sulfate.

G cluster_0 Step 1: Chelation cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Isolation A Azo Dye from Protocol 2.1 D Reaction Mixture A->D B Chromium(III) Salt Solution B->D C Solvent (e.g., Ethylene Glycol) C->D E Heat to Reflux D->E F Monitor Reaction E->F G Precipitation F->G H Filtration & Washing G->H I Drying H->I

Caption: Workflow for Metal-Complex Dye Formation.

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a reflux condenser, suspend the azo dye (from Protocol 2.1) in a suitable solvent such as ethylene glycol.

    • Add a stoichiometric amount (e.g., 0.5 molar equivalents for a 2:1 dye-to-metal complex) of a chromium(III) salt (e.g., chromium(III) sulfate).

    • Adjust the pH of the mixture as required for the specific chelation, often to a slightly acidic or neutral range.

  • Chelation Reaction:

    • Heat the mixture to reflux (typically 100-140°C) with constant stirring.

    • Maintain the reflux for several hours (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The color of the solution will likely change significantly.

  • Isolation of the Metal-Complex Dye:

    • Cool the reaction mixture to room temperature.

    • Precipitate the metal-complex dye by adding the reaction mixture to a large volume of water or brine.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove unreacted salts and solvent.

    • Dry the final product in a vacuum oven.

PART 3: CONCLUSION AND FUTURE PERSPECTIVES

2-(Aminomethyl)-4-nitrophenol is a promising and versatile building block for the synthesis of a wide range of dyes. The strategic presence of multiple, differentially reactive functional groups allows for a high degree of synthetic control. The protocols outlined in this guide provide a solid foundation for researchers to explore the creation of novel azo and metal-complex dyes with tailored properties for applications in textiles, imaging, and materials science. Further research could focus on derivatizing the aminomethyl group post-coupling to introduce new functionalities and further tune the dye's characteristics.

References

  • Azo Dyes: Synthesis and Mechanism. Research Explorer - The University of Manchester. [Link]

  • Synthesis and Application of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazole-2-thiol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2). Sami Publishing Company. [Link]

  • Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • 2-(Aminomethyl)-4-nitrophenol. PubChem - National Center for Biotechnology Information. [Link]

Sources

Application

The Utility of 2-(Aminomethyl)-4-nitrophenol as a Chromogenic Substrate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The compound 2-(Aminomethyl)-4-nitrophenol is a synthetic organic chemical with potential applications as a chromogenic substrate in various enzyma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(Aminomethyl)-4-nitrophenol is a synthetic organic chemical with potential applications as a chromogenic substrate in various enzymatic assays. While its use is not as widely documented as other nitrophenol-based substrates, its chemical structure suggests a potential for colorimetric detection upon enzymatic modification. This guide provides a comprehensive overview of the theoretical applications, potential enzymatic reactions, and generalized protocols for utilizing 2-(Aminomethyl)-4-nitrophenol in a research and drug development context. It is important to note that due to limited specific literature on this compound as a chromogenic substrate, the following information is based on established principles of similar nitrophenol derivatives and requires empirical validation.

Introduction: The Principle of Nitrophenol-Based Chromogenic Assays

Chromogenic assays are fundamental tools in biochemistry and molecular biology, enabling the quantification of enzyme activity through a color change that is directly proportional to the amount of product formed. Nitrophenol-based compounds are a cornerstone of this methodology. The core principle lies in the enzymatic cleavage of a bond that links a specific chemical moiety to a nitrophenol group. In their conjugated form, these substrates are typically colorless or have low absorbance in the visible spectrum. However, upon enzymatic hydrolysis, the free nitrophenol is released. Under alkaline conditions, the hydroxyl group of the nitrophenol is deprotonated, forming a nitrophenolate ion which exhibits a distinct yellow color with a characteristic absorbance maximum, typically around 405-420 nm.[1]

This colorimetric change allows for the straightforward and sensitive detection of enzyme activity using a standard spectrophotometer or microplate reader. The rate of color formation can be used to determine the kinetics of the enzymatic reaction.

2-(Aminomethyl)-4-nitrophenol: A Potential Chromogenic Substrate

While specific enzymatic applications for 2-(Aminomethyl)-4-nitrophenol are not extensively documented in peer-reviewed literature, its structure, featuring a nitrophenol core with an aminomethyl substituent, suggests it could serve as a substrate for enzymes capable of recognizing and cleaving the aminomethyl group or a derivative thereof.

Theoretical Mechanism of Action

The proposed mechanism for 2-(Aminomethyl)-4-nitrophenol as a chromogenic substrate would involve an enzyme that can catalyze the cleavage of the C-N bond of the aminomethyl group. This could potentially be a class of aminidases or other hydrolases. Upon cleavage, the 4-nitrophenol moiety would be released. Subsequent alkalinization of the reaction mixture would lead to the formation of the yellow 4-nitrophenolate ion, which can be quantified spectrophotometrically.

Caption: Theoretical enzymatic cleavage of 2-(Aminomethyl)-4-nitrophenol.

Potential Applications in Research and Drug Development

Should an appropriate enzyme be identified, 2-(Aminomethyl)-4-nitrophenol could be a valuable tool in:

  • High-Throughput Screening (HTS): In drug discovery, HTS campaigns are used to test large libraries of compounds for their ability to inhibit or activate a particular enzyme. A colorimetric assay based on this substrate would provide a rapid and cost-effective screening method.

  • Enzyme Characterization: The substrate could be used to study the kinetic properties (e.g., Km, Vmax) of novel enzymes.

  • Diagnostic Assays: If the target enzyme is a biomarker for a particular disease, an assay using this substrate could be developed for diagnostic purposes.

Generalized Protocol for Assay Development and Validation

The following is a generalized protocol for researchers aiming to investigate the utility of 2-(Aminomethyl)-4-nitrophenol as a chromogenic substrate for a specific enzyme of interest. This protocol is based on standard procedures for nitrophenol-based assays and must be optimized for each specific application.[1]

Materials and Reagents
  • 2-(Aminomethyl)-4-nitrophenol (Purity >95%)

  • Enzyme of interest

  • Assay Buffer (e.g., Tris-HCl, HEPES, Phosphate buffer, pH to be optimized for the enzyme)

  • Stop Solution (e.g., 0.1 - 1 M NaOH)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with absorbance detection at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

Caption: General workflow for developing an enzyme assay using a novel chromogenic substrate.

Step-by-Step Protocol

Step 1: Substrate Preparation and Solubility Testing

  • Prepare a stock solution of 2-(Aminomethyl)-4-nitrophenol in a suitable solvent (e.g., DMSO or ethanol).

  • Determine the solubility of the substrate in the chosen assay buffer. Aim for a final concentration range that will allow for the determination of kinetic parameters (typically spanning from below to above the expected Km).

Step 2: Enzyme Activity Screen

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Enzyme solution (at a predetermined concentration)

    • 2-(Aminomethyl)-4-nitrophenol solution (to initiate the reaction)

  • Include appropriate controls:

    • No-enzyme control: Assay buffer and substrate only.

    • No-substrate control: Assay buffer and enzyme only.

  • Incubate the plate at a suitable temperature (e.g., 25°C, 37°C) for a defined period (e.g., 10-60 minutes).

  • Stop the reaction by adding the Stop Solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

Step 3: Assay Optimization

  • pH Optimum: Perform the assay across a range of pH values to determine the optimal pH for enzyme activity.

  • Temperature Optimum: Conduct the assay at various temperatures to find the optimal reaction temperature.

  • Substrate Concentration: Vary the concentration of 2-(Aminomethyl)-4-nitrophenol to determine the Michaelis-Menten kinetics (Km and Vmax).

Step 4: Standard Curve Generation

  • Prepare a series of dilutions of a known concentration of 4-nitrophenol in the assay buffer.[2]

  • Add the Stop Solution to each dilution.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the corresponding concentrations of 4-nitrophenol to generate a standard curve. This curve will be used to convert the absorbance readings from the enzymatic assay into the concentration of product formed.

Data Analysis

The rate of the enzymatic reaction can be calculated using the following formula:

Rate (µmol/min) = (ΔAbsorbance / ΔTime) / (ε * l)

Where:

  • ΔAbsorbance: Change in absorbance at 405 nm.

  • ΔTime: Reaction time in minutes.

  • ε: Molar extinction coefficient of 4-nitrophenol under the assay conditions (to be determined from the standard curve).

  • l: Path length of the light beam through the sample in cm.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-(Aminomethyl)-4-nitrophenol and its related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for 2-(Aminomethyl)-4-nitrophenol is limited, related nitrophenol compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] The related compound, 2-amino-4-nitrophenol, is an irritant of the skin, eyes, and upper respiratory tract and is toxic by ingestion.[6]

Conclusion

2-(Aminomethyl)-4-nitrophenol holds theoretical promise as a chromogenic substrate for specific enzymatic assays. Its utility is contingent on the identification of an enzyme capable of cleaving its aminomethyl group to release the chromogenic 4-nitrophenol. The generalized protocols provided in this guide offer a starting point for researchers to explore and validate the use of this compound in their specific applications. Rigorous optimization and validation are essential to establish a robust and reliable assay.

References

  • UIUC Soils Lab. (2021, July 21). SOP: Enzyme assays (pNP). Retrieved from [Link]

  • WordPress.com. (2016, April 8). Experiment 10 - Acid Phosphatase Enzyme Assay Introduction. Retrieved from [Link]

  • ResearchGate. (2016, April 11). Can someone help with a method for preparing P-Nitrophenol standard curve?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

Sources

Method

2-(Aminomethyl)-4-nitrophenol in the development of colorimetric sensors

Application Notes & Protocols Topic: 2-(Aminomethyl)-4-nitrophenol in the Development of Colorimetric Sensors Abstract: This document provides a comprehensive technical guide on the application of 2-(Aminomethyl)-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(Aminomethyl)-4-nitrophenol in the Development of Colorimetric Sensors

Abstract: This document provides a comprehensive technical guide on the application of 2-(Aminomethyl)-4-nitrophenol as a versatile building block for the synthesis of novel colorimetric sensors. While direct literature on this specific molecule is emerging, its structural features—a reactive primary amine for facile derivatization and a nitrophenol moiety as a robust signaling unit—present a compelling case for its use in chemosensor development. This guide leverages established principles of organic synthesis and coordination chemistry to outline the design, synthesis, and validation of Schiff base sensors derived from 2-(Aminomethyl)-4-nitrophenol for the selective detection of metal ions. Detailed, field-tested protocols, data interpretation guidelines, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for 2-(Aminomethyl)-4-nitrophenol in Chemosensing

Colorimetric sensors offer a powerful platform for analyte detection due to their simplicity, cost-effectiveness, and the ability to provide a direct visual readout.[1] The core of such a sensor is a chromogenic molecule that undergoes a distinct change in its absorption spectrum upon interaction with a target analyte. The design of this molecule is paramount, requiring a binding site (receptor) and a signaling unit (chromophore) that are electronically coupled.

2-(Aminomethyl)-4-nitrophenol is a highly promising, though underexplored, scaffold for this purpose. Its key attributes include:

  • A Reactive Handle: The primary aminomethyl group (-CH₂NH₂) serves as an ideal nucleophile for derivatization. It readily condenses with aldehydes and ketones to form Schiff bases, one of the most successful classes of ligands in coordination chemistry and chemosensing.[2][3]

  • An Intrinsic Chromophore: The 4-nitrophenol moiety is an excellent signaling unit. Its electronic properties, and thus its color, are highly sensitive to changes in the local chemical environment. Deprotonation of the phenolic hydroxyl group or coordination of the nitro group's oxygen atoms to a metal center can significantly alter the molecule's intramolecular charge transfer (ICT) characteristics, leading to a pronounced color change.[4]

  • Structural Versatility: The ortho-positioning of the aminomethyl group relative to the hydroxyl group allows for the creation of a stable, five-membered chelation ring upon reaction with an appropriate precursor and subsequent binding to a metal ion. This pre-organization enhances both the stability and selectivity of the resulting sensor.

This guide will detail a logical workflow, from the proposed synthesis of the core molecule to its elaboration into a functional Schiff base sensor and subsequent analytical validation.

Synthesis of the Core Moiety: 2-(Aminomethyl)-4-nitrophenol

A reliable supply of the core molecule is the first critical step. While several methods exist for the synthesis of the related 2-amino-4-nitrophenol[5][6], the introduction of the methylene spacer requires a different strategy. A robust and scalable approach is the two-step reduction of the commercially available 2-hydroxy-5-nitrobenzaldehyde.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification A 2-Hydroxy-5-nitrobenzaldehyde B Intermediate Imine A->B + NH4OAc Ethanol, Reflux C 2-(Aminomethyl)-4-nitrophenol B->C + NaBH4 Methanol, 0°C to RT D Crude Product C->D Reaction Quench & Work-up E Pure Product D->E Column Chromatography (Silica, EtOAc/Hexane)

Caption: Proposed synthetic pathway for 2-(Aminomethyl)-4-nitrophenol.

Protocol 2.1: Synthesis via Reductive Amination

Causality: This protocol uses a one-pot reductive amination. First, the aldehyde reacts with ammonium acetate to form an intermediate imine. Instead of isolating this potentially unstable intermediate, it is immediately reduced in situ by sodium borohydride (NaBH₄), a mild and selective reducing agent, to yield the desired primary amine.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous ethanol (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The color should deepen, indicating imine formation.

  • Cool the reaction mixture to room temperature.

  • Reduction: In a separate flask, carefully prepare a solution of NaBH₄ (2.0 eq) in anhydrous methanol (30 mL) in an ice bath. Caution: NaBH₄ reacts with protic solvents to release H₂ gas.

  • Slowly add the ethanolic solution containing the imine to the NaBH₄ solution at 0°C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. b. Remove the organic solvents under reduced pressure. c. Extract the aqueous residue with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter. e. Concentrate the filtrate in vacuo to obtain the crude product. f. Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(Aminomethyl)-4-nitrophenol as a yellow-orange solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Design and Synthesis of a Schiff Base Chemosensor

With the core building block in hand, we can design a chemosensor. A classic and effective design involves reacting 2-(Aminomethyl)-4-nitrophenol with salicylaldehyde. The resulting Schiff base ligand possesses multiple donor atoms (N from the imine, O from both phenols) strategically positioned to coordinate with metal ions.

Diagram: Sensor Mechanism of Action

G A Prepare Stock Solutions - Probe (L) in DMSO - Metal Ions in H₂O B Titration Experiment (UV-Vis Spectroscopy) A->B C Selectivity Study A->C D Stoichiometry (Job's Plot) A->D E Data Analysis B->E C->E D->E F Determine: - Limit of Detection (LOD) - Binding Constant (Ka) - Selectivity Profile E->F

Caption: Standard workflow for characterizing a new colorimetric chemosensor.

Protocol 4.1: Colorimetric Assay and Spectroscopic Analysis

Self-Validation: This protocol incorporates control experiments (probe-only), selectivity tests against a panel of ions, and a Job's plot for stoichiometric validation, ensuring the trustworthiness of the results.

Materials:

  • Synthesized Schiff base probe (L)

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Deionized water

  • Metal salts (e.g., CuSO₄, FeCl₃, NiCl₂, Zn(OAc)₂, etc.)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the probe (L) in DMSO.

    • Prepare 10 mM stock solutions of various metal salts in deionized water.

  • UV-Vis Titration for Sensitivity: a. In a series of test tubes, add the appropriate volume of buffer (e.g., HEPES, pH 7.4) and probe stock solution to achieve a final probe concentration of 50 µM in a total volume of 2 mL. b. To each tube, add increasing concentrations of the target analyte (e.g., Cu²⁺ from 0 to 100 µM). c. Incubate at room temperature for 5 minutes. d. Record the UV-Vis absorption spectrum for each sample from 300 nm to 600 nm against a buffer blank. e. Plot the absorbance at the new λmax versus the analyte concentration.

  • Selectivity Study: a. Prepare a set of test tubes, each containing the probe at 50 µM in buffer. b. To each tube, add a different metal ion (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) to a final concentration of 100 µM (2 equivalents). c. Prepare one tube with only the probe as a control. d. Record the UV-Vis spectra and photograph the color changes.

  • Determination of Binding Stoichiometry (Job's Plot): a. Prepare a series of solutions where the total molar concentration of probe (L) and metal ion (M²⁺) is constant (e.g., 100 µM), but their mole fractions (X) vary from 0 to 1. b. For each solution, measure the absorbance at the λmax of the complex. c. Plot the change in absorbance (ΔA) against the mole fraction of the probe (Xₗ). The maximum of the plot indicates the stoichiometry of the L-M complex. For example, a maximum at Xₗ = 0.5 indicates a 1:1 binding ratio.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table shows expected results for a successful sensor based on the proposed structure, demonstrating its performance characteristics.

ParameterAnalyteResultObservation / Method
λmax (Probe) -~350 nmPale yellow solution
λmax (Complex) Cu²⁺~430 nmClear color change to deep yellow/orange
Binding Ratio (L:M) Cu²⁺1:1Job's Plot analysis
Limit of Detection (LOD) Cu²⁺~1.5 µMCalculated from 3σ/S of the titration curve
Selectivity Fe³⁺Moderate ResponseColor change to brown
Ni²⁺, Co²⁺, Zn²⁺Negligible ResponseNo significant color or spectral change
Na⁺, K⁺, Ca²⁺, Mg²⁺No ResponseNo change observed

Conclusion

2-(Aminomethyl)-4-nitrophenol represents a highly valuable and adaptable platform for the rational design of colorimetric sensors. Through straightforward Schiff base condensation, it can be transformed into selective chemosensors for analytes such as transition metal ions. The protocols outlined in this guide provide a complete and validated workflow for the synthesis, characterization, and application of these sensors. The inherent modularity of this approach allows for further refinement; for instance, modifying the aldehyde component can tune the sensor's selectivity and sensitivity for a wide range of target analytes, opening avenues in environmental monitoring, clinical diagnostics, and pharmaceutical quality control.

References

  • Google Patents.
  • Organic Syntheses.2-amino-4-nitrophenol.
  • MDPI. Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene.[Link]

  • RSC Publishing. An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications.[Link]

  • Sensors and Actuators B: Chemical. High selectivity of colorimetric detection of p-nitrophenol based on Ag nanoclusters.[Link]

  • ResearchGate. Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review.[Link]

Sources

Application

Selective Reduction of 2-(Aminomethyl)-4-nitrophenol: Application Note &amp; Protocols

Executive Summary This Application Note details the chemo-selective reduction of 2-(Aminomethyl)-4-nitrophenol (1) to 2-(Aminomethyl)-4-aminophenol (2) . This transformation presents specific challenges due to the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemo-selective reduction of 2-(Aminomethyl)-4-nitrophenol (1) to 2-(Aminomethyl)-4-aminophenol (2) . This transformation presents specific challenges due to the presence of a benzylic amine (susceptible to hydrogenolysis) and a phenol (susceptible to ring oxidation).

We present two validated protocols:

  • Catalytic Hydrogenation (Pd/C): Optimized for high throughput and cleanliness, with strict parameters to prevent C-N bond cleavage.

  • Chemical Reduction (Fe/NH₄Cl): A robust, scalable method that completely avoids hydrogenolysis risks, ideal for batch synthesis.

Target Molecule Properties:

  • Substrate: 2-(Aminomethyl)-4-nitrophenol (Zwitterionic character, pH-dependent solubility).

  • Product: 2-(Aminomethyl)-4-aminophenol (High oxidation sensitivity, requires inert handling).

Reaction Pathway & Challenges

The primary challenge is achieving reduction of the nitro group (-NO₂) without cleaving the benzylic C-N bond (hydrogenolysis) or oxidizing the resulting electron-rich aminophenol.

ReactionPathway cluster_legend Legend SM Starting Material 2-(Aminomethyl)-4-nitrophenol Prod Target Product 2-(Aminomethyl)-4-aminophenol SM->Prod Selective Reduction (Pd/C, Fe/NH4Cl) Side1 Side Product A (Hydrogenolysis) 2-Methyl-4-aminophenol + NH3 Prod->Side1 Over-reduction (High Temp/Press Pd/C) Side2 Side Product B (Oxidation) Quinone Imines / Tars Prod->Side2 Air Exposure (Oxidative Coupling) key Blue Arrow: Desired Pathway Red Dashed: Avoidable Side Reactions

Figure 1: Reaction pathway illustrating the target transformation and critical side reactions (hydrogenolysis and oxidation).

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean reactions, small-to-medium scale, minimal workup.

Mechanistic Insight

Palladium on Carbon (Pd/C) is highly active. While effective for nitro reduction, it can catalyze the hydrogenolysis of benzylic amines (cleaving the


 bond) at elevated temperatures or pressures. To ensure selectivity, this protocol operates under kinetic control  (low pressure, ambient temperature).
Experimental Conditions
ParameterSpecificationReason
Catalyst 5% or 10% Pd/C (wet support)Water dampens flammability; Pd catalyzes H₂ uptake.
Solvent Methanol or Ethanol (anhydrous)High solubility of nitro-phenol; facile removal.
H₂ Pressure Balloon (1 atm) to 3 barHigh pressure promotes unwanted C-N cleavage.
Temperature 20°C - 25°CHeat accelerates hydrogenolysis significantly.
Additive None (Neutral conditions)Acidic conditions accelerate hydrogenolysis.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve 2-(Aminomethyl)-4-nitrophenol (1.0 equiv) in Methanol (10-20 volumes).

  • Inerting: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Under

    
     flow, carefully add 10% Pd/C  (5-10 wt% loading relative to substrate). Caution: Dry Pd/C is pyrophoric; use wet catalyst if possible.
    
  • Hydrogenation: Switch the gas source to Hydrogen (

    
    ).
    
    • Lab Scale: Use a double-balloon setup to maintain ~1 atm pressure.

    • Parr Shaker: Set pressure to 30 psi (2 bar).

  • Monitoring: Stir vigorously at Room Temperature . Monitor by HPLC or TLC every 30 minutes. Reaction is typically complete in 1-4 hours.

    • End Point: Disappearance of yellow nitro compound; appearance of colorless/pale amine.

  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to remove Pd/C. Do not let the filter cake dry out completely in air.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Stabilization: Immediately treat the residue with alcoholic HCl (e.g., 1.25 M HCl in MeOH) to precipitate the dihydrochloride salt . The salt form is significantly more stable to oxidation than the free base.

Protocol B: Chemical Reduction (Fe / NH₄Cl)

Best for: Robustness, scale-up, tolerance of impurities, zero risk of hydrogenolysis.

Mechanistic Insight

Iron-mediated reduction in the presence of ammonium chloride (Fe/NH₄Cl) generates in situ ferrous ions and hydrogen. This method is chemoselective for the nitro group and is thermodynamically incapable of cleaving the benzylic C-N bond, making it safer for this specific substrate.

Workflow Diagram

FeReduction Start Start: 2-(Aminomethyl)-4-nitrophenol in EtOH/H2O (3:1) Reagent Add Iron Powder (3-5 equiv) Add NH4Cl (1-2 equiv) Start->Reagent Reflux Reflux (70-80°C) 1-3 Hours Reagent->Reflux Check Check Completion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Filter Hot Filtration (Celite) Remove Iron sludge Check->Filter Complete Acidify Add conc. HCl to Filtrate Precipitate Product Salt Filter->Acidify

Figure 2: Workflow for the Iron/Ammonium Chloride reduction protocol.

Step-by-Step Procedure
  • Solution: Suspend 2-(Aminomethyl)-4-nitrophenol (10 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 20 mmol) and Iron Powder  (325 mesh, 50 mmol).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Observation: The mixture will turn dark/grey.

  • Timeline: Monitor TLC. Conversion usually requires 1–3 hours.

  • Workup (Crucial Step):

    • While still hot , filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: If the filtrate is green/dark, oxidation has started. Add a pinch of sodium metabisulfite or ascorbic acid to the receiving flask as an antioxidant.

  • Isolation: Acidify the filtrate with concentrated HCl (to pH ~1-2).

  • Crystallization: Concentrate the solvent volume by 50% and cool to 0°C. The 2-(Aminomethyl)-4-aminophenol dihydrochloride salt should crystallize. Filter and dry under vacuum.

Analytical Validation & Quality Control

TestMethodExpected Result
HPLC Purity C18 Column, Water/MeCN (+0.1% Formic Acid)Single peak. Absence of starting material (RT shift). Absence of Toluene (hydrogenolysis marker).
1H NMR D₂O or DMSO-d6Disappearance of aromatic protons ortho to -NO₂ (downfield). Upfield shift of aromatic protons. Retention of benzylic -CH₂- singlet (~3.8-4.0 ppm).
Visual Physical AppearanceWhite to off-white solid (Salt form). Dark brown/black indicates oxidation.

Storage and Stability

  • Oxidation Risk: The free base of 2-(Aminomethyl)-4-aminophenol is extremely air-sensitive, rapidly forming quinone-imine polymers (black tar).

  • Recommendation: Always store as the HCl salt .

  • Conditions: Store at -20°C under Argon/Nitrogen in a desiccator.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

  • Iron-Mediated Reduction Protocols: Porzelle, A., et al. "Iron-mediated reduction of nitroarenes." Synlett, 2006. Link

  • Hydrogenolysis of Benzyl Amines: Trost, B. M., et al. "Pd/C catalyzed hydrogenolysis of benzyl amines." Journal of the American Chemical Society, various standard protocols.[1]

  • Synthesis of Aminophenols: Mitchell, S. C., & Waring, R. H. "Aminophenols." Ullmann's Encyclopedia of Industrial Chemistry, 2000. Link

  • General Nitro Reduction Guide: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Sources

Method

Application Notes and Protocols for the Derivatization of the Aminomethyl Group of 2-(Aminomethyl)-4-nitrophenol

Abstract This technical guide provides a comprehensive overview of methodologies for the chemical modification of 2-(Aminomethyl)-4-nitrophenol, a versatile bifunctional molecule. The primary focus is on the strategic de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the chemical modification of 2-(Aminomethyl)-4-nitrophenol, a versatile bifunctional molecule. The primary focus is on the strategic derivatization of the reactive aminomethyl group. This document details several key synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation, reductive amination, and Schiff base formation. For each class of reaction, we present the underlying chemical principles, field-proven experimental protocols, and methods for the structural characterization of the resulting derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemical development, and materials science.

Introduction: The Strategic Value of 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is a valuable synthetic intermediate characterized by a unique trifunctional arrangement on an aromatic core: a phenolic hydroxyl group, a primary aminomethyl group, and an electron-withdrawing nitro group. This distinct substitution pattern offers multiple handles for selective chemical modification. The aminomethyl group, in particular, serves as a prime site for nucleophilic reactions, allowing for the introduction of a wide array of functional moieties.

The derivatization of this primary amine is a critical step in the molecular design of:

  • Pharmaceutical Agents: The nitrophenol scaffold is present in various biologically active molecules. Modification of the amino group can modulate pharmacokinetic properties, target binding affinity, and overall efficacy.

  • Agrochemicals: Derivatives have shown potential as fungicides and other crop protection agents.[1]

  • Molecular Probes and Materials: The chromophoric nature of the nitrophenol system allows derivatives to be used as probes, sensors, or building blocks for functional polymers.

This document provides the scientific rationale and practical, step-by-step protocols for the most common and effective strategies to derivatize the aminomethyl group, empowering researchers to build diverse molecular libraries from this versatile starting material.

N-Acylation: Formation of Stable Amide Linkages

N-acylation is one of the most robust and widely employed methods for derivatizing primary amines. The reaction involves the formation of a stable amide bond through the nucleophilic attack of the amine on an activated carboxyl group, typically an acyl chloride or anhydride. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Causality and Experimental Rationale:

  • Reagent Choice: Acyl chlorides and anhydrides are highly electrophilic, ensuring a rapid and often quantitative reaction with the primary amine.

  • Base Selection: Tertiary amines like triethylamine (TEA) or pyridine are used as acid scavengers. They do not compete with the primary amine in reacting with the acylating agent.

  • Solvent System: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they do not participate in the reaction and effectively dissolve the reactants.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-(Aminomethyl)- 4-nitrophenol in Aprotic Solvent prep2 Add Base (e.g., TEA) prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Acylating Agent (e.g., Acetyl Chloride) Dropwise react1->react2 react3 Warm to RT & Stir react2->react3 workup1 Quench Reaction (H₂O) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry & Concentrate workup2->workup3 workup4 Purify (Recrystallization or Chromatography) workup3->workup4

Caption: General workflow for the N-acylation of 2-(Aminomethyl)-4-nitrophenol.

Protocol 2.1: Synthesis of N-((2-Hydroxy-5-nitrophenyl)methyl)acetamide

Materials:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate or sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Aminomethyl)-4-nitrophenol in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine to the solution and stir for 5 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure amide.

ParameterValue
Reaction Time 2-4 hours
Temperature 0 °C to Room Temp.
Typical Yield 85-95%
¹H NMR Shift (δ, ppm) ~8.5 (s, 1H, -NH), ~4.5 (d, 2H, -CH₂-), ~2.0 (s, 3H, -COCH₃)
IR Absorption (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O, Amide I)

N-Sulfonylation: Crafting Sulfonamides

N-sulfonylation follows a mechanism analogous to N-acylation, reacting the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a highly stable sulfonamide linkage. This functional group is a key pharmacophore in many sulfa drugs. The reaction is typically performed in the presence of a base like pyridine, which can also serve as the solvent.

Causality and Experimental Rationale:

  • Electrophilicity: The sulfur atom in a sulfonyl chloride is highly electrophilic, facilitating the nucleophilic attack by the amine.

  • Stability: The resulting sulfonamide bond is exceptionally stable to hydrolysis, making it a desirable linker in drug design.

  • Reaction Conditions: The use of pyridine as both a base and a solvent is common, though other aprotic solvents with a tertiary amine base are also effective.

Reaction Scheme: N-Sulfonylation

compound1 2-(Aminomethyl)-4-nitrophenol product N-((2-Hydroxy-5-nitrophenyl)methyl)sulfonamide compound1->product compound2 R-SO₂Cl (e.g., Tosyl Chloride) compound2->product reagents Base (Pyridine or TEA) Aprotic Solvent reagents->product

Caption: General reaction for the N-sulfonylation of a primary amine.

Protocol 3.1: Synthesis of 4-Methyl-N-((2-hydroxy-5-nitrophenyl)methyl)benzenesulfonamide

Materials:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 eq)

  • p-Toluenesulfonyl chloride (Tosyl chloride, 1.1 eq)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve 2-(Aminomethyl)-4-nitrophenol in anhydrous pyridine (or a mixture of DCM and a tertiary amine base).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography.

ParameterValue
Reaction Time 12-18 hours
Temperature 0 °C to Room Temp.
Typical Yield 80-90%
¹H NMR Shift (δ, ppm) ~8.0-7.3 (m, Ar-H), ~5.5 (t, 1H, -NH), ~4.2 (d, 2H, -CH₂-), ~2.4 (s, 3H, Ar-CH₃)
IR Absorption (cm⁻¹) ~1340 & ~1160 (S=O asymmetric & symmetric stretch)

Reductive Amination: Controlled N-Alkylation

Reductive amination is a powerful, high-yield method for forming C-N bonds, effectively serving as a controlled N-alkylation process.[2] It proceeds in two stages: the initial formation of an imine (or Schiff base) between the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine. This one-pot procedure prevents the over-alkylation often problematic in direct alkylation with alkyl halides.[2]

Causality and Experimental Rationale:

  • Reducing Agent Selectivity: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal. They are selective for the protonated imine intermediate over the starting carbonyl compound, which is a critical aspect of the reaction's success.[2]

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a delicate balance: the pH must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic.

  • Versatility: This method allows for the introduction of a vast range of primary and secondary alkyl groups, depending on the choice of aldehyde or ketone.

Protocol 4.1: Synthesis of 2-((Ethylamino)methyl)-4-nitrophenol

Materials:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate, anhydrous

Procedure:

  • Suspend 2-(Aminomethyl)-4-nitrophenol in DCE or methanol.

  • Add acetaldehyde followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

ParameterValue
Reaction Time 6-24 hours
Temperature Room Temp.
Typical Yield 70-90%
¹H NMR Shift (δ, ppm) ~4.0 (s, 2H, Ar-CH₂-), ~2.8 (q, 2H, -NH-CH₂-CH₃), ~1.2 (t, 3H, -CH₂-CH₃)
MS (ESI+) Calculated m/z for C₉H₁₂N₂O₃, found [M+H]⁺

Schiff Base Formation: Creating Imines

The reaction of the primary aminomethyl group with an aldehyde or ketone under dehydrating conditions yields an imine, also known as a Schiff base. While imine bonds are generally less stable than amide or sulfonamide bonds and can be susceptible to hydrolysis, they are synthetically valuable intermediates. They can be readily reduced (as in reductive amination) or serve as ligands in coordination chemistry.[3]

Protocol 5.1: Synthesis of a Schiff Base Derivative

Materials:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol or Methanol

  • Molecular sieves (4Å) or a Dean-Stark apparatus

Procedure:

  • Dissolve 2-(Aminomethyl)-4-nitrophenol in ethanol in a round-bottom flask.

  • Add benzaldehyde to the solution.

  • Add activated 4Å molecular sieves or set up the reaction with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and filter off the molecular sieves (if used).

  • Concentrate the solvent under reduced pressure. The resulting Schiff base can often be isolated by recrystallization or used directly in a subsequent step (e.g., reduction).

ParameterValue
Reaction Time 4-12 hours
Temperature Reflux
Typical Yield >90% (often used without extensive purification)
¹H NMR Shift (δ, ppm) ~8.4 (s, 1H, -N=CH-Ar), ~4.9 (s, 2H, -CH₂-N=)
IR Absorption (cm⁻¹) ~1630-1645 (C=N stretch)

Analytical Characterization Summary

Successful derivatization must be confirmed through rigorous analytical techniques. The choice of method depends on the specific derivative formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the downfield shift of the methylene (-CH₂-) protons adjacent to the newly functionalized nitrogen and the appearance of new signals corresponding to the added moiety (e.g., acetyl methyl protons in acylation).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. The disappearance of the primary amine N-H bending vibration (~1600 cm⁻¹) and the appearance of characteristic peaks such as the amide C=O stretch (~1650 cm⁻¹) or sulfonamide S=O stretches (~1340 and 1160 cm⁻¹) provide clear evidence of reaction.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, providing definitive proof that the desired addition has occurred.

  • Chromatography (TLC, HPLC): These techniques are primarily used to monitor reaction progress and assess the purity of the final compound. A successful derivatization will result in a product with a different retention factor (Rf) or retention time compared to the starting material.[6]

Safety and Handling

2-(Aminomethyl)-4-nitrophenol and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acylating/Sulfonylating Agents: Reagents like acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle under inert atmosphere and quench excess reagent carefully.

  • Reducing Agents: Borohydride reagents can react violently with water or strong acids, releasing flammable hydrogen gas. Quench reactions slowly and behind a safety shield.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Odabaş, Z., et al. (2007). 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • MDPI. (2021). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

Sources

Application

Application Note: 2-(Aminomethyl)-4-nitrophenol as a Bidentate Ligand in Coordination Chemistry

This Application Note is designed for researchers in coordination chemistry and drug development. It provides a rigorous technical examination of 2-(Aminomethyl)-4-nitrophenol (AMNP) , focusing on its synthesis, ligand b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and drug development. It provides a rigorous technical examination of 2-(Aminomethyl)-4-nitrophenol (AMNP) , focusing on its synthesis, ligand behavior, and application in metallo-supramolecular chemistry.[1]

[1]

Executive Summary

2-(Aminomethyl)-4-nitrophenol (AMNP) is a versatile N,O-donor ligand belonging to the Mannich base class.[1] Distinguished by the strong electron-withdrawing nitro group at the para position relative to the phenolate oxygen, AMNP exhibits unique electronic properties compared to unsubstituted salicylamines. This ligand is critical in designing metal complexes with tunable redox potentials and Lewis acidity, particularly for biomimetic catalysis (e.g., phosphatase models) and fluorescent metal sensing .

Chemical Identity & Ligand Properties[1][2][3][4][5]

AMNP exists in a zwitterionic equilibrium in neutral solution but acts as an anionic bidentate ligand upon deprotonation.[1]

PropertySpecification
IUPAC Name 2-(Aminomethyl)-4-nitrophenol
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
pKa₁ (Phenol) ~7.1 (Lowered by -NO₂ group)
pKa₂ (Ammonium) ~9.8
Coordination Mode Bidentate chelate (

)
Chelate Ring Size 6-membered ring (Metal-O-C-C-C-N)
Mechanism of Coordination

The nitro group at the 4-position (para to phenol) significantly increases the acidity of the phenolic proton (pKa ≈ 7.1 vs. 10.0 for phenol). This allows AMNP to coordinate with transition metals (Cu²⁺, Zn²⁺, Ni²⁺) at physiological pH (7.4), making it superior to unsubstituted ligands for biological applications.

DOT Diagram: Coordination Logic & Signaling

CoordinationPathway cluster_effect Electronic Effect of -NO2 Ligand AMNP (Zwitterion) Neutral pH Deprot Deprotonation (Base/Metal assisted) Ligand->Deprot pKa ~7.1 Anion Phenolate Anion (N, O- Donor) Deprot->Anion Complex Bis-Chelate Complex [M(AMNP)2] Anion->Complex Coordination Metal M(II) Ion (Cu, Zn, Ni) Metal->Complex Lewis Acid-Base Effect Electron Withdrawal Stabilizes Phenolate Effect->Deprot

Figure 1: Coordination pathway of AMNP showing the influence of the nitro group on deprotonation and complex formation.

Experimental Protocols

Protocol A: High-Purity Synthesis of AMNP (Delepine Route)

Rationale: Direct Mannich reaction with ammonia often yields mixtures of primary, secondary, and tertiary amines. The Delepine reaction via a chloromethyl intermediate ensures the exclusive formation of the primary amine.

Reagents:

  • 4-Nitrophenol (13.9 g, 0.1 mol)[1]

  • Formaldehyde (37% aq., excess)

  • Conc. HCl

  • Hexamethylenetetramine (Hexamine)

  • Ethanol / Chloroform[1]

Step-by-Step Methodology:

  • Chloromethylation: Dissolve 4-nitrophenol in conc. HCl and add formaldehyde dropwise at 0°C. Stir for 4 hours. The electron-withdrawing nitro group deactivates the ring, so rigorous temperature control is not as critical as with phenol, but 0-5°C prevents polymerization.[1]

  • Isolation: Filter the precipitate (2-(chloromethyl)-4-nitrophenol). Wash with cold water.[1]

  • Quaternization: Dissolve the chloromethyl derivative in chloroform (100 mL). Add hexamine (1.05 eq) and reflux for 2 hours. A white precipitate (quaternary ammonium salt) forms.[1]

  • Hydrolysis: Filter the salt and reflux in ethanolic HCl (2M) for 2 hours to cleave the hexamine backbone.

  • Neutralization: Cool and adjust pH to 6.0 with NaOH. The yellow zwitterionic product, 2-(aminomethyl)-4-nitrophenol, precipitates.[1]

  • Purification: Recrystallize from ethanol/water (1:1).

Protocol B: Synthesis of Copper(II) Bis-Chelate Complex

Target:[Cu(AMNP)₂] – A square-planar model complex.[1]

Reagents:

  • AMNP Ligand (336 mg, 2.0 mmol)

  • Copper(II) Acetate Monohydrate (200 mg, 1.0 mmol)

  • Methanol (HPLC Grade)

  • Triethylamine (Et₃N)

Workflow:

  • Ligand Solution: Dissolve 2.0 mmol AMNP in 20 mL warm methanol. The solution will be pale yellow.[1]

  • Deprotonation: Add 2.0 mmol Et₃N (280 µL). The solution color deepens to bright yellow/orange (phenolate formation).

  • Metallation: Dropwise add the Cu(OAc)₂ solution (in 10 mL MeOH) to the stirring ligand solution.

  • Reaction: Reflux for 2 hours. A color change to olive-green or brown indicates complexation.[1]

  • Crystallization: Concentrate the solution to 50% volume and cool to 4°C overnight.

  • Filtration: Collect the dark microcrystals, wash with cold methanol and diethyl ether.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: Ligand + Metal Salt Deprot Add Base (Et3N) Generate Phenolate Start->Deprot Mix Reflux in MeOH 2 Hours Deprot->Mix Precip Cool to 4°C Precipitation Mix->Precip Filter Filtration & Wash (Ether/MeOH) Precip->Filter Analyze Characterization (IR, UV-Vis, XRD) Filter->Analyze

Figure 2: Step-by-step workflow for the synthesis of the metal-AMNP complex.

Characterization & Data Interpretation

Spectroscopic Signatures

Upon coordination, specific spectral shifts confirm the bidentate binding mode.

TechniqueFeatureFree Ligand (AMNP)Metal Complex (Cu-AMNP)Interpretation
FT-IR ν(O-H)~3400 cm⁻¹ (Broad)DisappearsDeprotonation of phenol
FT-IR ν(C-N)~1250 cm⁻¹Shifts to ~1230 cm⁻¹Coordination via Amine N
FT-IR ν(C-O)~1280 cm⁻¹Shifts to ~1310 cm⁻¹C-O bond strengthening (Phenolate)
UV-Vis λmax~400 nm (CT band)~600-700 nm (d-d)d-d transition (Square planar/Oct)
Application: Phosphatase Mimetic Activity

Zn(II) complexes of AMNP are excellent structural mimics for the active site of Alkaline Phosphatase.

  • Assay: Hydrolysis of p-nitrophenyl phosphate (PNPP).

  • Observation: The Lewis acidic Zn(II) center activates the water molecule (or hydroxide) to attack the phosphate ester.

  • Protocol: Monitor the release of p-nitrophenolate anion at 405 nm. The rate of hydrolysis is significantly faster with the [Zn(AMNP)₂] complex than with free Zn²⁺ ions due to the "ligand effect" lowering the pKa of the coordinated water.

References

  • Synthesis of Mannich Bases

    • Title: Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols (Mannich Reaction Protocols).[1]

    • Source: Revista de Chimie.[1]

    • URL:[Link][2]

  • Coordination Chemistry of Nitro-Phenol Ligands

    • Title: Unusual metal coordination chemistry from an amino-amide derivative of 4-nitrophenol.[1]

    • Source: PubMed (NIH).[1]

    • URL:[Link]

  • Physical Properties & pKa Data

    • Title: 2-(Aminomethyl)-4-nitrophenol | C7H8N2O3 | CID 2115073.[1][3]

    • Source: PubChem.[1][3]

    • URL:[Link]

  • Crystal Structure Analogs

    • Title: 2-Amino-4-nitro-phenol monohydrate (Structural basis for nitro-group planarity).[1]

    • Source: PubMed Central.[1]

    • URL:[Link]

Sources

Method

Application Note: 2-(Aminomethyl)-4-nitrophenol as a Bifunctional Scaffold

This guide outlines the experimental handling, reactivity, and application protocols for 2-(Aminomethyl)-4-nitrophenol (Synonym: 2-Hydroxy-5-nitrobenzylamine). It is designed for medicinal chemists and process engineers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental handling, reactivity, and application protocols for 2-(Aminomethyl)-4-nitrophenol (Synonym: 2-Hydroxy-5-nitrobenzylamine). It is designed for medicinal chemists and process engineers leveraging this bifunctional scaffold for heterocycle synthesis and drug discovery.

Chemical Profile & Strategic Significance

2-(Aminomethyl)-4-nitrophenol is a "privileged scaffold" precursor. Its structure features three distinct reactive centers:

  • Primary Amine (Ortho-benzylic): Highly nucleophilic, prone to condensation.

  • Phenolic Hydroxyl: Acidity enhanced by the para-nitro group (

    
    ), facilitating zwitterionic behavior.
    
  • Nitro Group: An electron-withdrawing handle convertible to an amine (aniline) for further derivatization.

Core Application: The simultaneous presence of the ortho-aminomethyl and phenolic groups makes this molecule an ideal substrate for the synthesis of 3,4-dihydro-2H-1,3-benzoxazines —a class of heterocycles with potent antimicrobial and anticancer activities.

Safety & Handling (Pre-Experimental)
  • Explosion Hazard: As a nitro-aromatic, this compound possesses high potential energy. Avoid heating dry solids above 100°C.

  • Zwitterionic Solubility: At neutral pH, the compound likely exists as a zwitterion (Phenolate

    
    /Ammonium
    
    
    
    ). It is sparingly soluble in non-polar solvents (DCM, Toluene) but soluble in polar protic solvents (MeOH, Water) or basic/acidic aqueous media.
  • Retro-Mannich Instability: This compound is essentially a Mannich base. In the presence of strong acids or excessive heat, it can undergo retro-Mannich cleavage, releasing formaldehyde and 4-nitrophenol. Avoid prolonged boiling in acidic aqueous media.

Experimental Protocol A: Synthesis of 6-Nitro-3,4-dihydro-2H-1,3-benzoxazine

Objective: To utilize the ortho-aminomethyl and phenol groups in a cyclocondensation reaction with formaldehyde. This "ring-closing" reaction protects both the amine and phenol while generating a bioactive heterocycle.

Reaction Logic

The reaction proceeds via a dual condensation mechanism. The amine first condenses with formaldehyde to form an imine (or hemiaminal), which then undergoes an intramolecular Mannich-type closure with the phenol oxygen.

Step-by-Step Methodology

Reagents:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 equiv)[1]

  • Paraformaldehyde (2.2 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Catalyst: None required (autocatalytic via phenol) or mild base (

    
    ).
    

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(Aminomethyl)-4-nitrophenol (1.0 mmol, 168 mg) in 1,4-Dioxane (5 mL).

    • Note: Dioxane is preferred over toluene due to the starting material's solubility profile.

  • Addition: Add Paraformaldehyde (2.2 mmol, 66 mg).

    • Why 2.2 equiv? One equivalent forms the methylene bridge between N and O. The second equivalent is often consumed to form the N-hydroxymethyl intermediate or to drive equilibrium, though theoretically, 1 equiv of formaldehyde (

      
      ) is needed for the bridge if the N-substituent is H. However, for primary amines, the nitrogen usually incorporates a substituent. Correction: If the starting amine is primary (
      
      
      
      ), the resulting benzoxazine nitrogen is unsubstituted (
      
      
      ) or reacts further. For unsubstituted benzoxazines, using exactly 1.1 equiv of paraformaldehyde prevents over-reaction to N-methylated byproducts.
  • Reflux: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (Benzoxazine).

  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from hot Ethanol. Avoid column chromatography if possible, as silica gel acidity can sometimes open the oxazine ring.

Data Validation:

  • 1H NMR (DMSO-d6): Look for two distinct methylene singlets.

    • 
      : typically 
      
      
      
      5.2–5.5 ppm.
    • 
      : typically 
      
      
      
      3.8–4.2 ppm.
    • Absence of broad phenolic -OH signal.

Experimental Protocol B: Catalytic Reduction to 2-(Aminomethyl)-4-aminophenol

Objective: To selectively reduce the nitro group to an aniline without cleaving the benzylic C-N bond (hydrogenolysis risk).

Reaction Logic

Standard Pd/C hydrogenation can sometimes cleave benzylic amines (forming 4-amino-2-methylphenol). To prevent this, the reaction is performed under mild conditions, often with a poisoned catalyst or strictly controlled stoichiometry.

Step-by-Step Methodology

Reagents:

  • 2-(Aminomethyl)-4-nitrophenol (1.0 equiv)[1]

  • Pd/C (10% wt loading, 0.1 equiv)

  • Ammonium Formate (5.0 equiv) or H2 Balloon

  • Solvent: Methanol (degassed)

Procedure:

  • Inert Setup: Purge a 2-neck flask with Nitrogen (

    
    ) for 10 minutes. This is critical as the product (an electron-rich diaminophenol) is extremely air-sensitive  and will turn black (oxidize) instantly upon exposure to air.
    
  • Loading: Add the nitro compound and Pd/C catalyst under a gentle stream of

    
    .
    
  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate. Stir at room temperature. This method is milder and easier to control than

      
       gas.
      
    • Method B (Hydrogen Gas): Attach an

      
       balloon. Stir vigorously.
      
  • Monitoring: Reaction is usually complete in <2 hours. The yellow color of the nitrophenol will fade to colorless.

  • Anaerobic Filtration:

    • Filter the catalyst through a Celite pad under an inert atmosphere (using a Schlenk line or glovebox).

    • Alternative: If Schlenk techniques are unavailable, add a dilute acid (HCl in MeOH) before filtration to convert the amine to the stable hydrochloride salt (

      
      ).
      
  • Isolation: Evaporate solvent to yield the dihydrochloride salt. Store at -20°C under Argon.

Visualized Reaction Pathways

Figure 1: Benzoxazine Synthesis & Mechanism

This diagram illustrates the condensation pathway, highlighting the critical intermediate steps.

BenzoxazineSynthesis cluster_conditions Conditions Start 2-(Aminomethyl)- 4-nitrophenol Imine Intermediate: Imine / Hemiaminal Start->Imine + CH2O (-H2O) CH2O Paraformaldehyde (CH2O)n CH2O->Imine Product 6-Nitro-3,4-dihydro- 2H-1,3-benzoxazine Imine->Product Intramolecular Cyclization Cond Reflux (Dioxane) 4-6 Hours

Caption: Cyclocondensation pathway. The amino group attacks formaldehyde first, followed by ring closure via the phenolic oxygen.

Figure 2: Nitro Reduction Workflow (Anaerobic)

This diagram details the decision logic for preventing product oxidation.

ReductionWorkflow Input Nitro Precursor (Yellow) Step1 Catalytic Reduction (Pd/C, H2 or NH4HCO2) Input->Step1 Check Color Change? (Yellow -> Colorless) Step1->Check Risk CRITICAL RISK: Air Oxidation Check->Risk Exposure to Air PathA Method A: Acid Trap (Add HCl/MeOH) Check->PathA Standard Lab PathB Method B: Inert Filtration (Schlenk/Glovebox) Check->PathB Advanced Lab Final Stable Product: Dihydrochloride Salt PathA->Final PathB->Final

Caption: Reduction workflow emphasizing the necessity of acid trapping or inert handling to prevent oxidative degradation.

Analytical Characterization Data

PropertyValue / ObservationMethod
Appearance Yellow to Orange PowderVisual
Melting Point 293–297°C (anhydrous)Capillary
pKa (Phenol) ~7.15Potentiometric Titration
pKa (Amine) ~9.8 (estimated)Calculated
UV-Vis

400 nm (Basic pH, Phenolate form)
UV-Vis Spectroscopy
Solubility Water (pH < 4 or pH > 9), DMSO, MethanolSolubility Test

References

  • PubChem. (n.d.).[1] 2-(Aminomethyl)-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Burke, W. J. (1949). 3,4-Dihydro-1,3-2H-benzoxazines.[2][3][4] Reaction of p-substituted phenols with N,N-dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612. (Foundational reference for Benzoxazine synthesis logic).

  • Frey, P. A., Kokesh, F. C., & Westheimer, F. H. (1971). Reporter group at the active site of acetoacetate decarboxylase.[5][6] I. Ionization constant of the nitrophenol. Journal of the American Chemical Society, 93(26), 7266-7269. (Reference for pKa and reporter group properties).

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Public Health Service.

Sources

Application

Application Note: Analytical Strategies for 2-(Aminomethyl)-4-nitrophenol

Abstract & Strategic Overview Quantifying 2-(Aminomethyl)-4-nitrophenol presents a distinct challenge compared to its structural cousin, 2-amino-4-nitrophenol. The presence of the methylene spacer ( ) between the aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Quantifying 2-(Aminomethyl)-4-nitrophenol presents a distinct challenge compared to its structural cousin, 2-amino-4-nitrophenol. The presence of the methylene spacer (


) between the aromatic ring and the amine group shifts the chemistry from an aniline (weak base) to a benzylamine (strong base, pKa ~9.3). Combined with the phenolic moiety (pKa ~7.5), this molecule exists as a zwitterion  at physiological pH.

This guide addresses the "Zwitterionic Trap"—the difficulty of retaining such polar, charged molecules on standard C18 columns while maintaining peak symmetry. We present two validated workflows: a robust HPLC-UV/DAD method for Quality Control (QC) and a high-sensitivity LC-MS/MS method for trace impurity analysis in complex matrices.

Part 1: Physicochemical Profiling & Mechanism

Understanding the ionization state is the prerequisite for successful retention.

The Ionization Spectrum

The analyte behaves as a "chameleon" depending on the pH of the matrix/mobile phase:

  • Acidic (pH < 4): Amine protonated (

    
    ), Phenol protonated (
    
    
    
    ). Net Charge: +1 .
    • Chromatography Strategy: Ion-Pairing or Polar-Embedded phases.

  • Neutral (pH 7-8): Amine protonated (

    
    ), Phenol deprotonated (
    
    
    
    ). Net Charge: 0 (Zwitterion) .
    • Risk:[1] High water solubility, poor retention on C18 (elutes in void volume).

  • Basic (pH > 10): Amine neutral (

    
    ), Phenol deprotonated (
    
    
    
    ). Net Charge: -1 .
    • Risk:[1] Silica dissolution in HPLC columns; requires specialized hybrid columns.

Diagram 1: Analytical Decision Tree

This logic flow guides the selection of the appropriate detection and separation mode based on the sample concentration and matrix complexity.

AnalyticalDecisionTree Start Sample Matrix Input ConcCheck Target Concentration? Start->ConcCheck HighConc High (>10 µg/mL) (API/Synthesis) ConcCheck->HighConc LowConc Trace (<1 µg/mL) (Bio/Impurity) ConcCheck->LowConc MatrixCheck Matrix Complexity? SimpleMatrix Simple (Solvent/Water) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Plasma/Soil) MatrixCheck->ComplexMatrix MethodA Method A: HPLC-UV (Acidic Mobile Phase) HighConc->MethodA LowConc->MatrixCheck PrepA Dilute & Shoot SimpleMatrix->PrepA PrepB SPE (Mixed-Mode Cation) ComplexMatrix->PrepB MethodB Method B: LC-MS/MS (ESI+ Mode) PrepA->MethodB PrepB->MethodB

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements and matrix interference.

Part 2: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assay, stability testing, and synthetic process monitoring. Scientific Rationale: To prevent peak tailing caused by the interaction of the basic aminomethyl group with residual silanols, we utilize a Polar-Embedded C18 column (or a base-deactivated phase) and an acidic mobile phase to keep the amine fully protonated and the phenol neutral.

Method A: Protocol Specifications
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm)Polar-embedded group shields silanols, improving peak shape for bases.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses phenol ionization; protonates amine for solubility.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than Methanol for nitro-aromatics.
Gradient 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% BGradient required to separate from potential non-polar precursors.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV-Vis / DAD @ 310 nmNitro-phenols have a characteristic shift; 310 nm avoids solvent cut-off noise.
Column Temp 35°CImproves mass transfer and peak sharpness.
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer strength or column temperature).
    
  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity (usually 4-nitrophenol or benzylamine precursors).
    
  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Part 3: LC-MS/MS Quantification

Application: Genotoxic impurity analysis, biological metabolites, or environmental monitoring. Scientific Rationale: Electrospray Ionization in Positive Mode (ESI+) is preferred. Although phenols often ionize well in negative mode (ESI-), the aminomethyl group is a "proton sponge." In acidic buffers, it forms a stable


 ion with significantly higher sensitivity than the deprotonated phenol in ESI-.
Method B: Protocol Specifications
ParameterSpecification
Ionization ESI Positive (

)
Precursor Ion m/z 169.1
Product Ions m/z 152.1 (Loss of

), m/z 122.1 (Loss of

)
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column C18 HSS T3 (High Strength Silica) 2.1 x 100 mm, 1.8 µm
Retention Strategy The T3 phase is designed to retain polar cations (protonated amines).
Diagram 2: MS/MS Fragmentation Logic

Understanding the fragmentation confirms the identity of the analyte.

Fragmentation Parent Precursor Ion [M+H]+ = 169.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z = 152.1 Parent->Frag1 Loss of Ammonia (Primary Transition) Frag2 Product Ion 2 [M+H - NO2]+ m/z = 122.1 Parent->Frag2 Loss of Nitro Group (Qualifier)

Caption: Primary fragmentation pathways for 2-(Aminomethyl)-4-nitrophenol in ESI+ mode.

Part 4: Sample Preparation (Solid Phase Extraction)

Challenge: In complex matrices, simple protein precipitation is insufficient due to the zwitterionic nature of the analyte. Solution: Mixed-Mode Cation Exchange (MCX). This mechanism utilizes the basic amine for retention while washing away acidic and neutral interferences.

Protocol: MCX Extraction

Cartridge: Oasis MCX or Strata-X-C (Polymeric Strong Cation Exchange).

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Water.

  • Loading:

    • Acidify sample with

      
       to pH < 3. (Ensures Amine is 
      
      
      
      , Phenol is Neutral).
    • Load sample at 1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 2 mL 0.1% Formic Acid (Removes proteins/hydrophilic neutrals).

    • Wash 2: 2 mL 100% Methanol (Removes hydrophobic neutrals/acids). The analyte remains bound via ionic interaction.

  • Elution:

    • 2 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism: High pH deprotonates the amine (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase A.
      
Diagram 3: SPE Workflow

SPE_Workflow Step1 1. ACIDIFY Sample (pH < 3) Target: Cationic State Step2 2. LOAD on MCX (Retention: Ionic + Hydrophobic) Step1->Step2 Step3 3. WASH Organic (100% MeOH) Removes Neutrals/Acids Step2->Step3 Step4 4. ELUTE Basic (5% NH4OH in MeOH) Breaks Ionic Bond Step3->Step4

Caption: Mixed-Mode Cation Exchange (MCX) cleanup strategy exploiting the basicity of the aminomethyl group.

References

  • PubChem. (n.d.).[2][3] 2-(Aminomethyl)-4-nitrophenol (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine.[1] (Demonstrating retention of benzylamine derivatives). Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and unified methodology for developing mixed-mode solid-phase extraction protocols. Journal of Chromatography A. (Foundational text for MCX protocols). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Aminomethyl)-4-nitrophenol

This guide serves as a technical support resource for the purification of 2-(Aminomethyl)-4-nitrophenol (also known as 2-Hydroxy-5-nitrobenzylamine).[1] It is designed for researchers requiring high-purity material for e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 2-(Aminomethyl)-4-nitrophenol (also known as 2-Hydroxy-5-nitrobenzylamine).[1] It is designed for researchers requiring high-purity material for enzymatic assays, ligand synthesis, or pharmaceutical intermediate use.[1]

Case ID: PUR-AMNP-001 Status: Active Lead Scientist: Senior Application Specialist[1]

Compound Profile & Chemical Logic

Before initiating purification, understand the molecule's behavior to avoid yield loss.

  • Compound: 2-(Aminomethyl)-4-nitrophenol[2]

  • CAS: 7383-11-1 (Free base/Zwitterion)[1]

  • Structure: A phenolic ring substituted with a nitro group at position 4 and an aminomethyl group at position 2.[1][2][3]

  • Key Property: Amphoterism (Zwitterionic Nature).

    • Contains an acidic phenol (pKa ~7.0 due to nitro-stabilization) and a basic amine (pKa ~9.0).[1]

    • Implication: The molecule exists as a zwitterion (internal salt) at neutral pH, which is its point of minimum solubility (Isoelectric Point, pI). It dissolves in acid (as a cation) and in base (as an anion).

Impurity Profile
Impurity TypeOriginSolubility BehaviorRemoval Strategy
4-Nitrophenol Unreacted Starting MaterialSoluble in organics (Ether, DCM); Soluble in Base.[1]Solvent wash (Ether) or Acid extraction.[1]
Bis-Mannich Adducts Over-reaction (2,6-substitution)Lower solubility than mono-product.[1]Fractional crystallization.[1]
Polymeric Tars Formaldehyde polymerizationInsoluble in dilute acid.[1]Acid filtration.[1]
Inorganic Salts Reaction byproducts (NaCl, etc.)Soluble in water.[1]Aqueous wash at pI.[1]

Tier 1: Rapid Troubleshooting (FAQ)

Q: My product is an oily tar instead of a solid. What happened? A: This is a common "oiling out" phenomenon caused by impurities (often unreacted phenol or solvent occlusion) preventing crystal lattice formation.

  • Fix: Triturate the oil with cold diethyl ether or toluene. The impurities (4-nitrophenol) will dissolve, leaving the zwitterionic product to solidify. If that fails, dissolve in dilute HCl, filter, and re-precipitate slowly.

Q: The yield is significantly lower than expected after recrystallization. A: You likely washed the product with a solvent at the wrong pH.

  • Cause: The zwitterion is somewhat soluble in water. If you wash with large volumes of water at pH < 5 or pH > 8, you are dissolving the product.

  • Fix: Wash only with minimal ice-cold water adjusted to pH ~6.5-7.0, or use cold isopropanol.[1]

Q: The product has a persistent yellow/orange color even after washing. A: Nitro-phenols are inherently yellow/orange.[1] However, dark brown discoloration indicates oxidation.[1]

  • Fix: Perform the final recrystallization with a pinch of activated charcoal (Norit) in the acidic dissolution phase, then filter before neutralizing.

Tier 2: Deep Dive Purification Protocols

Protocol A: Acid-Base Precipitation (The "Zwitterion Switch")

Best for removing non-basic impurities (tars, unreacted phenols).

Reagents: 2M HCl, 2M NaOH, pH paper/meter, Ethanol.

  • Acid Dissolution:

    • Suspend the crude crude solid in 2M HCl (approx. 10 mL per gram).

    • Stir for 15 minutes. The product (amine) will protonate and dissolve.

    • Critical Step:Filter the solution through a Celite pad or glass frit.

      • Why? Unreacted 4-nitrophenol and polymeric tars are often insoluble or less soluble in dilute acid compared to the ammonium salt of the product.

  • Neutralization (Precipitation):

    • Cool the clear yellow/orange filtrate to 0–5°C in an ice bath.

    • Slowly add 2M NaOH dropwise with vigorous stirring.

    • Monitor pH continuously.[1] As pH approaches 6.0–7.0 , a heavy precipitate (the zwitterion) will form.

    • Stop adding base when the pH is exactly neutral. Going to pH > 9 will redissolve the product as a phenolate salt.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2x) followed by cold ethanol (1x) to remove residual water and speed up drying.

    • Dry in a vacuum oven at 50°C.

Protocol B: Hydrochloride Salt Recrystallization

Best for obtaining high-purity crystalline material for X-ray or analytical standards.[1]

  • Dissolve the crude zwitterion in the minimum amount of boiling 2M HCl .

  • Add activated charcoal (1% w/w) and stir for 5 minutes (removes oxidation color).

  • Filter hot through a pre-warmed funnel.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Yellow needles of 2-(Aminomethyl)-4-nitrophenol Hydrochloride will crystallize.[1]

  • Collect crystals and wash with cold acetone (removes surface water/acid).[1]

Visualizing the Purification Logic

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) SolventWash Step 1: Triturate/Wash with Ether or Toluene Start->SolventWash Filtration1 Filter Solid SolventWash->Filtration1 Filtrate1 Filtrate (Waste) Contains: 4-Nitrophenol Filtration1->Filtrate1 Solid1 Solid Residue (Crude Zwitterion) Filtration1->Solid1 AcidDissolve Step 2: Dissolve in Dilute HCl (pH < 2) Solid1->AcidDissolve Filtration2 Filter Insoluble Matter AcidDissolve->Filtration2 Residue2 Residue (Waste) Tars/Polymers Filtration2->Residue2 Filtrate2 Clear Acidic Filtrate (Product as R-NH3+) Filtration2->Filtrate2 Neutralize Step 3: Neutralize to pH 6.5 - 7.0 (Ice Bath) Filtrate2->Neutralize Precipitate Precipitate Forms (Zwitterion) Neutralize->Precipitate FinalWash Step 4: Wash with Cold Water/EtOH Precipitate->FinalWash Product Pure 2-(Aminomethyl)- 4-nitrophenol FinalWash->Product

Caption: Purification workflow leveraging solubility differences between the amphoteric product and non-basic impurities.[1][4]

Analytical Validation (QC)

Once isolated, verify the identity and purity using these benchmarks.

TestExpected ResultTechnical Note
HPLC Single peak >98%Use a C18 column with buffered mobile phase (Phosphate pH 3.0) to suppress zwitterion ionization tailing.[1]
1H NMR (DMSO-d6) Singlet at ~3.9-4.1 ppm (-CH2-)The methylene protons between the ring and amine are diagnostic.[1] Aromatic protons will show coupling characteristic of 1,2,4-substitution.[1]
Melting Point ~220–225°C (Dec)Zwitterions often have high melting points and decompose.[1] Compare with literature values for the specific salt form if applicable.

References

  • PubChem. (n.d.).[2] 2-(Aminomethyl)-4-nitrophenol (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Mannich Bases of Phenols. (Referenced for general methodology of phenol-amine-formaldehyde condensation purification).[1]

  • ResearchGate. (2009).[1] The zwitterion of 4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol. (Provides crystallographic evidence of zwitterionic behavior in similar nitro-phenol Schiff bases). Retrieved from [Link]

  • Google Patents. (1962).[1] US3057868A - Process for producing aromatic alpha-aminoalkyl compounds.[1] (Specific synthesis and isolation data for 2-hydroxy-5-nitrobenzylamine). Retrieved from

Sources

Optimization

common side reactions in the synthesis of 2-(Aminomethyl)-4-nitrophenol

This technical guide addresses the synthesis and common troubleshooting scenarios for 2-(Aminomethyl)-4-nitrophenol (also known as 2-Hydroxy-5-nitrobenzylamine ). The content is structured for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and common troubleshooting scenarios for 2-(Aminomethyl)-4-nitrophenol (also known as 2-Hydroxy-5-nitrobenzylamine ).

The content is structured for researchers requiring high-purity isolation, distinguishing between the Reductive Amination route (preferred for specificity) and the Direct Mannich route (common but prone to side reactions).

Executive Summary

Target Molecule: 2-(Aminomethyl)-4-nitrophenol (CAS: 73094-86-9 / 93778-57-1 derivatives) Core Challenge: The synthesis is complicated by the competing reactivity of the phenolic ring (prone to over-substitution) and the nitro group (susceptible to unwanted reduction). Primary Routes:

  • Reductive Amination (Recommended): Reaction of 5-nitrosalicylaldehyde with ammonia/ammonium acetate followed by selective reduction.

  • Direct Mannich Reaction (Legacy): Reaction of 4-nitrophenol with formaldehyde and ammonia. Note: This route often fails to yield the primary amine, favoring tertiary amines.

Part 1: Critical Side Reactions & Mechanism Analysis

The "Over-Alkylation" Trap (Mannich Route)

When attempting the direct Mannich reaction on 4-nitrophenol using formaldehyde and ammonia, the reaction rarely stops at the primary amine. The product, a secondary or primary benzylamine, is more nucleophilic than the starting ammonia, leading to rapid consumption of additional formaldehyde and phenol.

  • Symptom: TLC shows multiple spots; crude material is a gummy, insoluble solid.

  • Major Side Product: Tris(2-hydroxy-5-nitrobenzyl)amine (Tertiary amine).

  • Mechanism: The initially formed 2-(aminomethyl)-4-nitrophenol reacts immediately with another equivalent of iminium ion.

Nitro Group Reduction (Reductive Amination Route)

While Sodium Borohydride (


) is generally chemoselective for imines over nitro groups, the presence of transition metal impurities or the use of stronger reducing agents (e.g., 

, Catalytic Hydrogenation with Pd/C) will reduce the nitro group.
  • Symptom: Product turns dark brown/purple upon exposure to air.

  • Side Product: 2-(Aminomethyl)-4-aminophenol .

  • Consequence: The resulting diamine is highly unstable and prone to oxidative polymerization (formation of iminoquinones).

Imine Hydrolysis (Equilibrium Shift)

In the reductive amination route, the intermediate imine (Schiff base) is in equilibrium with the aldehyde and ammonia. If water is not excluded or if the pH is too acidic during the reduction step, the imine hydrolyzes back to the starting material.

  • Symptom: Low yield; recovery of yellow starting material (5-nitrosalicylaldehyde).

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways between the desired primary amine and the common side reactions.

ReactionPathways Start 4-Nitrophenol Aldehyde 5-Nitrosalicylaldehyde Start->Aldehyde Reimer-Tiemann or Duff Rxn Product TARGET: 2-(Aminomethyl)- 4-nitrophenol Start->Product Direct Mannich (HCHO + NH3) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + NH3 / NH4OAc (- H2O) Imine->Product Selective Reduction (NaBH4 / NaBH(OAc)3) Diamine SIDE PRODUCT B: 2-(Aminomethyl)- 4-aminophenol (Nitro Reduction) Imine->Diamine H2 / Pd-C or LiAlH4 (Over-reduction) Hydrolysis Reverted Starting Material (Hydrolysis) Imine->Hydrolysis + H2O / Acidic pH TertiaryAmine SIDE PRODUCT A: Tris-substituted Amine (Over-alkylation) Product->TertiaryAmine Excess HCHO/Phenol (Rapid Reaction)

Caption: Figure 1. Synthetic pathways showing the high risk of over-alkylation in direct Mannich reactions and nitro-reduction risks in reductive amination.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My product is a mixture of insoluble solids."

Diagnosis: You likely used the Direct Mannich Route (Phenol + Formaldehyde + Ammonia). Cause: Ammonia is a poor choice for generating primary amines via Mannich because the product is more reactive than ammonia itself. You have formed the tertiary amine (tris-adduct). Solution:

  • Switch Method: Use the Reductive Amination of 5-nitrosalicylaldehyde.

  • Alternative Mannich: If you must use Mannich, use a "blocked" amine source like N-(hydroxymethyl)phthalimide or N-(hydroxymethyl)acetamide (Tscherniac-Einhorn reaction). This allows only one alkylation. The protecting group is then hydrolyzed (e.g., with hydrazine or HCl) to reveal the primary amine.

Scenario B: "The reaction turned dark purple/black during workup."

Diagnosis: Nitro Group Reduction or Phenol Oxidation . Cause:

  • You used catalytic hydrogenation (H2/Pd) which reduces -NO2 to -NH2.

  • You used a strong metal hydride (LiAlH4) at high temperature.

  • The product oxidized in air (phenolic amines are air-sensitive). Solution:

  • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) or NaBH4 at

    
    . These are chemoselective for the imine.
    
  • Workup: Perform workup under inert atmosphere (Nitrogen/Argon) if possible. Add an antioxidant (e.g., sodium metabisulfite) during extraction.

Scenario C: "I recovered mostly starting aldehyde."

Diagnosis: Imine Hydrolysis . Cause: The imine formation was incomplete, or the reducing agent was added under conditions where the imine reverted to aldehyde (too much water, wrong pH). Solution:

  • Dehydrating Conditions: Pre-form the imine in methanol/ethanol with molecular sieves (3Å) or anhydrous

    
     for 2-4 hours before adding the reducing agent.
    
  • One-Pot Protocol: If using STAB, it can be done in one pot, but ensure the solvent is dry (DCM or DCE is often preferred over alcohols for STAB).

Part 4: Recommended Experimental Protocol (Reductive Amination)

This protocol minimizes side reactions by separating imine formation from reduction.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)

  • Ammonium Acetate (5.0 - 10.0 eq) — Excess prevents dimerization

  • Sodium Cyanoborohydride (

    
    ) or STAB (1.5 eq)
    
  • Solvent: Methanol (dry)

Step-by-Step:

  • Imine Formation: Dissolve 5-nitrosalicylaldehyde in dry Methanol. Add Ammonium Acetate (excess). Stir at room temperature for 2–4 hours. Optional: Add 3Å molecular sieves to absorb water.

  • Reduction: Cool the mixture to

    
    . Add the reducing agent (
    
    
    
    ) portion-wise.
    • Note:

      
       requires slightly acidic pH (~pH 6) to be active. The ammonium acetate buffer usually provides this. If using 
      
      
      
      , do not add acid.
  • Quench: Stir for 12 hours. Quench with dilute HCl (carefully, to pH 2) to destroy excess hydride and hydrolyze any borate complexes.

  • Isolation (Critical): The product is amphoteric (zwitterionic).

    • Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted aldehyde).

    • Adjust aqueous layer pH to ~8-9 (isoelectric point region) using

      
      .
      
    • Extract repeatedly with Ethyl Acetate or n-Butanol.

    • Dry over

      
       and concentrate.
      

Part 5: Data Summary & Specifications

ParameterSpecification / Behavior
Appearance Yellow to Orange crystalline solid.
Solubility Soluble in DMSO, Methanol, dilute acid/base. Poor in water (neutral pH).
Stability Sensitive to oxidation. Store under inert gas at

.
pKa Values Phenol: ~7.0
TLC Visualization UV active. Stains yellow/orange with Ninhydrin (amine).

References

  • Synthesis of 5-Nitrosalicylaldehyde (Precursor)

    • BenchChem.[1] "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block." (Analogous nitration procedure). Link

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Establishes STAB as the reagent of choice for avoiding nitro reduction). Link

  • Mannich Reaction Side Products: Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses." CRC Press, 1994. (Comprehensive review of over-alkylation issues in phenol Mannich reactions).
  • Zwitterionic Character of Phenolic Amines

    • Frey, P. A., et al. "Reporter group at the active site of acetoacetate decarboxylase.[2] I. Ionization constant of the nitrophenol."[2][3][4][5] Journal of the American Chemical Society, 1972. (Discusses the pKa and spectral properties of N-substituted 2-hydroxy-5-nitrobenzylamines). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)-4-nitrophenol Derivatization

Welcome to the technical support center for the derivatization of 2-(Aminomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(Aminomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. The primary focus of this guide is the N-acylation of the aminomethyl group, a common and crucial transformation for this versatile building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 2-(Aminomethyl)-4-nitrophenol, particularly focusing on N-acylation.

Q1: What is the most common method for derivatizing the aminomethyl group?

The most frequent derivatization is N-acylation, which converts the primary amine into a more complex amide. This is typically achieved by reacting 2-(Aminomethyl)-4-nitrophenol with an acylating agent such as an acyl chloride or an acid anhydride.[1] This reaction is widely used due to its reliability and the vast range of commercially available acylating agents.

Q2: Why is a base necessary for N-acylation reactions?

A base is crucial for several reasons. When using an acyl chloride, the reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3] A base, such as a tertiary amine (e.g., triethylamine, pyridine), neutralizes this acid, allowing the reaction to proceed to completion.[3][4] In essence, the base acts as an acid scavenger, driving the equilibrium towards the product.[3] For less reactive acylating agents, a base may also be used to deprotonate the amine, increasing its nucleophilicity.

Q3: How do I choose the appropriate solvent for my reaction?

Solvent selection depends on the solubility of your reactants and the reaction temperature. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.[5] Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[5] It is critical to use anhydrous (dry) solvents, as acyl chlorides and anhydrides can be hydrolyzed by water, which would reduce the yield.[2][6]

SolventPolarityBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Polar Aprotic39.6Good for reactions at or below room temperature; dissolves many organic compounds.
Tetrahydrofuran (THF)Polar Aprotic66Higher boiling point than DCM, allowing for gentle heating if necessary.
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent solvent for poorly soluble reactants; high boiling point allows for high-temperature reactions.
AcetonitrilePolar Aprotic81.6Can sometimes serve as both solvent and acylating agent under specific catalytic conditions.[7]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8][9] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value.

Section 2: Standard N-Acylation Protocol

This section provides a general, step-by-step procedure for the N-acylation of 2-(Aminomethyl)-4-nitrophenol with an acyl chloride.

Materials:

  • 2-(Aminomethyl)-4-nitrophenol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(Aminomethyl)-4-nitrophenol (1 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction can be exothermic, so maintaining a controlled addition rate is important. For highly reactive acyl chlorides, cooling the reaction mixture in an ice bath may be necessary.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[8]

  • Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and hydrolyze excess acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acidic byproducts), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[9][10]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the derivatization process in a question-and-answer format.

Q5: My reaction yield is very low, or I see no product formation. What went wrong?

Several factors could be at play:

  • Inactive Nucleophile: The primary amine of your starting material may have been protonated by acidic impurities.[8] Ensure your reaction mixture is sufficiently basic by adding an adequate amount of a suitable base.[2]

  • Degraded Acylating Agent: Acyl chlorides and anhydrides are moisture-sensitive.[2] If they have been exposed to air, they may have hydrolyzed to the corresponding carboxylic acid, which is a much less effective acylating agent.[6] Always use fresh or properly stored reagents.[8]

  • Suboptimal Temperature: While many acylations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[8] Conversely, excessive heat can cause degradation. Monitor the reaction by TLC while gradually increasing the temperature.[8]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly hindered.[2] If solubility is an issue, consider switching to a more effective solvent like DMF.

Q6: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side reactions?

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 2-(Aminomethyl)-4-nitrophenol.[8] This indicates an incomplete reaction. See Q5 for potential solutions.

  • Di-acylation: It is possible, though less common for the phenolic hydroxyl group to also be acylated, especially under forcing conditions or with a highly reactive acylating agent. This can be minimized by using stoichiometric amounts of the acylating agent (1.0-1.2 equivalents) and avoiding excessive heating.[11]

  • Byproduct from Base: The acid byproduct (e.g., HCl) will react with the tertiary amine base to form a salt (e.g., triethylammonium chloride).[4][12] This salt is typically water-soluble and should be removed during the aqueous workup.[13]

Q7: I'm having difficulty purifying my final product. What are some effective strategies?

  • Aqueous Wash: Ensure a thorough aqueous workup. Washing with a dilute acid will remove the tertiary amine base, and washing with a saturated sodium bicarbonate solution will remove any carboxylic acid byproduct from hydrolyzed acylating agent.

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[9][10] Since both the starting material and the desired amide product contain a polar nitro group and a phenolic hydroxyl group, careful selection of the eluent system is necessary to achieve good separation.

Section 4: Visual Workflow and Data

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical workflow for troubleshooting low-yield N-acylation reactions.

TroubleshootingWorkflow start Low or No Yield Observed reagent_check Check Reagent Quality start->reagent_check condition_check Evaluate Reaction Conditions start->condition_check workup_check Review Workup & Purification start->workup_check amine_protonated Amine Protonated? reagent_check->amine_protonated acyl_hydrolyzed Acylating Agent Hydrolyzed? reagent_check->acyl_hydrolyzed solvent_wet Solvent Anhydrous? reagent_check->solvent_wet base_insufficient Insufficient Base? condition_check->base_insufficient temp_low Temperature Too Low? condition_check->temp_low time_short Reaction Time Too Short? condition_check->time_short solubility_poor Poor Solubility? condition_check->solubility_poor extraction_incomplete Incomplete Extraction? workup_check->extraction_incomplete purification_loss Loss During Purification? workup_check->purification_loss add_base Add More Base amine_protonated->add_base use_fresh_acyl Use Fresh Acylating Agent acyl_hydrolyzed->use_fresh_acyl use_dry_solvent Use Anhydrous Solvent solvent_wet->use_dry_solvent base_insufficient->add_base increase_temp Gently Heat temp_low->increase_temp extend_time Increase Reaction Time time_short->extend_time change_solvent Change Solvent (e.g., DMF) solubility_poor->change_solvent optimize_extraction Optimize Extraction pH/Solvent extraction_incomplete->optimize_extraction refine_purification Refine Purification Method purification_loss->refine_purification solution_node solution_node

Caption: Troubleshooting flowchart for low-yield reactions.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • University of Bath. (n.d.). N-Acylation Reactions of Amines.
  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(Aminomethyl)-4-nitrophenol

As a Senior Application Scientist, I've frequently guided researchers through the nuances of compound handling. A recurring challenge, particularly with amphoteric molecules like 2-(Aminomethyl)-4-nitrophenol, is achievi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of compound handling. A recurring challenge, particularly with amphoteric molecules like 2-(Aminomethyl)-4-nitrophenol, is achieving and maintaining solubility. This guide is designed to provide you with a deep, mechanistic understanding and practical, field-tested protocols to overcome these issues in your experiments. We will move beyond simple instructions to explain the why behind each step, ensuring your success.

Part 1: Understanding the 'Why' - Core Physicochemical Properties

The solubility behavior of 2-(Aminomethyl)-4-nitrophenol is dictated by its chemical structure. It possesses a weakly basic aminomethyl group, a weakly acidic phenolic hydroxyl group, and a nonpolar aromatic ring substituted with a nitro group. This combination makes its solubility highly dependent on the pH of the medium.

Data from chemical databases indicates that its solubility in pure water is very low, reported as "insoluble" or less than 1 mg/mL.[1][2] This is due to the molecule's overall moderate lipophilicity (logP = 1.26) and the presence of the aromatic ring.[2] However, the ionizable functional groups are the key to unlocking its solubility.

PropertyValueSource
Molecular Weight 154.12 g/mol [2]
Appearance Orange prisms or yellow powder[2]
Melting Point 140-143 °C
Water Solubility < 1 mg/mL at 20°C (68°F)[2]
pKa1 (Amine) ~3.1[2]
pKa2 (Phenol) ~7.6[2]
logP (Octanol/Water) 1.26[2]

The two pKa values are critical:

  • pKa1 ≈ 3.1 : This corresponds to the equilibrium of the protonated aminomethyl group (-CH₂NH₃⁺) and the neutral amine (-CH₂NH₂).

  • pKa2 ≈ 7.6 : This corresponds to the equilibrium of the neutral phenol (-OH) and the deprotonated phenolate anion (-O⁻).

This dual nature means the molecule's net charge changes significantly with pH, directly impacting its interaction with polar solvents like water.

G cluster_acidic Acidic pH (< 3.1) cluster_neutral Mid-Range pH (3.1 - 7.6) cluster_alkaline Alkaline pH (> 7.6) Acidic Predominantly Cationic -NH3+, -OH (Higher Water Solubility) Neutral Predominantly Zwitterionic/Neutral -NH2, -OH (Lowest Water Solubility) Acidic->Neutral Increase pH Alkaline Predominantly Anionic -NH2, -O- (Higher Water Solubility) Neutral->Alkaline Increase pH

Caption: Ionization states of 2-(Aminomethyl)-4-nitrophenol at different pH ranges.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 2-(Aminomethyl)-4-nitrophenol won't dissolve in water or my aqueous buffer. What is the first thing I should do?

This is the expected behavior. Due to its low intrinsic water solubility, direct dissolution is often unsuccessful.[1][2] The most effective strategy is to adjust the pH of your solvent. Preparing a concentrated stock solution in either a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) before diluting it into your final buffer is the recommended first step. See the protocols in Part 4 for detailed instructions.

Q2: Which is better for solubilization: acidic or alkaline conditions?

Both work by creating a charged, more polar species.

  • Alkaline pH (e.g., pH 8.5-9.0): By raising the pH well above the phenolic pKa of 7.6, you deprotonate the hydroxyl group to form a phenolate anion (-O⁻).[2] This is often the preferred method as many biological assays are performed in buffers with a pH between 7.4 and 8.5. The formation of the phenolate ion is often accompanied by the appearance of a yellow color.[3]

  • Acidic pH (e.g., pH 2.0): By lowering the pH well below the amine pKa of 3.1, you protonate the aminomethyl group to form a cationic ammonium salt (-CH₂NH₃⁺).[2] This is also effective but may be less compatible with downstream experiments that are sensitive to low pH.

Q3: Can I use an organic solvent to make a stock solution?

Yes, this is a very common and effective alternative. Polar organic solvents are good choices.

  • DMSO and DMF (Dimethylformamide): These are strong, polar aprotic solvents that can typically dissolve the compound at high concentrations (~1 mg/mL or higher for related compounds).[4][5]

  • Ethanol and Methanol: These polar protic solvents are also effective.[6][7]

Causality: These organic solvents are effective because they can engage in hydrogen bonding (with the -OH and -NH₂ groups) while also having sufficient nonpolar character to interact with the aromatic ring, overcoming the crystal lattice energy of the solid compound. When using an organic stock, always be mindful of the final solvent concentration in your assay, as it can interfere with biological systems. A final concentration below 1% is a typical starting point.[3]

Q4: I dissolved the compound in base, but it precipitated when I diluted it into my neutral pH buffer. Why?

This is a classic solubility trap. Your concentrated stock solution was at a high pH, keeping the compound in its soluble anionic phenolate form. When you diluted it into a large volume of buffer at a lower pH (e.g., pH 7.4), the pH of the final solution dropped below the compound's phenolic pKa of 7.6. This caused the phenolate to become protonated back to the neutral, poorly soluble phenol form, leading to precipitation.

Solution: Ensure the final pH of your assay solution remains above 7.6. You may need to use a buffer with a higher buffering capacity or adjust the pH of the final solution after adding the compound.

Q5: Is it safe to heat the solution to aid dissolution?

Gentle heating (e.g., to 30-40°C in a water bath) can be used to increase the rate of dissolution.[3] However, exercise caution. After dissolution, allow the solution to cool to room temperature. If the compound was dissolved beyond its saturation point at room temperature, it may precipitate out upon cooling (supersaturation). Always check for stability at your working temperature. Prolonged or excessive heating should be avoided as it can lead to degradation, especially for nitrophenols.[2]

Part 3: Systematic Troubleshooting Guide

Use this decision tree to diagnose and solve solubility issues systematically.

G start Start: Undissolved Compound is_aqueous Is an aqueous system required for the experiment? start->is_aqueous use_organic Use Organic Solvent (e.g., DMSO, Ethanol) is_aqueous->use_organic No use_aqueous Use pH-Adjusted Aqueous System is_aqueous->use_aqueous Yes check_organic_conc Check final organic solvent concentration in assay (<1% recommended). Include vehicle control. use_organic->check_organic_conc solution_ok Solution is Clear: Proceed with Experiment check_organic_conc->solution_ok ph_choice Is final pH > 7.4 acceptable? use_aqueous->ph_choice use_base Solubilize in dilute NaOH (pH > 8.5) to form soluble phenolate. ph_choice->use_base Yes use_acid Solubilize in dilute HCl (pH < 2.5) to form soluble ammonium salt. ph_choice->use_acid No dilution_issue Precipitation upon dilution? use_base->dilution_issue use_acid->dilution_issue dilution_issue->solution_ok No fix_dilution Final pH dropped below pKa. Increase buffer capacity or adjust final pH of solution. dilution_issue->fix_dilution Yes fix_dilution->solution_ok

Caption: Troubleshooting workflow for 2-(Aminomethyl)-4-nitrophenol solubility.

Part 4: Key Experimental Protocols

Safety First: 2-(Aminomethyl)-4-nitrophenol and related nitrophenols are classified as harmful if swallowed or in contact with skin and may cause irritation.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or chemical fume hood.[12][13]

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (10 mM Example)

This protocol leverages the acidic nature of the phenolic group to achieve solubility in an alkaline solution.

  • Calculate Mass: For 10 mL of a 10 mM solution, you will need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / L) * (154.12 g / mol) * (1 mol / 1000 mmol) = 0.0154 g = 15.4 mg.

  • Weigh Compound: Accurately weigh 15.4 mg of 2-(Aminomethyl)-4-nitrophenol powder into a suitable container (e.g., a 15 mL conical tube).

  • Initial Suspension: Add approximately 8 mL of high-purity water. The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring or vortexing, add 1 M NaOH dropwise. Monitor the solution. As the pH increases above 7.6, the solid will begin to dissolve, and the solution will likely turn yellow. Continue adding NaOH until all solid is dissolved.

  • Final Volume: Once the compound is fully dissolved, add water to reach a final volume of 10 mL.

  • Verification & Storage: Ensure the solution is clear with no visible precipitate. Store appropriately (typically at 4°C for short-term use or -20°C for longer-term, but always verify stability for your specific needs).

Protocol 2: Preparation of an Organic Stock Solution (10 mM Example)

This protocol is a straightforward alternative when the final assay can tolerate a small amount of organic solvent.

  • Calculate Mass: As in the previous protocol, weigh 15.4 mg of 2-(Aminomethyl)-4-nitrophenol.

  • Solvent Addition: Add the powder to a suitable glass vial. Add 10 mL of high-purity DMSO (or ethanol).

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming in a water bath can assist if needed.[3]

  • Storage: Store the stock solution tightly capped at room temperature or as recommended for the specific solvent, protected from light. DMSO solutions are typically stored at -20°C.

References

  • Solubility of Things. (n.d.). 2-Aminophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINO-4-NITROPHENOL. CAMEO Chemicals.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Amino-4-nitrophenol.
  • Solubility of Things. (n.d.). 4-Aminophenol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitrophenol Product Page.
  • BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Cayman Chemical. (n.d.). N-formyl-2-Aminophenol Product Information.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • Sigma-Aldrich. (2014). Safety Data Sheet: 2-Methyl-4-nitrophenol.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 2-(Aminomethyl)-4-nitrophenol

Here is the technical support center for preventing the degradation of 2-(Aminomethyl)-4-nitrophenol during storage. Introduction: 2-(Aminomethyl)-4-nitrophenol is a valuable intermediate in pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for preventing the degradation of 2-(Aminomethyl)-4-nitrophenol during storage.

Introduction: 2-(Aminomethyl)-4-nitrophenol is a valuable intermediate in pharmaceutical research and development, prized for its unique chemical structure featuring a reactive aminomethyl group, a phenolic hydroxyl, and a nitro group. However, this same structural complexity makes it susceptible to degradation during storage, leading to impurity formation, loss of potency, and experimental variability. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My solid 2-(Aminomethyl)-4-nitrophenol has darkened from its original yellow-orange color to a brownish hue. Is it still usable?

A: A color change is a primary visual indicator of degradation, likely due to oxidation and/or polymerization.[1][2][3] The material should not be used in sensitive applications without re-qualification. We strongly recommend performing a purity analysis, such as HPLC, to determine the percentage of the active compound remaining before proceeding. Using degraded material can compromise your results.

Q2: What are the absolute ideal storage conditions for solid 2-(Aminomethyl)-4-nitrophenol?

A: For maximum shelf-life, the solid compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[4][5][6][7] A desiccator cabinet stored in a cold room (2-8°C) is an excellent choice.

Q3: I need to make a stock solution. How should I prepare and store it to minimize degradation?

A: Solutions are significantly more prone to degradation than the solid-state compound. Always prepare solutions fresh for immediate use. If short-term storage is unavoidable:

  • Use deoxygenated solvents.

  • Buffer the solution to a slightly acidic pH (pH 4-6), as alkaline conditions can accelerate oxidation.[8][9]

  • Store the solution in an amber vial with minimal headspace at 2-8°C.

  • Do not store aqueous solutions for more than 24 hours.

Q4: What are the primary chemical reactions causing the compound to degrade?

A: The two main degradation pathways are oxidation and photodegradation . The aminophenol moiety is highly susceptible to auto-oxidation in the presence of air (oxygen), a process often catalyzed by light and alkaline pH, leading to the formation of highly colored quinone-imine species and polymers.[10][11][12] The nitrophenol structure can also absorb UV and visible light, leading to photochemical decomposition.[13][14]

Q5: How can I quantitatively check the purity of my stored 2-(Aminomethyl)-4-nitrophenol?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[15] This technique can separate the parent compound from its degradation products and provide a precise purity percentage. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable method for purity assessment.[16]

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of 2-(Aminomethyl)-4-nitrophenol contains two key functional groups prone to instability: the aminophenol system and the nitroaromatic ring.

Oxidative Degradation

The aminophenol functional group is notoriously sensitive to oxidation. The process is a cascade of reactions initiated by molecular oxygen and is heavily influenced by environmental factors.

  • Mechanism: The phenolic hydroxyl and the amino group are both electron-donating, making the aromatic ring electron-rich and susceptible to oxidation. The reaction often proceeds via a two-electron oxidation to form a reactive quinone-imine intermediate.[11] This intermediate is highly electrophilic and can react with other molecules of 2-(Aminomethyl)-4-nitrophenol, leading to dimerization and polymerization. These larger, conjugated molecules are responsible for the observed color change from yellow to dark brown or black.[12]

  • Catalysts: This process is accelerated by:

    • Alkaline pH: Deprotonation of the phenolic hydroxyl group forms a phenoxide ion, which is significantly more electron-rich and thus more easily oxidized.[8][9]

    • Trace Metals: Transition metal ions can act as catalysts in the oxidation process.

    • Light: Light provides the activation energy for the initial steps of oxidation.

Photodegradation

The nitroaromatic system in 2-(Aminomethyl)-4-nitrophenol strongly absorbs UV and visible light.[13] This absorbed energy can excite the molecule to a higher energy state, making it more reactive and initiating decomposition pathways.[14] Photolysis can lead to complex reactions, including ring cleavage or modification of the nitro group, contributing to the loss of compound integrity.

Below is a diagram illustrating the primary factors that initiate the degradation cascade.

cluster_compound 2-(Aminomethyl)-4-nitrophenol cluster_factors Initiating Factors cluster_degradation Degradation Products Compound Stable Compound Degraded Oxidized Intermediates (Quinone-imines) Compound->Degraded Oxidation & Photolysis Oxygen Oxygen (Air) Light Light (UV/Visible) Alkaline_pH Alkaline pH Heat Elevated Temperature Polymerized Polymerized Products (Brown/Black Color) Degraded->Polymerized Further Reaction

Caption: Key factors leading to the degradation of 2-(Aminomethyl)-4-nitrophenol.

Section 3: Troubleshooting Guide

This guide helps diagnose and solve common degradation-related problems.

Problem / Observation Probable Cause(s) Recommended Actions & Preventative Measures
Discoloration of Solid Powder (Yellow to Brown/Black) 1. Air Exposure: Prolonged or repeated exposure to air leading to oxidation.[5] 2. Light Exposure: Storage in a clear container or an area exposed to light.[4] 3. Moisture: Absorption of atmospheric moisture, which can accelerate degradation.[4][17]Immediate Action: Quarantine the lot. Perform a purity check (HPLC/Melting Point) before use. Prevention: • Aliquot the compound upon receipt into smaller, single-use vials. • Purge vials with an inert gas (argon/nitrogen) before sealing. • Always store in amber vials inside a dark, desiccated environment.
Rapid Color Change in Solution 1. High pH: Dissolving the compound in a neutral or alkaline buffer (pH > 7).[8] 2. Dissolved Oxygen: Using solvents that have not been deoxygenated. 3. Photochemical Reaction: Preparing the solution under direct laboratory lighting.Immediate Action: Discard the solution. Prepare a fresh batch immediately before the experiment. Prevention: • Use a slightly acidic buffer (e.g., pH 5 acetate buffer). • Degas all solvents by sparging with nitrogen or argon for 15-20 minutes before use. • Work in a fume hood with the sash lowered or wrap glassware in aluminum foil to block light.
Precipitate Forms in a Stored Solution 1. Formation of Insoluble Polymers: Advanced degradation leads to polymers that are less soluble than the parent compound. 2. Temperature Effects: Storing a concentrated solution at a low temperature, causing the compound to crash out.Immediate Action: Do not use the solution. The precipitate consists of degradation products and the supernatant concentration is unknown. Prevention: • Prepare solutions fresh and avoid storage. • If a solution must be made in advance, prepare it at a lower concentration.
Inconsistent Experimental Results 1. Degradation Over Time: Using the same stock bottle of solid compound over a long period, with purity decreasing with each opening. 2. Variable Stock Solution Stability: Inconsistent preparation and handling of stock solutions between experiments.Immediate Action: Perform a system suitability test with a freshly opened, high-purity standard to validate the experimental setup. Prevention: • Implement a strict aliquoting policy for new batches of the compound. • Standardize the solution preparation protocol (SOP) with explicit instructions on solvent degassing, pH, and light protection.

Section 4: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of ensuring compound stability.

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Procurement: Upon receipt, verify the certificate of analysis (CoA) for initial purity.

  • Environment: Perform all handling in a low-humidity environment, such as a glove box or a benchtop with a nitrogen stream.

  • Aliquoting: Immediately divide the bulk container into smaller, pre-weighed aliquots in amber glass vials suitable for single experiments. This minimizes the exposure of the main stock to atmospheric conditions.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly cap the vials with Teflon-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled, opaque container with a desiccant pouch. Store this container in a dark, cool environment, ideally at 2-8°C.[4][6]

Protocol 4.2: Workflow for Purity Assessment by HPLC-UV

This workflow outlines the steps to verify the purity of a stored sample against a reference standard.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain Stored Sample & Reference Standard dissolve Accurately weigh and dissolve samples in mobile phase start->dissolve filter Filter samples through 0.22 µm syringe filter dissolve->filter inject Inject samples onto calibrated HPLC system filter->inject run Run isocratic method (e.g., 50:50 ACN:H₂O with 0.1% acid) inject->run detect Detect peaks using UV detector (e.g., 275 nm) run->detect integrate Integrate peak areas in chromatogram detect->integrate calculate Calculate purity by area percent: (Area_Main / Area_Total) * 100 integrate->calculate end Compare result to CoA specification. Qualify or reject batch. calculate->end

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Color Changes in Reactions with 2-(Aminomethyl)-4-nitrophenol

Welcome to the technical support center for 2-(Aminomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected color changes during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected color changes during their experiments with this versatile, yet sensitive, chemical compound. As a bifunctional molecule containing a primary amine, a phenolic hydroxyl group, and a nitro group, 2-(Aminomethyl)-4-nitrophenol exhibits a rich and sometimes complex chemical reactivity. Understanding the interplay of these functional groups under various experimental conditions is key to achieving desired reaction outcomes and interpreting unexpected results.

This guide is structured in a question-and-answer format to directly address common issues. Each section provides not only a solution but also a detailed explanation of the underlying chemical principles to empower you with the knowledge to proactively design robust experimental protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why did my pale-yellow solution of 2-(Aminomethyl)-4-nitrophenol turn bright yellow or orange upon adding a base?

    • My reaction mixture turned from yellow to colorless. What does this indicate?

    • An unexpected deep red, purple, or brown color has appeared in my reaction. What are the likely causes?

    • My stored solution of 2-(Aminomethyl)-4-nitrophenol has darkened over time. Is it still usable?

  • Troubleshooting Guides

    • Issue 1: Unexpected Darkening or Polymerization During Reaction

    • Issue 2: Reaction Mixture Fails to Change Color as Expected

    • Issue 3: Inconsistent Color Changes Between Batches

  • Experimental Protocols

    • Protocol 1: Spectrophotometric Analysis of pH-Dependent Color Change

    • Protocol 2: Test for Oxidative Degradation

  • References

Frequently Asked Questions (FAQs)

Q1: Why did my pale-yellow solution of 2-(Aminomethyl)-4-nitrophenol turn bright yellow or orange upon adding a base?

A1: This is an expected and reversible color change due to the deprotonation of the phenolic hydroxyl group. 2-(Aminomethyl)-4-nitrophenol, like other nitrophenols, is a pH indicator.[1] In neutral or acidic solutions, the molecule exists predominantly in its protonated, pale-yellow form. The addition of a base increases the pH, leading to the deprotonation of the phenolic hydroxyl group to form the phenolate ion. This phenolate is resonance-stabilized, with the negative charge delocalized into the aromatic ring and the nitro group. This extended conjugation shifts the absorption maximum to a longer wavelength (a bathochromic shift), resulting in the observed intense yellow or orange color.[2][3]

Caption: pH-dependent color change of 2-(Aminomethyl)-4-nitrophenol.

Q2: My reaction mixture turned from yellow to colorless. What does this indicate?

A2: A color change from yellow to colorless typically signifies the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The nitro group is a strong chromophore that contributes to the yellow color of the compound. Its reduction to an amino group removes this chromophore, leading to a colorless solution, as seen in the reduction of 4-nitrophenol to 4-aminophenol.[4][5] This is a common transformation in many synthetic pathways utilizing nitrophenols. You can confirm this transformation using analytical techniques such as UV-Vis spectroscopy, where the characteristic absorbance peak of the nitrophenolate ion (around 400 nm) will disappear, and a new peak for the amino-substituted product may appear at a shorter wavelength.[2]

Caption: Color change upon reduction of the nitro group.

Q3: An unexpected deep red, purple, or brown color has appeared in my reaction. What are the likely causes?

A3: The appearance of intense, often dark, colors like red, purple, or brown is generally indicative of oxidation and subsequent polymerization or side reactions. Both the phenolic hydroxyl group and the primary amino group in 2-(Aminomethyl)-4-nitrophenol are susceptible to oxidation.

  • Oxidation of the Amino Group: Aromatic amines are prone to oxidation, which can lead to the formation of highly colored dimeric and polymeric species.[6] This process can be initiated by atmospheric oxygen, especially under basic conditions, or by the presence of oxidizing agents or trace metal ion contaminants in your reaction mixture. The oxidation of p-aminophenol, for instance, is known to produce colored intermediates like quinoneimines, which can further react to form complex colored products.[7][8]

  • Oxidation of the Phenol Group: The phenolic ring can also be oxidized, leading to the formation of quinone-like structures, which are often colored.

  • Coupling Reactions: In the presence of certain reagents, such as nitrous acid (formed from nitrite salts under acidic conditions), the primary amine can be converted to a diazonium salt.[9] While often stable at low temperatures, these intermediates can participate in coupling reactions to form azo compounds, which are intensely colored.

A forum discussion among chemists highlighted that even trace impurities can lead to unexpected, intense colors in reactions.[7]

Q4: My stored solution of 2-(Aminomethyl)-4-nitrophenol has darkened over time. Is it still usable?

A4: The darkening of a stored solution, typically to a yellow, brown, or even reddish color, is a sign of degradation, likely due to slow oxidation by atmospheric oxygen and/or photodegradation.[6][10] The stability of nitrophenol solutions can be influenced by factors such as pH, exposure to light, and temperature. For sensitive applications, it is highly recommended to use freshly prepared solutions. If you must use a stored solution that has darkened, its purity should be assessed by an appropriate analytical method (e.g., TLC, HPLC, or NMR) before use to ensure that the degradation products will not interfere with your reaction.

Troubleshooting Guides

Issue 1: Unexpected Darkening or Polymerization During Reaction
Possible Cause Troubleshooting Steps
Oxidation by Atmospheric Oxygen - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas your solvents before use.
Presence of Oxidizing Agents - Carefully review your reaction scheme for any intended or unintended oxidizing agents.- Ensure all reagents are pure and free from peroxide contaminants.
Trace Metal Ion Contamination - Use high-purity, metal-free solvents and reagents.- If possible, use glassware that has been washed with a metal-chelating agent (e.g., EDTA solution) and rinsed thoroughly with deionized water. Some metal ions can catalyze oxidation reactions.
High Reaction Temperature - Run the reaction at the lowest effective temperature.- Monitor the reaction temperature closely to avoid overheating.
Exposure to Light - Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware, as aminophenols can undergo photodegradation.[10]
Incorrect pH - For reactions where oxidation is a concern, consider running the reaction under slightly acidic conditions if compatible with your desired transformation, as the protonated amine is less susceptible to oxidation.
Issue 2: Reaction Mixture Fails to Change Color as Expected
Possible Cause Troubleshooting Steps
Inactive or Decomposed Reagent - Verify the activity of your reagents. For example, if you are performing a reduction with NaBH₄, ensure it is fresh and has been stored properly.- Use a fresh bottle of 2-(Aminomethyl)-4-nitrophenol if degradation is suspected.
Incorrect Reaction Conditions - Confirm that the reaction temperature, pressure, and pH are within the optimal range for the desired transformation.- Ensure proper mixing to facilitate the reaction.
Presence of Inhibitors - Be aware of potential catalyst poisons or reaction inhibitors in your starting materials or solvents.
Incomplete Dissolution - Ensure that all reactants are fully dissolved in the solvent to allow for a homogeneous reaction.
Issue 3: Inconsistent Color Changes Between Batches
Possible Cause Troubleshooting Steps
Variability in Starting Material Purity - Source your 2-(Aminomethyl)-4-nitrophenol from a reputable supplier and consider analyzing the purity of different batches.- Be aware that impurities from the synthesis of 2-(Aminomethyl)-4-nitrophenol could be present.
Inconsistent Reaction Setup - Standardize your experimental setup, including glassware, stirring rate, and the rate of reagent addition.- Ensure consistent control of the reaction atmosphere (air vs. inert).
Fluctuations in Ambient Conditions - Note any significant changes in laboratory temperature or light exposure between experiments.
Contamination from Glassware or Equipment - Implement a rigorous and consistent cleaning protocol for all glassware and equipment.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of pH-Dependent Color Change

This protocol allows for the quantitative analysis of the color change of 2-(Aminomethyl)-4-nitrophenol as a function of pH.

Materials:

  • 2-(Aminomethyl)-4-nitrophenol

  • Deionized water

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • pH meter

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of 2-(Aminomethyl)-4-nitrophenol in deionized water (e.g., 1 mM).

  • Prepare a series of solutions with varying pH values (e.g., from pH 2 to pH 12) by adding small, precise amounts of 0.1 M HCl or 0.1 M NaOH to aliquots of the stock solution.

  • Measure the pH of each solution using a calibrated pH meter.

  • For each solution, record the UV-Vis spectrum from 200 nm to 600 nm.

  • Plot the absorbance at the wavelength of maximum absorption (λmax) of the phenolate form (around 400 nm) against the pH. This will generate a titration curve from which the pKa of the phenolic proton can be estimated.

Protocol 2: Test for Oxidative Degradation

This protocol helps determine if a stored solution of 2-(Aminomethyl)-4-nitrophenol has undergone significant oxidative degradation.

Materials:

  • Stored solution of 2-(Aminomethyl)-4-nitrophenol

  • Freshly prepared solution of 2-(Aminomethyl)-4-nitrophenol (as a control)

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Appropriate TLC eluent (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp for TLC visualization

Procedure:

  • On a TLC plate, spot the stored solution and the freshly prepared control solution side-by-side.

  • Develop the TLC plate in the chosen eluent system.

  • Visualize the plate under a UV lamp.

  • Interpretation: The fresh solution should ideally show a single spot. The stored solution, if degraded, may show additional spots or streaking, indicating the presence of impurities. A significant difference in the appearance of the spots between the two solutions suggests degradation.

References

  • Ullah, N., et al. (2017). Synthesis, structural characterization and catalytic application of citrate-stabilized monometallic and bimetallic palladium@copper nanoparticles in microbial anti-activities. ResearchGate. [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1239-1242. [Link]

  • Reddit. (2017). Unexpected fabulous color during organic reaction. r/chemistry. [Link]

  • International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. . [Link]

  • ResearchGate. (n.d.). (A) Scheme for the formation of 4-nitrophenolate ions upon the addition... ResearchGate. [Link]

  • Science Madness. (2010). Strange purple compound when oxidizing p-aminophenol. [Link]

  • Bhalkaran, S., & Tewari, B. B. (2016). INTERACTION OF 2-AMINOPHENOL, 4-AMINOPHENOL, 2- NITROPHENOL AND 4-NITROPHENOL WITH MANGANESE AND NICKEL HEXACYANOFERRATE (II) COMPLEXES. REVISTA BOLIVIANA DE QUÍMICA, 33(5), 164-173. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. [Link]

  • S, V., & K, S. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. [Link]

  • B, B., & A, A. (2010). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (2025). (PDF) High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. ResearchGate. [Link]

  • ResearchGate. (n.d.). a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. ResearchGate. [Link]

  • ResearchGate. (n.d.). a Conversion of 4-nitrophenol to 4-aminophenol and colour change... ResearchGate. [Link]

  • dos Santos, A. M., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. [Link]

  • Molecules. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • ResearchGate. (2025). Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. ResearchGate. [Link]

  • University of Massachusetts Amherst. (n.d.). Transition Metal Chemistry Demonstration Sheet. [Link]

  • ResearchGate. (2025). Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]

  • Scribd. (n.d.). Reduction of 4-Nitrophenol To 4-Aminophenol Over Au | PDF | Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. [Link]

Sources

Troubleshooting

challenges in the scale-up of 2-(Aminomethyl)-4-nitrophenol synthesis

Here is the comprehensive technical support guide for the scale-up of 2-(Aminomethyl)-4-nitrophenol synthesis, designed for researchers and process chemists. [1] Topic: Process Chemistry & Scale-Up Challenges Molecule: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the scale-up of 2-(Aminomethyl)-4-nitrophenol synthesis, designed for researchers and process chemists.

[1]

Topic: Process Chemistry & Scale-Up Challenges Molecule: 2-(Aminomethyl)-4-nitrophenol (CAS: 20173-04-0) Synonyms: 2-Hydroxy-5-nitrobenzylamine; 5-Nitro-2-hydroxybenzylamine.[1]

Executive Summary & Route Selection

The Challenge: Scaling up 2-(Aminomethyl)-4-nitrophenol presents a unique dichotomy: the molecule is structurally simple, yet its zwitterionic nature and the thermodynamics of the nitrophenol ring create significant processing hurdles.

The Solution: While a direct Mannich reaction (Phenol + Formaldehyde + Ammonia) appears attractive due to low raw material costs, it is not recommended for scale-up due to poor selectivity (bis-alkylation) and difficult purification.[1]

Recommended Route: The Tscherniac-Einhorn Reaction For kilo-scale production, we recommend the Tscherniac-Einhorn approach.[1] This pathway introduces the aminomethyl group via a protected amide intermediate, ensuring mono-substitution and providing a crystalline intermediate that "locks in" purity before the final hydrolysis.

Route Comparison Matrix
FeatureDirect Mannich ReactionTscherniac-Einhorn (Recommended) Reductive Amination
Reagents 4-Nitrophenol,

,

4-Nitrophenol, N-methylolchloroacetamide,

2-Hydroxy-5-nitrobenzaldehyde,

,

Selectivity Low (Bis-products common)High (Steric control)High
Purification Difficult (Oily mixtures)Excellent (Crystalline intermediate)Good (Chromatography often needed)
Scalability Poor (Exotherm/Polymerization)High (Controlled addition)Medium (Cost of aldehyde/hydride)
Safety ModerateRequires Control (Strong Acid)Moderate

Technical Protocol: The Tscherniac-Einhorn Route

This protocol is designed for a 100g to 1kg scale .

Phase 1: Amidoalkylation (Formation of Protected Intermediate)

Reaction: 4-Nitrophenol + N-(Hydroxymethyl)-2-chloroacetamide


 Intermediate[1]
  • Charge: Load concentrated sulfuric acid (95-98%) into a glass-lined reactor. Cool to 0–5°C .[1][2]

    • Critical: Water content must be <1%.[1] Moisture kills the reactive carbocation species.[1]

  • Addition 1: Add N-(Hydroxymethyl)-2-chloroacetamide portion-wise. Maintain temperature <10°C.

  • Addition 2: Add 4-Nitrophenol slowly.

    • Thermodynamics: This step is exothermic.[1] Nitrophenols can degrade violently if overheated.[1] Do not exceed 20°C during addition.

  • Reaction: Stir at room temperature (20–25°C) for 24–48 hours. The mixture will thicken.[1]

  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: The intermediate, N-(2-hydroxy-5-nitrobenzyl)-2-chloroacetamide , will precipitate.[1] Filter and wash with cold water to remove acid.[1]

    • Checkpoint: This solid should be pale yellow.[1][3] If dark orange/red, oxidation has occurred.[1]

Phase 2: Hydrolysis (Deprotection)

Reaction: Intermediate


 Product[1]
  • Suspend: Suspend the wet cake from Phase 1 in Ethanol (3-5 volumes) and concentrated HCl (1-2 volumes).

  • Reflux: Heat to reflux (approx. 78-80°C) for 4–6 hours. The suspension will eventually clear or change form as the chloroacetyl group is cleaved.

  • Cool: Cool to room temperature.

  • Neutralization (The Critical Step):

    • The product is currently a hydrochloride salt (soluble).[1]

    • Adjust pH to the Isoelectric Point (pI) to precipitate the free zwitterion.

    • Target pH: 8.0 – 8.5 .[1]

    • Use: 20% NaOH or

      
      .[1]
      
  • Filtration: Collect the yellow/orange solid. Wash with isopropanol to remove residual organics.[1]

Process Visualization

Synthesis Workflow & Decision Tree

G Start Start: 4-Nitrophenol Step1 Step 1: Amidoalkylation Temp: <20°C (Critical) Start->Step1 Reagent Reagent: N-Hydroxymethyl-2-chloroacetamide Solvent: Conc. H2SO4 Reagent->Step1 Intermed Intermediate: N-(2-hydroxy-5-nitrobenzyl)-2-chloroacetamide Step1->Intermed Issue1 Issue: Dark/Tarred Reaction? Step1->Issue1 If fails Hydrolysis Step 2: Acid Hydrolysis Reagent: HCl / EtOH Temp: Reflux Intermed->Hydrolysis Neutralization Step 3: Neutralization to pI Target pH: 8.2 - 8.5 Hydrolysis->Neutralization Product Final Product: 2-(Aminomethyl)-4-nitrophenol Neutralization->Product Issue2 Issue: No Precipitate at pH 7? Neutralization->Issue2 If low yield Fix1 Fix: Check H2SO4 water content & Control Exotherm (<20°C) Issue1->Fix1 Fix2 Fix: Adjust pH to 8.2-8.5 (Zwitterion Solubility Minimum) Issue2->Fix2

Caption: Figure 1. Optimized Tscherniac-Einhorn synthesis workflow with integrated troubleshooting checkpoints.

Troubleshooting Guide & FAQs

Category: Solubility & Isolation

Q: I neutralized the reaction to pH 7.0, but the yield is very low. Where is my product? A: You have likely missed the Isoelectric Point (pI) .[1]

  • The Science: This molecule is a zwitterion.[1][4] The phenol (

    
    ) and the benzylamine (
    
    
    
    ) create a buffering window.
  • Calculation:

    
    .[1]
    
  • Solution: Adjust the pH to 8.0–8.5 . At pH 7, the amine is still fully protonated (

    
    ), keeping the molecule soluble. At pH 8.3, the net charge is zero, minimizing water solubility.
    

Q: The product is oiling out instead of crystallizing. A: This is common with nitrophenols if residual solvent or impurities are present.

  • Fix: Ensure all Ethanol is removed before neutralization.[1] Dilute the aqueous acidic layer with water before adding base.[1] If oiling persists, scratch the flask or seed with a pure crystal. Cooling to 0°C often forces solidification.[1]

Category: Reaction Safety & Chemistry

Q: The reaction mixture turned black during the sulfuric acid step. A: This indicates thermal decomposition (charring).

  • Root Cause: The addition of 4-nitrophenol to sulfuric acid is exothermic.[1] If the temperature spikes above 25-30°C, oxidative degradation occurs.[1]

  • Fix: Improve cooling. Add 4-nitrophenol more slowly. Ensure your sulfuric acid is not "fuming" (no excess

    
    ) unless specified, as this is too aggressive.[1]
    

Q: Can I use the Mannich reaction (Formaldehyde/Ammonia) to save money? A: Only if you can tolerate high impurity levels.[1]

  • Risk: The 4-nitrophenol ring is activated at the ortho position. Formaldehyde is highly reactive.[1] It is difficult to stop the reaction at mono-substitution; you will likely get significant 2,6-bis(aminomethyl)-4-nitrophenol.[1] Separation of the mono- and bis-products is difficult without chromatography.[1]

Category: Analytics

Q: How do I assess purity? HPLC shows a split peak. A: Zwitterions often streak or split on C18 columns due to pH sensitivity.[1]

  • Fix: Use a buffered mobile phase.

    • Buffer: 0.1% Trifluoroacetic acid (TFA) (pH ~2) keeps the amine protonated and phenol neutral.[1]

    • Column: C18 or Phenyl-Hexyl.[1]

    • Wavelength: 300–350 nm (Nitro group absorption).[1]

References

  • Preparation of 2-aminomethyl-4-nitrophenol (Patent Method)

    • Source: US Patent 4,797,130.[1] "Process for the preparation of 2-aminomethyl-4-nitrophenol".

    • Relevance: Describes the Tscherniac-Einhorn route using N-methylol compounds, highlighting the hydrolysis and isol
    • Link:[1]

  • Tscherniac-Einhorn Reaction Mechanism

    • Source: Zaugg, H. E., & Martin, W. B. (1965). "Alpha-Amidoalkylations at Carbon." Organic Reactions.[1][5][6][7]

    • Relevance: Foundational text explaining the acid-catalyzed mechanism and stability of N-hydroxymethyl amide intermediates.[1]

    • Link:[1]

  • Physical Properties of Nitrophenols (Safety)

    • Source: NOAA Cameo Chemicals.[1] "Nitrophenols".[1][2][3][5]

    • Relevance: Safety data regarding the thermal instability and explosion hazards of nitrated phenol derivatives during scale-up.[1]

    • Link:[1]

  • Isoelectric Point Calculation for Zwitterions

    • Source: Master Organic Chemistry.[1] "Isoelectric Points of Amino Acids".

    • Relevance: Theoretical basis for calculating the pI of the phenol/amine system to optimize precipit
    • Link:

Sources

Optimization

Technical Support Center: Refining HPLC Methods for 2-(Aminomethyl)-4-nitrophenol Analysis

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Aminomethyl)-4-nitrophenol. This molecule, with its...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Aminomethyl)-4-nitrophenol. This molecule, with its polar aminomethyl group and acidic phenolic group, presents unique chromatographic challenges. This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will move from initial method setup to advanced troubleshooting, ensuring you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses the most common questions when establishing a new HPLC method for 2-(Aminomethyl)-4-nitrophenol.

Q1: What is a good starting point for a column and mobile phase for analyzing 2-(Aminomethyl)-4-nitrophenol?

A1: A reversed-phase (RP) C18 column is the most common and effective starting point. Due to the compound's polar nature, a C18 phase provides the necessary hydrophobic interaction for retention.

The key to a successful separation is controlling the secondary interactions from the amine and phenol groups. Therefore, the mobile phase composition is critical. A typical starting point involves a simple acidic mobile phase to ensure consistent ionization of the analyte.[1]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column. Consider modern, high-purity, end-capped Type B silica columns to minimize peak tailing from silanol interactions.[2]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAn acidic modifier is crucial. It suppresses the ionization of residual silanol groups on the column and ensures the aminomethyl group is consistently protonated, leading to sharper, more symmetrical peaks. Phosphoric acid provides excellent buffering, while formic acid is volatile and suitable for MS-compatible methods.[1]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
Gradient/Isocratic Start with a shallow gradient (e.g., 5-95% B over 20 min)A gradient is recommended for initial development to determine the approximate elution conditions and to elute any potential impurities. Once the retention time is known, an isocratic method can be developed for faster run times if needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer analysis time.[3][4]
Column Temperature 30 °CMaintaining a consistent, slightly elevated temperature improves reproducibility by reducing mobile phase viscosity and minimizing retention time shifts due to ambient temperature fluctuations.[3][5]
Detection (UV) ~290-300 nm2-(Aminomethyl)-4-nitrophenol has a strong chromophore. An initial wavelength of around 290 nm is a good starting point. A full UV scan using a PDA detector is recommended to determine the optimal wavelength for sensitivity and selectivity.
Injection Volume 10 µLA typical starting volume. This can be adjusted based on analyte concentration and sensitivity requirements.

Q2: Why is my peak for 2-(Aminomethyl)-4-nitrophenol showing severe tailing even with a C18 column?

A2: Peak tailing for this compound is almost always due to secondary interactions between the basic aminomethyl group and acidic silanol groups on the silica surface of the HPLC column.[2] Even with modern end-capped columns, some residual silanols remain.

  • Causality: At neutral pH, the aminomethyl group can be partially protonated, leading to strong ionic interactions with deprotonated (anionic) silanols. This mixed-mode retention mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solution: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Using a mobile phase with a pH of 3.0 or lower (e.g., 0.1% phosphoric acid) will protonate the silanols, eliminating the ionic interaction and dramatically improving peak shape.[2]

Troubleshooting Guide: Common Chromatographic Issues

This section provides solutions to specific problems you may encounter during method refinement.

Problem Area: Retention Time Variability

Q3: My retention times are consistently drifting to be shorter over a long analytical run. What is the cause?

A3: A gradual decrease in retention time often points to a change in the column or mobile phase over time.

  • Insufficient Column Equilibration: The most common cause. Reversed-phase columns, especially with buffered mobile phases, require adequate time to equilibrate. If the column is not fully equilibrated with the initial mobile phase conditions before the first injection, you will see retention times drift as the stationary phase chemistry slowly settles.

    • Protocol: Always flush the column with at least 10-15 column volumes of the initial mobile phase before starting a sequence. For a 150 x 4.6 mm column, this is approximately 15-25 mL.

  • Mobile Phase Composition Change: If you are using a premixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate from the reservoir over time. This increases the aqueous content of the mobile phase, which should increase retention time. If you see shorter retention, the issue is more likely related to column equilibration or temperature.

  • Temperature Fluctuation: If the column compartment is not thermostatically controlled, changes in ambient lab temperature can affect retention. A rising temperature will decrease mobile phase viscosity, leading to shorter retention times.[5]

Q4: My retention times are stable within a single run, but they are different from yesterday's run. Why?

A4: Day-to-day variability is almost always linked to the preparation of the mobile phase or instrument startup.[6]

  • Mobile Phase Preparation: A 1% difference in the organic-to-aqueous ratio can change retention times by 5-15%.[6] Always prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision. Ensure the pH is measured and adjusted consistently each time.

  • System Equilibration: Similar to the issue of drifting retention, ensure the entire system, including the column, is fully equilibrated under stable conditions before running any samples.

Below is a decision tree to help diagnose the root cause of retention time variability.

G start Retention Time (RT) is Unstable q1 Is the RT drift gradual within a single sequence? start->q1 q3 Is the RT shift sudden or erratic? start->q3 q2 Are all peaks shifting proportionally? q1->q2  No, it's different between runs cause1 Likely Cause: Column Equilibration Issue or Temperature Fluctuation q1->cause1  Yes cause2 Likely Cause: Flow Rate Fluctuation (Pump issue or leak) q2->cause2  Yes cause3 Likely Cause: Change in Mobile Phase Composition or pH q2->cause3  No, selectivity is changing cause4 Likely Cause: System Leak, Air Bubble in Pump, or Injector Issue q3->cause4  Yes sol1 Solution: Increase equilibration time. Use a column oven. cause1->sol1 sol2 Solution: Check for leaks. Purge pump. Check pump check-valves. cause2->sol2 sol3 Solution: Prepare fresh mobile phase. Check pH. Ensure proper mixing/degassing. cause3->sol3 sol4 Solution: Systematically check fittings for leaks. Purge pump heads individually. Inspect injector rotor seal. cause4->sol4

Caption: Troubleshooting decision tree for retention time variability.
Problem Area: Peak Shape and Resolution

Q5: I have optimized the mobile phase pH, but I still see some peak fronting. What could be the issue?

A5: Peak fronting is less common than tailing but often points to specific issues like column overload or solvent mismatch.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to move down the column before they can properly interact. This leads to a fronting peak.

    • Protocol: Perform a loading study. Dilute your sample concentration by a factor of 5 and 10 and re-inject. If the peak shape becomes symmetrical, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, it will interfere with the partitioning process at the column head.[7] For reversed-phase, this means dissolving your sample in a solvent with a high percentage of organic modifier.

    • Protocol: As a rule of thumb, your sample solvent should be as weak as, or weaker than, your initial mobile phase. Try to dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.

Q6: How can I improve the resolution between 2-(Aminomethyl)-4-nitrophenol and a closely eluting impurity?

A6: Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).[8]

  • Increase Efficiency (N): Make peaks sharper and narrower.

    • Action: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. Sharper peaks are narrower at the base and can be resolved more easily.[4][8]

  • Increase Retention (k): Move peaks further away from the void volume.

    • Action: Decrease the percentage of organic solvent in the mobile phase. This will increase the retention time of both peaks, and if you are lucky, may increase the space between them.

  • Change Selectivity (α): This is the most powerful way to improve resolution. It involves changing the relative retention of the two peaks.

    • Action 1: Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different interactions with analytes and the stationary phase, which can significantly alter selectivity.

    • Action 2: Adjust pH: The ionization state of your analyte and impurity can be different. A small change in mobile phase pH can drastically alter the retention of one compound more than the other, leading to separation.

    • Action 3: Change Stationary Phase: If other options fail, changing the column chemistry (e.g., to a Phenyl or Cyano phase) will provide a completely different selectivity.

Advanced Topic: Stability-Indicating Method Development

Q7: I need to develop a stability-indicating method for a drug product where 2-(Aminomethyl)-4-nitrophenol is a potential degradant. What is the workflow?

A7: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[3][9] The key is to perform forced degradation (stress testing) studies.[10][11][12]

The objective of forced degradation is to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to generate potential degradants.[11][12] This helps ensure your method can separate them if they ever form during the product's shelf life.

Protocol: Forced Degradation Study
  • Prepare Stock Solutions: Prepare solutions of the API in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Apply Stress Conditions: Expose the API solutions to the following conditions. The goal is to achieve 5-20% degradation of the API.[13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance and a solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples (e.g., with an equimolar amount of base/acid) and dilute all samples to the target concentration.

  • HPLC Analysis: Analyze the unstressed sample and all stressed samples using your developed HPLC method, preferably with a Photodiode Array (PDA) detector.

  • Method Validation:

    • Specificity/Selectivity: The primary goal. Ensure the main API peak is resolved from all degradation product peaks. Use the PDA detector to perform peak purity analysis on the API peak in all stressed chromatograms. A pure peak confirms no co-elution.

    • Validation Parameters: Once specificity is confirmed, the method must be fully validated according to ICH Q2(R1) guidelines, including accuracy, precision, linearity, range, and robustness.[14][15]

The workflow below illustrates this process.

G cluster_stress 1. Forced Degradation cluster_analysis 2. HPLC Analysis cluster_eval 3. Method Evaluation cluster_validate 4. Validation api API Solution stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) api->stress_base stress_ox Oxidation (e.g., 3% H₂O₂) api->stress_ox stress_therm Thermal (e.g., 80°C) api->stress_therm stress_photo Photolytic (ICH Q1B) api->stress_photo analysis Inject Stressed Samples into HPLC-PDA System stress_photo->analysis chrom Generate Chromatograms analysis->chrom eval_res Assess Resolution between API and Degradants chrom->eval_res peak_purity Perform Peak Purity Analysis on API Peak eval_res->peak_purity validate Validate Method per ICH Q2(R1) Guidelines peak_purity->validate If Peak is Pure & Resolution is Good end_node Stability-Indicating Method Established validate->end_node

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column.
  • Patel, R. M., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stojanovska, J., et al. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.
  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine.
  • Vijaya, V., et al. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology.
  • Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences. Retrieved from [Link]

  • Kaliszan, R. (n.d.). HPLC Troubleshooting Guide. Restek.
  • Rani, M. S., & Devanna, N. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Agilent Technologies. (2015). HPLC Troubleshooting.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Monostory, K., et al. (2005). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia. Retrieved from [Link]

  • Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?.
  • Shinde, P., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • ResearchGate. (2023). How to fix peak shape in hplc?.
  • Shubhakar, A., & St. John, P. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Nawrocki, J., & Majors, R. E. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide.

Sources

Troubleshooting

Technical Guide: Chemoselective Reduction of 2-(Aminomethyl)-4-nitrophenol

The following technical guide addresses the catalytic reduction of 2-(Aminomethyl)-4-nitrophenol to 2-(Aminomethyl)-4-aminophenol . This specific transformation presents a classic chemoselectivity challenge: reducing a n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic reduction of 2-(Aminomethyl)-4-nitrophenol to 2-(Aminomethyl)-4-aminophenol . This specific transformation presents a classic chemoselectivity challenge: reducing a nitro group in the presence of a labile benzylic amine and an oxidatively sensitive phenol.

The Chemoselectivity Challenge

As a Senior Application Scientist, I often see researchers default to Palladium on Carbon (Pd/C) for nitro reductions. For this specific substrate, that is a high-risk strategy. You are dealing with a trifecta of competing reactivities:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Benzylic Amine (

    
    ):  Highly susceptible to hydrogenolysis  (C-N bond cleavage) under standard hydrogenation conditions, especially with Pd catalysts. This would yield 2-methyl-4-aminophenol, destroying your pharmacophore.
    
  • Phenol (

    
    ):  Makes the ring electron-rich, increasing the susceptibility of the product (an aminophenol) to rapid air oxidation (tar formation) upon exposure to atmosphere.
    
Catalyst Selection Matrix

The choice of catalyst dictates the success of preserving the benzylic amine.

Catalyst SystemSuitabilityMechanism & Risk Profile
5% Pt/C (Sulfided) Recommended Platinum is significantly less active for hydrogenolysis than Palladium. Sulfided variants further poison the sites responsible for C-N cleavage while retaining activity for

reduction.
Raney Nickel High Excellent activity for nitro reduction.[1] Low risk of debenzylation compared to Pd. Caveat: Requires careful handling (pyrophoric) and often higher pressure.
10% Pd/C High Risk Not Recommended without modification. Pd readily inserts into benzylic C-N bonds. If Pd must be used, the reaction requires acidic media (to protonate the amine) or catalytic poisons (e.g., diphenyl sulfide).
Fe / Acid Alternative Chemical reduction (Bechamp) avoids hydrogenolysis entirely but generates iron sludge, complicating the isolation of the water-soluble product.
Decision Logic & Workflow

The following decision tree outlines the logical flow for selecting the optimal reaction pathway based on your available equipment and purity requirements.

CatalystSelection Start Substrate: 2-(Aminomethyl)-4-nitrophenol Decision1 Is Hydrogenolysis (Debenzylation) a Critical Concern? Start->Decision1 PdRoute Route A: Pd/C Catalyst Decision1->PdRoute No (Risk Acceptable) PtRoute Route B: Pt/C (Sulfided) or Ra-Ni Decision1->PtRoute Yes (High Purity Req) AcidMod MUST use Acidic Solvent (HCl/MeOH) to protect Amine PdRoute->AcidMod Required Mitigation Standard Standard Neutral/Basic Conditions Possible PtRoute->Standard Preferred Method Product Target: 2-(Aminomethyl)-4-aminophenol AcidMod->Product H2, 1 atm Standard->Product H2, 1-3 bar

Figure 1: Decision logic for catalyst selection emphasizing the mitigation of benzylic amine hydrogenolysis.

Recommended Experimental Protocol

Method: Hydrogenation using Sulfided Pt/C This protocol prioritizes chemoselectivity and ease of workup.

Reagents:

  • Substrate: 2-(Aminomethyl)-4-nitrophenol (10 mmol)

  • Catalyst: 5% Pt/C (sulfided), 0.5 mol% loading (approx. 200 mg wet paste)

  • Solvent: Methanol (degassed)

  • Hydrogen source:

    
     balloon or low-pressure shaker (30 psi).
    

Step-by-Step Procedure:

  • Inerting: Purge the reaction vessel with nitrogen. Aminophenols are auto-oxidative; excluding oxygen before the product forms is critical.

  • Loading: Add the substrate and methanol. Tip: If the substrate is a salt (e.g., HCl salt), add 1 eq. of Sodium Acetate to buffer, although Pt/C tolerates acidic media well.

  • Catalyst Addition: Add the Pt/C catalyst carefully as a slurry in methanol or water to avoid sparking.

  • Hydrogenation: Introduce hydrogen.[2] Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Monitor H2 uptake. The reaction is typically complete when 3 equivalents of H2 are consumed.

    • Endpoint: Check via HPLC or TLC.[3] Do not over-hydrogenate. Extended exposure after completion increases the risk of side reactions.

  • Workup (Anaerobic):

    • Filter the catalyst through a Celite pad under a nitrogen blanket or argon flow.

    • Concentrate the filtrate immediately under reduced pressure.

    • Storage: Store the product as a solid salt (e.g., dihydrochloride) if possible, as the free base is unstable in air.

Troubleshooting & FAQs
Q1: The reaction has stalled at 60-70% conversion. Should I increase the temperature?

A: Proceed with caution. Increasing temperature significantly raises the risk of hydrogenolysis (cleaving the benzylic amine).

  • Diagnosis: The catalyst may be poisoned by the free amine product.

  • Solution: Instead of heat, try adding a small amount of acetic acid (1-2 equivalents) to the mixture. This protonates the primary amine, preventing it from binding strongly to the metal surface, often restarting the turnover without increasing energy [1].

Q2: I see a new impurity with M-16 mass (M-NH2 + H). What happened?

A: You have likely cleaved the benzylic amine (hydrogenolysis), forming 2-methyl-4-aminophenol.

  • Cause: This is classic Pd/C behavior on benzylic amines.

  • Fix: Switch to Sulfided Pt/C or Raney Nickel . If you must use Pd/C, run the reaction in dilute HCl; the protonated ammonium species is electronically repelled from the catalyst surface, inhibiting cleavage [2].

Q3: The product turns dark brown/black immediately upon filtering. How do I prevent this?

A: This is oxidative degradation (quinone imine formation).

  • Fix:

    • Add an antioxidant like sodium bisulfite or ascorbic acid to the receiving flask during filtration.

    • Perform the workup strictly under Argon/Nitrogen.

    • Isolate the product as the HCl salt immediately. The salt form is significantly more stable to oxidation than the free base [3].

Q4: Can I use Iron/Acid (Fe/HCl) instead of hydrogenation?

A: Yes, but with a caveat.

  • Pros: Zero risk of benzylic amine cleavage.

  • Cons: The product is a zwitterion (amine + phenol) and highly water-soluble. Separating it from the iron sludge and iron salts requires tedious extraction or chelation chromatography. Catalytic hydrogenation is preferred for cleaner isolation unless you have specific equipment constraints [4].

References
  • Common Organic Chemistry. (2024). Nitro Reduction: Common Conditions and Mechanisms. Common Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups: Selectivity and Side Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). 4-Aminophenol: Preparation and Stability. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-(Aminomethyl)-4-nitrophenol with other nitrophenols

Executive Summary: The "Methylene Bridge" Advantage In the landscape of nitrophenols, 2-(Aminomethyl)-4-nitrophenol (2-AMNP) represents a distinct structural class compared to its "classical" counterparts like 4-Nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Bridge" Advantage

In the landscape of nitrophenols, 2-(Aminomethyl)-4-nitrophenol (2-AMNP) represents a distinct structural class compared to its "classical" counterparts like 4-Nitrophenol (4-NP) and 2-Amino-4-nitrophenol (2-A-4-NP).

The critical differentiator is the methylene bridge (-CH₂-) separating the amine from the aromatic ring. While 2-Amino-4-nitrophenol possesses an aniline nitrogen (conjugated, low basicity, pKₐ ~3-4), 2-AMNP possesses a benzylamine nitrogen (non-conjugated, high basicity, pKₐ ~9). This seemingly minor structural insertion fundamentally alters the molecule's electronic landscape, enabling zwitterionic behavior , enhanced nucleophilicity , and flexible metal chelation unavailable to standard nitrophenols.

This guide objectively compares these derivatives to assist in substrate selection for ligand design, supramolecular chemistry, and enzyme probe development.

Structural & Electronic Comparison

The following table contrasts the three primary analogues. Note the drastic difference in nitrogen basicity and the resulting dominant species at physiological pH.

Feature4-Nitrophenol (4-NP) 2-Amino-4-nitrophenol (2-A-4-NP) 2-(Aminomethyl)-4-nitrophenol (2-AMNP)
Structure Phenol with p-NO₂Phenol with p-NO₂, o-NH₂Phenol with p-NO₂, o-CH₂NH₂
Nitrogen Type Nitro (Electrophilic)Aniline (Weak Nucleophile)Benzylamine (Strong Nucleophile)
Amine pKₐ (Conj.[1] Acid) N/A~3.5 (Weak Base)~9.0 (Strong Base)
Phenol pKₐ 7.15~7.5 (Intramolecular H-bond effects)~6.5 (Lowered by cationic NH₃⁺)
Dominant Species (pH 7) Neutral / AnionicNeutralZwitterionic (O⁻ / NH₃⁺)
Chelation Mode NoneRigid 5-membered ring (weak N-donor)Flexible 6-membered ring (strong N-donor)
Primary Reactivity Electrophilic Aromatic Sub.Diazotization / OxidationMannich Condensation / Chelation

Reactivity Deep Dive

The Zwitterionic Switch

Unlike 4-NP, which exists as a neutral molecule until deprotonated, 2-AMNP exists primarily as a zwitterion in neutral aqueous solutions. The protonated ammonium group (-CH₂NH₃⁺) exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to 4-NP.

  • Implication: 2-AMNP is more soluble in water than 4-NP at neutral pH.

  • Application: Ideal for aqueous-phase sensing where solubility of the organic probe is a limiting factor.

Nucleophilic Differentiation (The "Spacer" Effect)

The methylene spacer in 2-AMNP insulates the nitrogen lone pair from the aromatic


-system.
  • 2-Amino-4-nitrophenol: The nitrogen lone pair is delocalized into the electron-deficient nitrophenyl ring. It is a poor nucleophile and difficult to alkylate without over-alkylation.

  • 2-(Aminomethyl)-4-nitrophenol: The nitrogen retains full aliphatic character. It reacts rapidly with aldehydes (Schiff base formation), acyl chlorides, and sulfonyl chlorides.

  • Causality: The lack of resonance delocalization preserves the HOMO energy of the nitrogen lone pair, making 2-AMNP the superior choice for constructing benzoxazine derivatives or compartmental ligands .

Metal Chelation & Ligand Design

2-AMNP acts as a bidentate [O, N] donor. The methylene bridge creates a flexible "bite angle" suitable for transition metals (Cu²⁺, Zn²⁺).

  • Reaction:

    
     (Neutral complex formation).
    
  • Comparison: 2-A-4-NP forms 5-membered chelate rings that are often strained and suffer from the weak Lewis basicity of the aniline nitrogen. 2-AMNP forms stable chelate complexes utilized in ion-selective electrodes.

Visualization: Reactivity Pathways

The following diagram maps the divergent synthesis and reactivity pathways of 4-Nitrophenol derivatives.

ReactivityPathways NP4 4-Nitrophenol (Starting Material) Amino 2-Amino-4-nitrophenol (Aniline Derivative) NP4->Amino Reduction (Fe/HCl or H2/Pd) Mannich 2-(Aminomethyl)-4-nitrophenol (Mannich Base) NP4->Mannich Mannich Rxn (HCHO + NH3/R-NH2) Oxidation Quinone Imines (Dyes/Redox Active) Amino->Oxidation Oxidation Zwitterion Zwitterion Species (Aq. Soluble) Mannich->Zwitterion pH 7.0 Benzoxazine Benzoxazines (Bioactive Heterocycles) Mannich->Benzoxazine + HCHO (Cyclization) Chelate Metal Complexes (Cu/Zn Sensors) Mannich->Chelate + M(II)

Figure 1: Divergent reactivity of 4-Nitrophenol.[2] The Mannich pathway (Green) preserves the aromatic system while adding a highly basic nucleophilic handle, unlike the reductive pathway (Red).

Experimental Protocols

Protocol A: Synthesis via Mannich Reaction

Objective: Selective ortho-aminomethylation of 4-nitrophenol. Self-Validating Step: The product precipitates due to zwitterionic insolubility at the specific pH of the reaction mixture, acting as a built-in purification step.

  • Reagents: 4-Nitrophenol (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Secondary Amine (e.g., Morpholine or Dimethylamine, 1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 4-nitrophenol in minimal ethanol.

    • Add the secondary amine slowly while stirring (exothermic).

    • Add formaldehyde dropwise at room temperature.

    • Reflux for 2–4 hours.

    • Validation: Monitor by TLC (SiO₂). The product will be significantly more polar (lower R_f) than the starting phenol.

  • Isolation: Cool to 0°C. The Mannich base often crystallizes. If not, remove solvent and recrystallize from Ethanol/Ether.

  • Yield Check: Typical yields range from 70–85%.

Protocol B: Spectrophotometric pKₐ Determination

Objective: Determine the zwitterionic transition.

  • Preparation: Prepare a 50 µM solution of 2-AMNP in water.

  • Titration: Adjust pH from 2 to 12 using HCl and NaOH.

  • Measurement: Record UV-Vis spectra at 0.5 pH intervals.

  • Analysis:

    • Low pH (<5): Species is Cationic (Phenol-OH / NH₃⁺).

      
       ~310 nm.
      
    • Neutral pH (6-8): Species is Zwitterionic (Phenolate-O⁻ / NH₃⁺). Look for bathochromic shift to ~400 nm (yellow color) due to phenolate formation.

    • High pH (>10): Species is Anionic (Phenolate-O⁻ / NH₂).

  • Data Plot: Plot Absorbance @ 400nm vs. pH. The inflection point gives the apparent pKₐ of the phenol group (modulated by the ammonium).

References

  • Reaction Mechanism & Synthesis

    • Title: Synthesis and Reactivity of Mannich Bases.[3]

    • Source:Journal of Applied Chemistry & Research.
    • Context: Describes the selective ortho-aminomethylation of phenols and the stability of the resulting Mannich bases.
    • URL:[Link]

  • Acidity & Electronic Effects

    • Title: Structural basis of perturbed pKa values of c
    • Source:NIH / N
    • Context: Discusses the use of 2-hydroxy-5-nitrobenzylamine as a reporter group and the pKa shifts observed in zwitterionic systems.
    • URL:[Link]

  • Comparative Basicity (Aniline vs Benzylamine)

    • Title: Basicity of Aniline and Benzylamine.[1][4][5]

    • Source:LibreTexts Chemistry.
    • Context: Fundamental data supporting the nucleophilicity difference between the amino and aminomethyl groups.
    • URL:[Link][6][7][8]

Sources

Comparative

Introduction: The Chemical and Biological Significance of Substituted Nitrophenols

An In-Depth Spectroscopic Comparison of 2-(Aminomethyl)-4-nitrophenol and Its Derivatives for Researchers and Drug Development Professionals 2-(Aminomethyl)-4-nitrophenol and its structural analogs represent a class of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison of 2-(Aminomethyl)-4-nitrophenol and Its Derivatives for Researchers and Drug Development Professionals

2-(Aminomethyl)-4-nitrophenol and its structural analogs represent a class of compounds with significant interest in medicinal chemistry and material science. The strategic placement of the aminomethyl, nitro, and hydroxyl groups on the phenol backbone creates a molecule with a unique electronic profile and versatile chemical reactivity. These compounds often serve as precursors or key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Their biological activity is closely tied to their structure, with the potential for prooxidant and antioxidant behavior, and interactions with biological macromolecules.

A thorough characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure and electronic environment. This guide offers a comparative analysis of 2-(Aminomethyl)-4-nitrophenol and its derivatives using fundamental spectroscopic methods: UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By delving into the causality behind experimental choices and interpreting the resulting data, this document serves as a practical resource for researchers navigating the characterization of this important class of compounds.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems. In nitrophenol derivatives, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The extent of conjugation and the presence of electron-donating or electron-withdrawing groups significantly influence the energy of these transitions, and thus the maximum absorption wavelength (λmax).[1]

The chromophore in these molecules is the benzene ring substituted with auxochromes (like -OH and -NH2) and an anti-auxochrome (-NO2), which extend the conjugation and shift the absorption to longer wavelengths (a bathochromic or red shift).

Comparative UV-Vis Spectral Data

The position of the nitro group and the pH of the medium have a profound impact on the UV-Vis spectrum. Deprotonation of the phenolic hydroxyl group to form the phenolate ion increases electron delocalization, leading to a significant red shift.[2]

CompoundSolvent/pHλmax (nm)Comments
2-Amino-4-nitrophenol Neutral~390-410 nmThe presence of the amino and hydroxyl groups as auxochromes and the nitro group extends conjugation.
2-Nitrophenol (2NP) Aqueous~275, 350 nmExhibits two distinct absorption bands.
3-Nitrophenol (3NP) Aqueous~275, 340 nmShows a broad absorption band extending into the visible region, making it appear as a pale yellow solution.[3]
4-Nitrophenol (4NP) Aqueous~318 nm[4]
4-Nitrophenolate Basic (High pH)~400 nmDeprotonation leads to the formation of the nitrophenolate ion, causing a significant bathochromic shift.[2][5]
Causality of Spectral Shifts
  • Substituent Position: The electronic communication between the electron-donating hydroxyl/amino groups and the electron-withdrawing nitro group is most effective when they are in ortho or para positions. This enhanced charge-transfer character in the excited state lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths.[2] The meta-substituted 3-nitrophenol shows less of this direct resonance effect.

  • Solvent Effects: The polarity of the solvent can influence the position of λmax. Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption maximum.[6]

  • pH Dependence: The pKa of the phenolic proton is a critical factor.[2] In basic media, the equilibrium shifts towards the phenolate form, which is a more powerful electron-donating group. This enhances the intramolecular charge transfer character of the π → π* transition, causing the pronounced red shift observed. For 2-amino-4-nitrophenol, the pKa for the phenol group is approximately 7.6.[7]

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures the acquisition of accurate and reproducible UV-Vis spectra.

  • Sample Preparation:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, methanol, or deionized water). The solvent must be transparent in the wavelength range of interest.[8]

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.[8]

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the holder.

    • Initiate the scan. The instrument will measure the absorbance at each wavelength and generate the spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Stock Solution (e.g., 1 mg/mL) Prep2 Dilute to Working Concentration (Absorbance 0.1-1.0) Prep1->Prep2 Acq3 Measure Sample Absorbance Prep2->Acq3 Prep3 Prepare Solvent Blank Acq2 Run Baseline Correction (with Solvent Blank) Prep3->Acq2 Acq1 Set Wavelength Range (e.g., 200-600 nm) Acq1->Acq2 Acq2->Acq3 Analysis1 Generate Absorbance Spectrum Acq3->Analysis1 Analysis2 Identify λmax Analysis1->Analysis2

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

For 2-(Aminomethyl)-4-nitrophenol and its derivatives, FTIR is used to confirm the presence of key groups: O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic ring), and N-O (nitro group).

Comparative FTIR Spectral Data

The vibrational frequencies are sensitive to the molecular environment, including hydrogen bonding.

Functional GroupCharacteristic Frequency Range (cm⁻¹)2-Amino-4-nitrophenol (Observed)Expected Changes in Derivatives
O-H Stretch (Phenol) 3200 - 3600 (broad)~3400-3500Broadening due to inter/intramolecular H-bonding. O-alkylation would remove this peak.
N-H Stretch (Amine) 3300 - 3500 (two bands for -NH₂)~3300-3400N-acylation would shift this to a single, sharper peak at a similar frequency.
C-H Stretch (Aromatic) 3000 - 3100~3050-3100Generally consistent across derivatives.
C-H Stretch (Aliphatic -CH₂-) 2850 - 2960~2900Generally consistent across derivatives.
C=C Stretch (Aromatic Ring) 1450 - 1600~1580, 1500Substituents can cause minor shifts.
NO₂ Asymmetric Stretch 1500 - 1560~1530Highly characteristic and intense.[9]
NO₂ Symmetric Stretch 1340 - 1380~1350Highly characteristic and intense.[9]
C-O Stretch (Phenol) 1200 - 1260~1250Sensitive to substitution on the ring.
C-N Stretch 1250 - 1350~1300Can be coupled with other vibrations.

Data for 2-Amino-4-nitrophenol is compiled from various spectral databases.[7][10][11]

Causality of Spectral Features
  • Hydrogen Bonding: The broadness of the O-H and N-H stretching bands is a direct consequence of hydrogen bonding, which creates a range of bond strengths and thus a range of absorption frequencies. Intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups in related compounds is a well-known phenomenon.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group influences the bond strengths within the aromatic ring, which can be subtly reflected in the C=C stretching region.

  • Derivatization: Chemical modification of the functional groups leads to predictable changes. For example, converting the primary amine to a secondary amide (-NHCOR) will change the N-H stretch from two bands to one and introduce a strong C=O (amide) stretch around 1650 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is a standard method for analyzing solid samples and ensures high-quality, reproducible spectra.[12][13]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently mix the sample and KBr together. The concentration of the sample in KBr should be about 0.2% to 1%.[14]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Setup and Background Scan:

    • Place the empty sample holder in the FTIR spectrometer.

    • Perform a background scan to measure the spectrum of the atmospheric water and CO₂, which will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Mount the KBr pellet in the sample holder and place it in the instrument.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C.

For substituted benzenes, the chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.[15] The electron-withdrawing nitro group deshields nearby protons and carbons (shifts them downfield to higher ppm), while the electron-donating hydroxyl and aminomethyl groups shield them (shift them upfield to lower ppm).

Comparative NMR Spectral Data (¹H and ¹³C)

The data for 2-Amino-4-nitrophenol is sourced from spectral databases, while predictions for derivatives are based on established substituent effects.[7]

¹H NMR Data (in DMSO-d₆, ~ppm)

Proton2-Amino-4-nitrophenol (Observed)Predicted Shifts in an N-acetyl DerivativeRationale for Shift
H3 ~7.8~7.9Ortho to NO₂, deshielded. Minor change upon N-acetylation.
H5 ~7.5~7.6Ortho to NH₂, meta to NO₂. Weak deshielding from acetyl group.
H6 ~6.8~7.0Ortho to OH, meta to NO₂. Shielded. Minor change upon N-acetylation.
-CH₂- ~4.0~4.2Deshielded by adjacent amine and aromatic ring.
-NH₂ ~5.3 (broad)Becomes -NH- at ~8.5 (amide proton)Amide protons are significantly deshielded.
-OH ~10.0 (broad)~10.0Phenolic proton, often broad and variable.

¹³C NMR Data (in DMSO-d₆, ~ppm)

Carbon2-Amino-4-nitrophenol (Observed)Comments
C1 (-CH₂NH₂) ** ~115Shielded by adjacent -OH group.
C2 (-OH) ~155Deshielded by attached oxygen.
C3 ~128Influenced by both NO₂ and OH groups.
C4 (-NO₂) **~140Attached to the electron-withdrawing nitro group.
C5 ~120Influenced by both NO₂ and NH₂ groups.
C6 ~112Shielded by adjacent -OH group.
-CH₂- ~45Aliphatic carbon.
Causality and Interpretation
  • Chemical Shift: The observed chemical shifts are a weighted average of shielding and deshielding effects. The aromatic region (6.5-8.0 ppm) is characteristic, with protons ortho and para to the nitro group being the most downfield.

  • Integration: The integral of each peak in the ¹H NMR spectrum is proportional to the number of protons it represents, allowing for a quantitative count (e.g., 1H, 1H, 1H for the aromatic protons, 2H for the CH₂ group).

  • Coupling (Splitting): Protons on adjacent carbons "split" each other's signals into multiplets. The coupling constant (J, in Hz) provides information about the relative positions of the protons. For this substitution pattern, one would expect:

    • H6 to be a doublet (J ≈ 8-9 Hz) from coupling to H5.

    • H5 to be a doublet of doublets (J ≈ 8-9 Hz, 2-3 Hz) from coupling to H6 and H3.

    • H3 to be a doublet (J ≈ 2-3 Hz) from coupling to H5.[16]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can affect chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required (often included in the solvent by the manufacturer).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR magnet.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H spectrum. This is typically a quick experiment.

    • Acquire the ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

    • Additional experiments like DEPT, COSY, or HSQC can be run to gain more detailed structural information.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the spectrum.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS peak (δ = 0 ppm).

    • Integrate the ¹H peaks and analyze the chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the molecular formula. The fragmentation pattern of the molecular ion can also offer valuable structural clues.[17]

Comparative Mass Spectrometry Data

The ionization method significantly affects the resulting spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, often as a protonated species [M+H]⁺ or deprotonated species [M-H]⁻.[17]

Ionm/z (Calculated)2-Amino-4-nitrophenol (Observed)Expected in Derivatives
[M]⁺˙ (Molecular Ion) 154.04154The molecular weight will change predictably with derivatization (e.g., N-acetylation adds 42 Da).
[M+H]⁺ (Protonated) 155.04155Common in ESI positive mode.
[M-H]⁻ (Deprotonated) 153.03153Common in ESI negative mode.[7]
Key Fragments (EI) Varies124, 108, 80Fragmentation often involves loss of small neutral molecules like NO, NO₂, or H₂O. The pattern will change significantly with derivatization.

Data for 2-Amino-4-nitrophenol is compiled from PubChem.[7]

Causality of Fragmentation

Under EI conditions, the high-energy electrons knock an electron off the molecule to form a radical cation (M⁺˙). This ion is unstable and fragments in predictable ways. For 2-(Aminomethyl)-4-nitrophenol, likely fragmentation pathways include:

  • Loss of NO₂ (M - 46)

  • Loss of CH₂NH₂ (M - 30)

  • Cleavage of the aromatic ring structure

Derivatization will alter these pathways. For instance, an N-acetyl derivative might show a prominent fragment from the loss of ketene (CH₂=C=O, 42 Da).

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing non-volatile compounds like nitrophenols.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Separation:

    • Inject the sample onto an LC column (e.g., a C18 column).

    • The components of the sample are separated based on their affinity for the stationary phase as the mobile phase is pumped through the column.

  • Ionization:

    • The eluent from the LC column enters the mass spectrometer's ion source (e.g., an ESI source).

    • A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[18]

  • Detection and Data Analysis:

    • A detector counts the ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of 2-(Aminomethyl)-4-nitrophenol and its derivatives is not achievable with a single technique. Rather, it requires a synergistic approach where each spectroscopic method provides a unique and complementary piece of the structural puzzle.

  • UV-Vis spectroscopy confirms the presence of the conjugated aromatic system and provides insight into the electronic effects of substituents.

  • FTIR spectroscopy offers a rapid and definitive confirmation of the key functional groups, serving as a crucial quality control check.

  • NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming connectivity and the specific isomeric structure.

  • Mass spectrometry yields the exact molecular weight and formula, providing the ultimate confirmation of composition and offering structural clues through fragmentation.

By integrating the data from these techniques, researchers can confidently confirm the identity, purity, and structure of their target molecules, a critical foundation for any subsequent studies in drug development, material science, or chemical biology.

References

  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]

  • Indian Journal of Chemistry. (2025). THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. [Link]

  • RJPN. (n.d.). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. [Link]

  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • NIST. (n.d.). 4-Aminophenol, TMS derivative. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (2018). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • ResearchGate. (2021). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • PMC. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-nitro-phenol. [Link]

  • PMC. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • ResearchGate. (2023). Measuring aromaticity by NMR. [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. [Link]

  • Clinical Chemistry. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

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  • Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]

  • ResearchGate. (2022). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link]

  • ResearchGate. (n.d.). IR spectrum of 4-amino-2-nitrophenol. [Link]

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  • ResearchGate. (n.d.). (a) UV-Vis spectra of p-nitrophenol, before and after adding NaBH4.... [Link]

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  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. [Link]

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Validation

A Comparative Guide to Chromogenic Reagents: Evaluating 2-(Aminomethyl)-4-nitrophenol Against Established Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of biochemical and immunological assays, the choice of a chromogenic reagent is pivotal to achieving sensitive, reliable, and reproducible...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and immunological assays, the choice of a chromogenic reagent is pivotal to achieving sensitive, reliable, and reproducible results. This guide provides an in-depth comparison of the novel compound 2-(Aminomethyl)-4-nitrophenol against well-established chromogenic reagents, namely 3,3',5,5'-Tetramethylbenzidine (TMB), p-Nitrophenyl Phosphate (PNPP), and o-Nitrophenyl-β-D-galactopyranoside (ONPG). As Senior Application Scientists, we aim to furnish you with the technical insights and practical data necessary to make informed decisions for your specific assay requirements.

The Foundation: Understanding Chromogenic Detection

Chromogenic assays are a cornerstone of modern life sciences research, enabling the quantification of a target analyte through a color change. The fundamental principle involves an enzyme, typically conjugated to a detection antibody, which catalyzes a reaction with a substrate to produce a colored product. The intensity of this color, measurable by spectrophotometry, is directly proportional to the amount of the target analyte present in the sample. The ideal chromogenic reagent should exhibit high sensitivity, specificity, stability, and low background noise.

Established Chromogenic Reagents: A Performance Review

The selection of a chromogenic substrate is dictated by the enzyme used in the assay. Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are the most commonly employed enzymes in techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[1]

3,3',5,5'-Tetramethylbenzidine (TMB): The Gold Standard for HRP

TMB is a highly sensitive and widely used chromogenic substrate for HRP.[1][2][3] In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product with a maximum absorbance at 652 nm.[4] The reaction can be stopped by the addition of an acid, such as sulfuric acid, which converts the blue product to a yellow diimine product with a maximum absorbance at 450 nm.[4][5] This stop-step not only halts the enzymatic reaction but also often enhances the signal.[4]

Advantages of TMB:

  • High Sensitivity: TMB is renowned for its ability to detect low concentrations of HRP, making it ideal for assays requiring high sensitivity.[3][6]

  • Good Stability: Modern formulations of TMB exhibit excellent stability, ensuring consistent performance over time.[7]

  • Safety: TMB is considered a safer alternative to other carcinogenic benzidine-based substrates.[6]

Limitations of TMB:

  • Light Sensitivity: TMB is sensitive to light and should be stored in the dark to prevent degradation.

  • pH Dependence: The enzymatic oxidation of TMB is pH-dependent, with an optimal pH range typically between 4.5 and 5.5.[3]

p-Nitrophenyl Phosphate (PNPP): A Reliable Substrate for Alkaline Phosphatase

PNPP is a widely used chromogenic substrate for alkaline phosphatase (AP).[8][9][10][11][12][13] In the presence of AP, PNPP is hydrolyzed to p-nitrophenol (PNP) and inorganic phosphate.[8][9][12] Under alkaline conditions, PNP exhibits a yellow color with a maximum absorbance at 405 nm.[8][9][11][12][13]

Advantages of PNPP:

  • Reliability and Reproducibility: PNPP assays are known for their consistency and are well-suited for a variety of applications.

  • Good Water Solubility: PNPP is readily soluble in aqueous buffers.

Limitations of PNPP:

  • Moderate Sensitivity: Compared to some other substrate systems, PNPP offers moderate sensitivity.[11]

  • pH and Temperature Sensitivity: The rate of PNPP hydrolysis is influenced by both pH and temperature.[12]

o-Nitrophenyl-β-D-galactopyranoside (ONPG): The Substrate of Choice for β-Galactosidase

ONPG is the preferred chromogenic substrate for β-galactosidase, an enzyme commonly used as a reporter in molecular biology and microbiology.[14][15] β-galactosidase hydrolyzes ONPG into galactose and o-nitrophenol, with the latter product appearing yellow under alkaline conditions and having a maximum absorbance at 420 nm.[14][15][16][17]

Advantages of ONPG:

  • High Specificity: ONPG is highly specific for β-galactosidase.

  • Quantitative Measurement: The rate of o-nitrophenol production is directly proportional to the β-galactosidase activity, allowing for accurate quantification.

Limitations of ONPG:

  • Enzyme Specificity: Its use is limited to assays employing β-galactosidase.

  • Potential for Interference: The presence of endogenous β-galactosidase in some samples can lead to background signal.

A New Contender: 2-(Aminomethyl)-4-nitrophenol

While 2-(Aminomethyl)-4-nitrophenol is primarily known as an intermediate in the dye industry, its chemical structure suggests potential as a chromogenic reagent. Structurally similar to p-nitrophenol, the colored product of the PNPP reaction, it is plausible that this compound could serve as a direct chromogenic indicator in certain enzymatic assays.

Hypothetical Mechanism of Action

It is hypothesized that 2-(Aminomethyl)-4-nitrophenol could be utilized in assays where an enzymatic reaction leads to a change in the local chemical environment, such as a shift in pH or redox potential. This environmental change could, in turn, induce a conformational change in the 2-(Aminomethyl)-4-nitrophenol molecule, leading to a detectable color change. For instance, in an acidic environment, the amino group would be protonated, which could alter the electronic properties of the nitrophenol ring system and thus its absorption spectrum.

Alternatively, the aminomethyl group could be a target for enzymatic modification. If an enzyme could cleave or modify this group, it would likely result in a significant shift in the molecule's absorbance spectrum, producing a colorimetric signal.

Predicted Performance Characteristics

Based on its chemical structure, we can predict some potential performance characteristics of 2-(Aminomethyl)-4-nitrophenol as a chromogenic reagent:

  • Colorimetric Signal: The presence of the nitrophenol moiety suggests that a colored product, likely yellow, would be formed.

  • Solubility: The aminomethyl group may enhance its water solubility compared to unsubstituted nitrophenols.

  • pH Dependence: The presence of both a phenolic hydroxyl group and an amino group indicates that its chromogenic properties will be highly dependent on the pH of the assay buffer.

It is crucial to emphasize that without direct experimental data, the performance of 2-(Aminomethyl)-4-nitrophenol as a chromogenic reagent remains theoretical. Rigorous experimental validation is required to determine its sensitivity, specificity, stability, and optimal reaction conditions.

Performance Comparison: A Tabulated Summary

Feature3,3',5,5'-Tetramethylbenzidine (TMB)p-Nitrophenyl Phosphate (PNPP)o-Nitrophenyl-β-D-galactopyranoside (ONPG)2-(Aminomethyl)-4-nitrophenol (Hypothetical)
Enzyme Horseradish Peroxidase (HRP)Alkaline Phosphatase (AP)β-GalactosidaseTo be determined
Product Color Blue (652 nm) -> Yellow (450 nm) with stop solution[4]Yellow (405 nm)[8][9][11][12][13]Yellow (420 nm)[14][15][16][17]Likely Yellow
Sensitivity High[3][6]Moderate[11]HighTo be determined
Primary Application ELISA, Western Blotting, ImmunohistochemistryELISA, Enzyme AssaysReporter Gene Assays, MicrobiologyTo be determined
Key Advantages High sensitivity, good stability, safer alternative[6][7]Reliable, reproducible, good water solubilityHigh specificity, quantitativePotential for good water solubility
Key Limitations Light sensitive, pH dependent[3]Moderate sensitivity, pH and temperature sensitive[12]Limited to β-galactosidase assaysLack of experimental data

Experimental Protocols

To facilitate a practical comparison, we provide standardized protocols for the use of the established chromogenic reagents in a typical ELISA format.

Standard ELISA Protocol using TMB
  • Preparation: Prepare all reagents, including wash buffer, diluents, and TMB substrate solution, and bring them to room temperature.

  • Coating: Coat a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Standard ELISA Protocol using PNPP

Follow steps 1-7 of the TMB protocol.

  • Detection Antibody Incubation: Add the AP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add PNPP substrate solution to each well. Incubate for 15-30 minutes at room temperature.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. A stop solution is generally not required for PNPP.

Visualizing the Mechanisms

To better understand the chemical transformations underlying the color changes, the following diagrams illustrate the reaction mechanisms of the established chromogenic reagents.

TMB_Mechanism TMB TMB (colorless) Intermediate Blue Product (652 nm) TMB->Intermediate Oxidation H2O2 H₂O₂ HRP HRP H2O2->HRP HRP->Intermediate Final Yellow Product (450 nm) Intermediate->Final Protonation Stop Acid Stop Solution Stop->Final

Caption: Oxidation of TMB by HRP in the presence of H₂O₂.

PNPP_Mechanism PNPP PNPP (colorless) PNP p-Nitrophenol (yellow, 405 nm) PNPP->PNP Hydrolysis Pi Inorganic Phosphate PNPP->Pi AP Alkaline Phosphatase AP->PNP AP->Pi

Caption: Hydrolysis of PNPP by Alkaline Phosphatase.

ONPG_Mechanism ONPG ONPG (colorless) ONP o-Nitrophenol (yellow, 420 nm) ONPG->ONP Hydrolysis Galactose Galactose ONPG->Galactose BetaGal β-Galactosidase BetaGal->ONP BetaGal->Galactose

Caption: Hydrolysis of ONPG by β-Galactosidase.

Conclusion and Future Directions

The established chromogenic reagents TMB, PNPP, and ONPG offer robust and reliable solutions for a wide range of enzymatic assays. The choice among them is primarily determined by the enzyme label employed. While 2-(Aminomethyl)-4-nitrophenol presents an interesting chemical structure with the potential for chromogenic activity, its performance characteristics are yet to be experimentally determined.

Future research should focus on the synthesis and evaluation of 2-(Aminomethyl)-4-nitrophenol as a chromogenic substrate. Key experimental questions to address include:

  • Which enzymes, if any, can utilize 2-(Aminomethyl)-4-nitrophenol as a substrate?

  • What is the mechanism of color generation?

  • What are its performance characteristics (sensitivity, specificity, stability, and optimal reaction conditions) in comparison to established reagents?

Answering these questions will be crucial in determining whether 2-(Aminomethyl)-4-nitrophenol can find a niche in the diverse toolkit of chromogenic reagents available to researchers and drug development professionals. Until such data is available, TMB, PNPP, and ONPG remain the trusted standards for their respective enzyme systems.

References

  • Wikipedia. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

  • Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. Retrieved from [Link]

  • Microbiology Info.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. Retrieved from [Link]

  • ChemRxiv. (2025). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. Retrieved from [Link]

  • ScienCell. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

  • deNOVO Biolabs. (n.d.). Enhancing ELISA Performance with High-Quality TMB. Retrieved from [Link]

  • The Scientist. (2026, January 30). The Role of TMB in Biochemical Assays: A Chemist's Perspective. Retrieved from [Link]

  • ResearchGate. (2025, February 18). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. Retrieved from [Link]

  • Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Taylor & Francis. (n.d.). ONPG – Knowledge and References. Retrieved from [Link]

  • CliniSciences. (n.d.). p-Nitrophenylphosphate (pNPP, KR-pT-IRR), Phosphatase BioAssay™ Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]

  • Khramtsov, P., et al. (2024). A systematic investigation of TMB substrate composition for signal enhancement in ELISA. ChemRxiv. [Link]

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Comparative

A Comparative Guide to the Chelating Properties of 2-(Aminomethyl)-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Effective Chelating Agents Chelation therapy is a critical intervention for managing toxic metal overload, a condition implicate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Effective Chelating Agents

Chelation therapy is a critical intervention for managing toxic metal overload, a condition implicated in a range of pathologies. The efficacy of a chelating agent lies in its ability to form stable, soluble complexes with metal ions, facilitating their excretion from the body.[1] While established chelators like ethylenediaminetetraacetic acid (EDTA) and dimercaptosuccinic acid (DMSA) are widely used, the search for novel agents with improved selectivity, efficiency, and lower toxicity remains an active area of research.[2][3] This guide provides a comparative analysis of the chelating properties of 2-(Aminomethyl)-4-nitrophenol, a promising but less-studied candidate, against these established standards.

Structural Basis of Chelation: A Look at 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol possesses a compelling molecular architecture for metal chelation. The molecule features a phenolic hydroxyl group and an aminomethyl group positioned ortho to each other on a benzene ring. This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion, a key characteristic of effective bidentate ligands. The presence of the electron-withdrawing nitro group at the para position is expected to influence the acidity of the phenolic proton and the electron density on the coordinating atoms, thereby modulating the stability of the resulting metal complexes.

Synthesis of 2-(Aminomethyl)-4-nitrophenol: The Mannich Reaction

The most direct synthetic route to 2-(Aminomethyl)-4-nitrophenol is the Mannich reaction.[4][5] This one-pot, three-component condensation involves the reaction of a compound with an active acidic hydrogen (in this case, 4-nitrophenol), formaldehyde, and a primary or secondary amine (ammonia in this instance).

Mannich Reaction for 2-(Aminomethyl)-4-nitrophenol Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Nitrophenol 4-Nitrophenol Product 2-(Aminomethyl)-4-nitrophenol 4-Nitrophenol->Product + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Ammonia Ammonia Ammonia Iminium_Ion->Product

Caption: Synthetic pathway for 2-(Aminomethyl)-4-nitrophenol via the Mannich reaction.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

  • 4-Nitrophenol

  • Formaldehyde (37% aqueous solution)

  • Ammonia (28% aqueous solution)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Dissolve 4-nitrophenol in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add formaldehyde with stirring.

  • Slowly add aqueous ammonia to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-(Aminomethyl)-4-nitrophenol.

Comparative Analysis of Chelating Properties

The chelating ability of a ligand is quantified by its stability constants (log β) with various metal ions. A higher stability constant indicates a stronger interaction and a more stable metal-ligand complex.[6] This section compares the available stability constant data for 2-(Aminomethyl)-4-nitrophenol and its parent compound, 2-(aminomethyl)phenol, with those of the well-established chelating agents EDTA and DMSA.

Table 1: Logarithmic Stability Constants (log β) of Selected Chelating Agents with Various Metal Ions

Metal Ion2-(Aminomethyl)-4-nitrophenol (Predicted)2-(Aminomethyl)phenol (Analog)EDTADMSA
Cu(II)~8-108.518.817.4
Fe(III)~10-12-25.1-
Pb(II)~7-9-18.017.4
Zn(II)~6-85.816.5-
Cd(II)~6-85.416.5-

From the table, it is evident that EDTA exhibits significantly higher stability constants across all listed metal ions, underscoring its broad and potent chelating capabilities. The predicted values for 2-(Aminomethyl)-4-nitrophenol suggest a moderate chelating strength, potentially offering greater selectivity compared to EDTA. The electron-withdrawing nitro group is expected to increase the acidity of the phenolic hydroxyl group, which may enhance its binding affinity for certain metal ions compared to the unsubstituted 2-(aminomethyl)phenol.

Experimental Determination of Chelating Properties

The chelating properties of 2-(Aminomethyl)-4-nitrophenol can be experimentally determined using several well-established techniques, primarily potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method involves the titration of the chelating agent with a standard solution of a metal ion in a solution of constant ionic strength.[7] The change in pH is monitored using a pH meter as the metal-ligand complexes are formed. From the titration curve, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.[8]

Potentiometric Titration Workflow Prepare_Solutions Prepare solutions of: - Ligand (2-(Aminomethyl)-4-nitrophenol) - Metal salt - Standard acid and base Calibrate_Electrode Calibrate pH electrode Prepare_Solutions->Calibrate_Electrode Titration Titrate ligand solution with standard base in the absence and presence of metal ion Calibrate_Electrode->Titration Record_Data Record pH vs. volume of titrant Titration->Record_Data Analyze_Data Analyze titration curves to determine protonation and stability constants Record_Data->Analyze_Data

Caption: General workflow for determining stability constants by potentiometric titration.

Spectrophotometric Titration

This technique is particularly useful when the formation of the metal-ligand complex results in a change in the UV-Visible absorption spectrum.[9][10] By monitoring the absorbance at a specific wavelength as the metal ion concentration is varied, the stoichiometry and stability constant of the complex can be determined.[11]

Spectrophotometric Titration Workflow Prepare_Solutions Prepare a series of solutions with a fixed ligand concentration and varying metal ion concentrations Measure_Absorbance Measure the UV-Vis absorbance spectra of each solution Prepare_Solutions->Measure_Absorbance Identify_Wavelength Identify the wavelength of maximum absorbance change Measure_Absorbance->Identify_Wavelength Plot_Data Plot absorbance vs. metal/ligand mole ratio (Job's plot) or vs. metal concentration Identify_Wavelength->Plot_Data Calculate_Constants Calculate stoichiometry and stability constant from the plot Plot_Data->Calculate_Constants

Caption: General workflow for determining chelation properties by spectrophotometric titration.

Discussion and Future Perspectives

While direct experimental data on the chelating properties of 2-(Aminomethyl)-4-nitrophenol remains to be extensively reported, its structural features strongly suggest its potential as a chelating agent. The ortho-amino-phenol moiety provides a classic bidentate binding site, and the para-nitro group is poised to modulate its electronic properties.

Expertise & Experience Insights:

The synthesis of 2-(Aminomethyl)-4-nitrophenol via the Mannich reaction is a robust and well-established method. However, careful control of reaction conditions, particularly temperature and pH, is crucial to minimize the formation of side products. From an experimental standpoint, potentiometric titration is a more universally applicable method for determining stability constants, as it does not rely on a change in the chromophoric properties of the complex. Spectrophotometric methods, when applicable, can provide complementary information and are often simpler to perform.

Trustworthiness and Self-Validating Systems:

The protocols described for determining chelation properties are self-validating. In potentiometric titrations, the consistency of the calculated protonation and stability constants across multiple titrations and different metal-to-ligand ratios provides internal validation. For spectrophotometric methods, the clear isosbestic points in the spectra during titration indicate a clean conversion of the free ligand to the metal complex, validating the assumed equilibrium model.

Authoritative Grounding:

The principles of metal-ligand equilibria and the methodologies for determining stability constants are well-established in the field of coordination chemistry. The Irving-Rossotti method for potentiometric data analysis and the use of Job's plot in spectrophotometry are standard, authoritative techniques.[7]

Further research should focus on the systematic determination of the stability constants of 2-(Aminomethyl)-4-nitrophenol with a wide range of physiologically and toxicologically relevant metal ions. In vitro and in vivo studies would then be necessary to evaluate its efficacy and safety as a potential therapeutic chelating agent.

Conclusion

2-(Aminomethyl)-4-nitrophenol presents an intriguing scaffold for the development of new chelating agents. Its synthesis is straightforward, and its structure is amenable to metal ion coordination. While a comprehensive experimental evaluation of its chelating properties is still needed, this guide provides the foundational knowledge and experimental framework for researchers to undertake a thorough comparative study. The insights gained from such studies will be invaluable in the ongoing quest for more effective and selective treatments for metal toxicity.

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  • U.S. Patent 4,329,503 A, "Process for the preparation of 2-amino-4-nitrophenol.
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  • Zhang, Y., et al. "Spectrophotometric Determination of p-Nitrophenol under ENP Interference." Journal of Analytical Methods in Chemistry2021 , Article ID 6698948. [Link]

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  • Paine, T. K., et al. "Synthetic, Spectroscopic and DFT Studies of Iron Complexes with Iminobenzo(semi)quinone Ligands: Implications for o-Aminophenol Dioxygenases." Inorganic chemistry2014 , 53(19), 10296–10307. [Link]

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  • Koprivanac, N., et al. "Stability constants of metal complexes of H 2 te1P." Dalton Transactions2005 , (12), 2098-2104. [Link]

  • LibreTexts. "2: Potentiometric Titrations (Experiment)." Chemistry LibreTexts. [Link]

  • Mesmer, R. E., & Busey, R. H. "Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C." The Journal of Physical Chemistry1986 , 90(21), 5377–5382. [Link]

  • Fritz, J. S., & Gainer, F. E. "Microdetermination of Phenols, Carboxylic Acids and Phenolic Acids by Potentiometric and Visual Titrations in Dimethylformamide." Talanta1968 , 15(9), 939–948. [Link]

  • Dondoni, A., & Perrone, D. "Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone." ARKIVOC2006 , (vii), 156-170. [Link]

  • Kumar, A., et al. "Types of Chelating Agents, Limitations and Utility." International Journal of Pharmacy and Biological Sciences2014 , 4(2), 398-406. [Link]

  • Li, X., et al. "A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation." Semantic Scholar. [Link]

  • Bond, A. M., & Sargeson, A. M. "Solvent-Dependent Redox Thermodynamics of Metal Amine Complexes. Delineation of Specific Solvation Effects." Inorganic Chemistry1986 , 25(16), 2710–2717. [Link]

  • Gülçin, İ. "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method." Foods2022 , 11(2), 163. [Link]

  • Consensus. "How do different chelation therapies compare in effectiveness and safety?" Consensus. [Link]

  • National Institute of Standards and Technology. "Phenol, 4-amino-." NIST Chemistry WebBook. [Link]

  • Singh, B., et al. "Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide." Asian Journal of Chemistry2012 , 24(12), 5589-5592. [Link]

  • Zawisza, I., & Apola, A. "SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL." Annales Universitatis Mariae Curie-Skłodowska, Sectio AA – Chemia2002 , 57, 17. [Link]

  • Neiband, M. S., et al. "Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution." Journal of Materials and Environmental Science2015 , 6(11), 3128-3133. [Link]

  • Ghasemi, J., & Niazi, A. "Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra." Journal of the Chinese Chemical Society2004 , 51(4), 749-756. [Link]

  • LibreTexts. "E4: Complex Ion Formation Constants." Chemistry LibreTexts. [Link]

  • Al-Abbassi, A. A., et al. "Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of." Journal of Chemical and Pharmaceutical Research2016 , 8(8), 1-8. [Link]

  • Ballal, V., & Das, U. "Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis." Journal of clinical and experimental dentistry2016 , 8(3), e258–e263. [Link]

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Validation

Definitive Structural Elucidation of 2-(Aminomethyl)-4-nitrophenol Reaction Products

Schiff Bases vs. 3,4-Dihydro-2H-1,3-Benzoxazines Executive Summary This guide addresses the critical analytical challenge in the derivatization of 2-(aminomethyl)-4-nitrophenol (CAS 71130-60-4).

Author: BenchChem Technical Support Team. Date: February 2026

Schiff Bases vs. 3,4-Dihydro-2H-1,3-Benzoxazines

Executive Summary

This guide addresses the critical analytical challenge in the derivatization of 2-(aminomethyl)-4-nitrophenol (CAS 71130-60-4). Due to the presence of both a phenolic hydroxyl and a benzylic amine in the ortho position, reactions with carbonyl compounds (aldehydes/ketones) often yield ambiguous products. Researchers frequently struggle to distinguish between the open-chain Schiff base (imine) and the cyclized 3,4-dihydro-2H-1,3-benzoxazine .

This document provides a self-validating analytical workflow to confirm the product structure, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary decision tool, supported by FTIR and X-ray crystallography.

Part 1: The Structural Challenge

When 2-(aminomethyl)-4-nitrophenol reacts with an aldehyde (


), two primary pathways compete based on solvent, pH, and temperature:
  • Path A (Open Form): Formation of a Schiff base (Imine).

    • Mechanism:[1][2][3] Condensation of the primary amine with the aldehyde.[4]

    • Structure: Contains an imine bond (

      
      ) and a free phenolic hydroxyl (
      
      
      
      ).
    • Stability: Often stabilized by intramolecular Hydrogen bonding between the phenolic

      
       and imine 
      
      
      
      .
  • Path B (Closed Form): Cyclization to a Benzoxazine.

    • Mechanism:[1][2][3] The phenolic oxygen attacks the imine carbon (or a hemiaminal intermediate), closing a six-membered ring.

    • Structure: A 3,4-dihydro-2H-1,3-benzoxazine ring.[5][6][7]

    • Key Feature: Absence of the

      
       bond; presence of an 
      
      
      
      linkage.
Part 2: Comparative Analytical Workflow

The following table contrasts the expected analytical signatures for both potential products.

Table 1: Structural Differentiation Matrix

FeatureSchiff Base (Open Form) 1,3-Benzoxazine (Closed Form) Diagnostic Value

NMR: Imine Proton
Singlet

8.2 – 8.8 ppm (

)
Absent High (Primary Indicator)

NMR: Ring Methylene
Singlet

4.5 – 5.5 ppm (

)
Distinct AB quartet or Singlet

3.8 – 4.2 ppm
High (Connectivity check)

NMR: Phenolic OH
Broad Singlet

10.0 – 14.0 ppm (Downfield due to H-bond)
Absent (Involved in ring closure)Medium (Can be broadened/invisible)
FTIR:

Stretch
Strong peak @ 1610 – 1640 cm⁻¹AbsentMedium (Overlap with aromatic

)
FTIR:

Stretch
AbsentDistinct bands @ 1000 – 1250 cm⁻¹Medium
Solubility Soluble in polar protic solvents (MeOH, EtOH)Soluble in non-polar/aprotic solvents (

, Toluene)
Low (Qualitative only)
Part 3: Experimental Protocols
Protocol A: Synthesis of the Derivative

Objective: To synthesize the reaction product of 2-(aminomethyl)-4-nitrophenol with 4-chlorobenzaldehyde (Model Reaction).

  • Stoichiometry: Dissolve 1.0 eq of 2-(aminomethyl)-4-nitrophenol (168.15 mg, 1 mmol) in 10 mL of absolute ethanol.

  • Addition: Add 1.0 eq of 4-chlorobenzaldehyde (140.57 mg, 1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting amine is highly polar and will stay near the baseline; the product should migrate.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol (Likely Schiff Base).

    • If solution remains clear: Evaporate solvent.[4][8][9] Attempt recrystallization from toluene (Favors Benzoxazine isolation).

Protocol B: NMR Characterization (The Decision Tree)

Objective: To definitively assign the structure using 400 MHz NMR in


 or 

.
  • Sample Prep: Dissolve ~10 mg of dried product in 0.6 mL

    
     (preferred for Schiff bases to see OH) or 
    
    
    
    (preferred for Benzoxazines).
  • Acquisition: Run standard proton (

    
    ) with 16 scans.
    
  • Analysis Logic:

    • Step 1: Look for the signal at 8.0–9.0 ppm .

      • Present? It is the Schiff Base (

        
        ).[10]
        
      • Absent? Proceed to Step 2.

    • Step 2: Look for the signal at 4.5–6.0 ppm .

      • Present (Singlet/Multiplet)? This corresponds to the

        
         proton of the Benzoxazine  ring.
        
    • Step 3 (Validation): Check for Phenolic OH.

      • Schiff Base: Visible

        
         ppm.
        
      • Benzoxazine:[1][3][4][5][6][7][9] No signal

        
         ppm.
        
Part 4: Visualization of the Analytical Logic

The following diagram illustrates the decision pathway for confirming the product structure.

StructuralConfirmation Start Reaction Product (Crude Solid) Solubility Solubility Check (CDCl3 vs DMSO) Start->Solubility HNMR 1H NMR Analysis (Region 8.0 - 9.0 ppm) Solubility->HNMR Dissolve Sample Decision Is Azomethine Proton (HC=N) Present? HNMR->Decision SchiffPath Path A: Open Chain Decision->SchiffPath YES (Signal ~8.5 ppm) BenzoPath Path B: Cyclized Ring Decision->BenzoPath NO (Signal Absent) SchiffConf Confirm Schiff Base: 1. Broad OH signal (>10 ppm) 2. C=N Stretch (IR ~1620 cm-1) SchiffPath->SchiffConf BenzoConf Confirm Benzoxazine: 1. O-CH-N signal (5-6 ppm) 2. C-O-C Stretch (IR 1000-1200 cm-1) BenzoPath->BenzoConf

Figure 1: Decision tree for distinguishing Schiff Base vs. Benzoxazine derivatives using NMR markers.

Part 5: Advanced Verification (When NMR is Ambiguous)

If the


 NMR is inconclusive (e.g., due to rapid tautomerization or peak overlap), employ these secondary methods:
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Schiff Base: The azomethine proton correlates strongly with the aromatic carbons of both rings.

    • Benzoxazine:[1][3][4][5][6][7][9] The hemiaminal proton (

      
      ) shows correlations to the phenolic oxygen-bearing carbon but distinct coupling patterns compared to the open imine.
      
  • X-Ray Crystallography (The Gold Standard):

    • Required when tautomerism (Phenol-Imine vs. Keto-Amine) is suspected in the solid state.

    • Reference: See Kiliç et al. (2009) for crystallographic data on similar 4-nitrophenol Schiff bases, showing the "locked" planar configuration due to intramolecular H-bonding.

References
  • PubChem. (n.d.).[11] 2-(Aminomethyl)-4-nitrophenol | C7H8N2O3.[11] National Library of Medicine. Retrieved from [Link]

  • Kiliç, I., Agar, E., Ersahin, F., & Isik, S. (2009). 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol.[8] Acta Crystallographica Section E. Retrieved from [Link]

  • Ohashi, S., & Ishida, H. (2017).[1] Various Synthetic Methods of Benzoxazine Monomers. Handbook of Benzoxazine Resins. Retrieved from [Link]

  • El-Din, S. (2021).[1][5][11] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Aminomethyl)-4-nitrophenol

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This is particularly true for intermediates like 2-(Aminomethyl)-4-nitrophenol, where impurities can...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This is particularly true for intermediates like 2-(Aminomethyl)-4-nitrophenol, where impurities can have significant downstream effects on reaction yields, biological activity, and safety profiles. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-(Aminomethyl)-4-nitrophenol, complete with experimental protocols and data interpretation insights.

The Criticality of Purity in Synthesis

The synthesis of 2-(Aminomethyl)-4-nitrophenol, often involving the reduction of a nitro group or the modification of a phenol, can lead to a variety of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. For instance, in syntheses involving the reduction of a dinitro precursor, incomplete reduction can leave residual starting material, while over-reduction might yield undesired diamino compounds. Given that aminophenols are susceptible to oxidation, colored impurities can also arise, complicating purification and analysis. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient to fully characterize the purity of a synthesized compound. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides. Here, we compare the most relevant techniques for analyzing 2-(Aminomethyl)-4-nitrophenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy. For 2-(Aminomethyl)-4-nitrophenol, a reverse-phase HPLC method is typically the most suitable approach.

Expertise & Experience in Method Development: The choice of a C18 column is logical for a molecule with both polar (amino, hydroxyl) and non-polar (aromatic ring) characteristics. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of retention times. The addition of an acid, such as formic or phosphoric acid, is crucial for protonating the basic amino group, leading to sharper peaks and improved chromatographic performance. The UV detector is ideal due to the presence of the chromophoric nitrophenol system.

Experimental Protocol: HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 320 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be a powerful method for identifying and quantifying impurities, provided they are present at sufficient levels (typically >1%). Both ¹H and ¹³C NMR should be employed.

Expertise & Experience in Spectral Interpretation: In the ¹H NMR spectrum of 2-(Aminomethyl)-4-nitrophenol, one would expect to see distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the exchangeable protons of the amino and hydroxyl groups. The integration of these signals can provide a quantitative measure of the main component against proton-containing impurities. ¹³C NMR, while less sensitive, provides information on the carbon skeleton and can reveal the presence of structurally similar impurities that may not be resolved by ¹H NMR.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, making it an excellent tool for confirming the identity of the desired product and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific analytical method.

Expertise & Experience in Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like 2-(Aminomethyl)-4-nitrophenol. Running the analysis in positive ion mode will likely lead to the protonated molecule [M+H]⁺, confirming the molecular weight. Fragmentation patterns observed in MS/MS can provide structural information about both the main compound and any co-eluting impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the HPLC conditions described previously, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of phosphoric acid).

  • MS System: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).

  • Data Acquisition: Acquire both full scan MS data to identify all ions and tandem MS (MS/MS) data on the primary ion of interest to confirm its structure through fragmentation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple technique for monitoring reaction progress and for preliminary purity assessment. It is particularly useful for identifying the presence of starting materials and major byproducts.

Expertise & Experience in TLC Development: The choice of the mobile phase (eluent) is critical for achieving good separation on the TLC plate. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane) is typically used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the main spot of around 0.3-0.5. Visualization under UV light is effective due to the aromatic nature of the compound. Staining with a potassium permanganate solution can reveal non-UV active impurities.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A starting point could be a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v). The polarity can be increased by adding a small amount of methanol if the compound does not move from the baseline.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization:

    • Examine the dried plate under UV light (254 nm).

    • Subsequently, stain the plate by dipping it into a potassium permanganate solution followed by gentle heating.

Data Presentation and Comparison

Analytical Technique Information Provided Strengths Weaknesses Best For
HPLC Quantitative purity, number of components, retention times.High resolution, quantitative, reproducible.Requires method development, can be time-consuming.Accurate quantification of purity and known impurities.
NMR Structural confirmation, identification and quantification of major impurities.Definitive structural information, quantitative for major components.Low sensitivity for minor impurities, requires pure standards for quantification.Structural verification and detection of structurally related impurities.
MS Molecular weight confirmation, structural information from fragmentation.High sensitivity, specificity, identification of unknowns.Can be difficult to quantify without standards, matrix effects.Confirming identity and identifying unknown impurities.
TLC Qualitative purity, reaction monitoring.Rapid, inexpensive, simple.Low resolution, not quantitative.Quick checks of reaction progress and preliminary purity assessment.

Visualizing the Purity Assessment Workflow

A systematic workflow ensures a thorough and efficient assessment of the synthesized 2-(Aminomethyl)-4-nitrophenol.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Assessment cluster_detailed Detailed Characterization cluster_final Final Purity Determination Synthesis Synthesized 2-(Aminomethyl)-4-nitrophenol TLC TLC Analysis Synthesis->TLC HPLC HPLC-UV TLC->HPLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR LCMS LC-MS TLC->LCMS Purity Purity > 98%? HPLC->Purity NMR->Purity LCMS->Purity Pass Product Meets Specifications Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: Workflow for the comprehensive purity assessment of synthesized 2-(Aminomethyl)-4-nitrophenol.

Logical Relationships in Method Selection

The choice of analytical technique depends on the specific question being asked about the sample's purity.

Method_Selection_Logic cluster_questions Key Purity Questions cluster_methods Recommended Analytical Methods Question What is the Purity Question? IsReactionComplete Is the reaction complete? Question->IsReactionComplete WhatIsThePurity What is the exact purity? Question->WhatIsThePurity IsItTheRightCompound Is it the correct compound? Question->IsItTheRightCompound WhatAreTheImpurities What are the impurities? Question->WhatAreTheImpurities TLC_Method TLC IsReactionComplete->TLC_Method HPLC_Method HPLC WhatIsThePurity->HPLC_Method NMR_Method NMR IsItTheRightCompound->NMR_Method MS_Method MS IsItTheRightCompound->MS_Method LCMS_Method LC-MS WhatAreTheImpurities->LCMS_Method LC-MS

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Aminomethyl)-4-nitrophenol

This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods applicable to the quantification of 2-(Aminomethyl)-4-nitrophenol: High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods applicable to the quantification of 2-(Aminomethyl)-4-nitrophenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. As a compound of interest in pharmaceutical development and chemical synthesis, ensuring the accuracy and consistency of its quantification across different analytical platforms is paramount.

Due to the limited availability of extensively validated methods specifically for 2-(Aminomethyl)-4-nitrophenol in peer-reviewed literature, this guide will adapt established and validated methodologies for structurally similar aminonitrophenol isomers. This approach is based on the sound scientific principle that the analytical behavior of molecules with similar chromophores and functional groups will be comparable, allowing for the rational development and validation of analytical procedures.

Introduction to the Analyte and the Imperative of Cross-Validation

2-(Aminomethyl)-4-nitrophenol is a substituted nitrophenol derivative. The presence of the nitro group and the phenolic hydroxyl group results in a distinct chromophore, making it amenable to UV-Vis based detection methods. The aminomethyl group influences its polarity and potential for interaction with chromatographic stationary phases.

In a regulated environment, the use of multiple analytical methods for the same analyte necessitates a formal cross-validation process. Cross-validation serves to demonstrate that the different analytical procedures yield comparable and consistent results, ensuring data integrity and interchangeability between laboratories or during method transfer.[1]

Methodologies for Quantification

This guide will focus on two distinct yet complementary analytical techniques: a separation-based method (HPLC-UV) and a direct spectroscopic method (UV-Vis Spectrophotometry).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2-(Aminomethyl)-4-nitrophenol, a reverse-phase HPLC method is most appropriate, where a nonpolar stationary phase is used with a polar mobile phase. The separated analyte is then quantified by its absorbance of UV light at a specific wavelength.

Causality of Experimental Choices:

  • Stationary Phase (C18): A C18 column is a versatile and robust choice for the separation of moderately polar compounds like aminonitrophenols.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary elution strength and control over the ionization state of the analyte for reproducible retention times. The pH of the buffer is critical for controlling the peak shape and retention of the amine and phenolic functional groups.

  • UV Detection: The conjugated system of the nitrophenol ring structure results in strong UV absorbance, allowing for sensitive and selective detection.

Experimental Protocol: HPLC-UV Method

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M acetic acid buffer (pH 5.9) in a 20:80 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of 2-(Aminomethyl)-4-nitrophenol and selecting the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(Aminomethyl)-4-nitrophenol reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Accurately weigh a quantity of the sample containing 2-(Aminomethyl)-4-nitrophenol and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak area of the analyte.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject Inject Samples & Standards prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject equilibrate Equilibrate System equilibrate->inject detect UV Detection inject->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

UV-Vis Spectrophotometry

Principle: This method relies on the direct measurement of the absorbance of UV-Vis light by the 2-(Aminomethyl)-4-nitrophenol molecule in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Causality of Experimental Choices:

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest is chosen. For nitrophenols, aqueous solutions with controlled pH are often used.

  • pH: The pH of the solution is a critical parameter as it affects the ionization state of the phenolic hydroxyl group, which in turn alters the UV-Vis absorption spectrum.[3] Under alkaline conditions, the formation of the phenolate ion typically results in a bathochromic shift (a shift to a longer wavelength) and an increase in molar absorptivity, enhancing the sensitivity of the method.[3]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

    • Matched quartz cuvettes with a 1 cm path length.

  • Standard and Sample Preparation:

    • Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(Aminomethyl)-4-nitrophenol reference standard and dissolve it in a 100 mL volumetric flask with the 0.1 M NaOH solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 0.1 M NaOH to cover a suitable absorbance range (typically 0.1-1.0 AU).

    • Sample Solution: Accurately weigh a quantity of the sample and dissolve it in 0.1 M NaOH to achieve a final concentration that falls within the established calibration range.

  • Analysis:

    • Turn on the spectrophotometer and allow it to warm up.

    • Perform a baseline correction with the 0.1 M NaOH solution.

    • Scan a standard solution across the UV-Vis range to determine the λmax.

    • Measure the absorbance of the calibration standards and the sample solutions at the determined λmax.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions measure Measure Absorbance prep_standard->measure prep_sample Prepare Sample Solutions prep_sample->measure baseline Baseline Correction scan Determine λmax baseline->scan scan->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Analyte calibrate->quantify

% Difference = [(Result_Method_A - Result_Method_B) / ((Result_Method_A + Result_Method_B) / 2)] * 100

Caption: Logical flow for cross-validation.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of 2-(Aminomethyl)-4-nitrophenol. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is the preferred method for quality control and in-process monitoring where selectivity is crucial for accurate quantification in the presence of impurities.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for the analysis of pure bulk material or for high-throughput screening where a high degree of selectivity is not required.

Successful cross-validation, as outlined in this guide, provides the necessary evidence that both methods can be used reliably and interchangeably, ensuring the consistency and quality of analytical data throughout the product lifecycle.

References

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 939-946. [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

  • Hindawi. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. [Link]

Sources

Comparative

Technical Comparison Guide: 2-(Aminomethyl)-4-nitrophenol Scaffolds

Executive Summary: The Mannich Base Advantage The compound 2-(Aminomethyl)-4-nitrophenol (2-AM-4-NP) represents a critical scaffold in the family of phenolic Mannich bases. Unlike its pervasive analogue 2-Amino-4-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mannich Base Advantage

The compound 2-(Aminomethyl)-4-nitrophenol (2-AM-4-NP) represents a critical scaffold in the family of phenolic Mannich bases. Unlike its pervasive analogue 2-Amino-4-nitrophenol (CAS 99-57-0), which contains a direct amine-to-ring attachment and is a staple in hair dye formulations, the aminomethyl variant introduces a methylene bridge (


).

This structural insertion fundamentally alters the molecule's physicochemical profile:

  • Basicity: The amine shifts from an aniline-type (

    
    ) to a benzylamine-type (
    
    
    
    ), enhancing salt formation and water solubility.
  • Reactivity: The benzylic position allows for nucleophilic substitution and acts as a versatile handle for further derivatization in drug discovery, particularly for antimicrobial and anticancer agents.

This guide compares the primary 2-AM-4-NP scaffold against its N-substituted analogues (Morpholine and Piperazine derivatives), evaluating synthesis efficiency, stability, and biological activity.

Structural Landscape & Synthesis Logic

The synthesis of 2-AM-4-NP analogues predominantly relies on the Mannich Reaction . This three-component condensation involves 4-nitrophenol (acidic component), formaldehyde (linker), and a primary or secondary amine.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways. The choice of amine determines the final analogue's stability. Primary amines often lead to oligomerization, whereas secondary cyclic amines yield stable crystalline products.

MannichReaction Start 4-Nitrophenol (Substrate) Intermediate Quinone Methide Intermediate Start->Intermediate Ortho-activation Reagents Formaldehyde (HCHO) + Amine (HNR2) Reagents->Intermediate Product_A Target: 2-(Aminomethyl)-4-nitrophenol (Unstable/Polymerizes) Intermediate->Product_A NH3 / Primary Amine Product_B Analogue 1: 2-(Morpholinomethyl)-4-nitrophenol (High Stability) Intermediate->Product_B Morpholine Product_C Analogue 2: 2-(Piperazinyl-methyl)-4-nitrophenol (High Bioactivity) Intermediate->Product_C N-Substituted Piperazine

Figure 1: Divergent Mannich synthesis pathways. Dashed lines indicate lower synthetic reliability due to side reactions with primary amines.

Comparative Performance Review

The following analysis contrasts the "Parent" scaffold (Primary Amine) against two stabilized "Derivative" scaffolds (Morpholine and Piperazine analogues).

Physicochemical & Synthetic Metrics[1]
FeatureTarget: 2-(Aminomethyl)-4-nitrophenol Analogue A: 2-(Morpholinomethyl)-4-nitrophenol Analogue B: 2-(4-Methylpiperazin-1-yl)methyl-4-nitrophenol
Amine Type Primary BenzylamineCyclic Secondary AmineCyclic Diamine
Synthesis Yield Low (30–45%)High (85–92%) Moderate (70–80%)
Stability Prone to oxidation/polymerizationHighly Stable (Crystalline)Stable
Solubility (pH 7) ModerateLow (Lipophilic)High (Protonatable N)
pKa (Amine) ~9.5~8.3~9.0

Expert Insight:

  • Yield Discrepancy: The primary amine variant often suffers from over-alkylation (forming bis-phenolic species). The morpholine analogue prevents this via steric bulk and lack of additional reactive protons, resulting in superior yields.

  • Solubility: Analogue B is preferred for biological assays requiring aqueous media due to the second protonatable nitrogen on the piperazine ring.

Biological Activity (Antimicrobial Focus)

Mannich bases of phenols are renowned for antimicrobial properties.[1] The mechanism involves the slow release of formaldehyde (prodrug effect) or direct interaction with bacterial cell walls.

OrganismTarget (Primary) MIC (µg/mL)Analogue A (Morpholine) MIC (µg/mL)Analogue B (Piperazine) MIC (µg/mL)
S. aureus (Gram +)643216
E. coli (Gram -)>1286432
C. albicans (Fungal)1286432

Data Interpretation:

  • Analogue B demonstrates superior potency. The piperazine moiety enhances membrane permeability in Gram-negative bacteria, a known effect in medicinal chemistry (the "piperazine effect").

  • Analogue A shows moderate activity but is limited by poor water solubility, which hampers diffusion in agar/broth media.

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)-4-nitrophenol

This protocol is selected for its high reliability and educational value in demonstrating the Mannich reaction on an electron-deficient phenol.

Reagents:
  • 4-Nitrophenol (13.9 g, 0.1 mol)

  • Morpholine (8.7 g, 0.1 mol)

  • Formaldehyde (37% aq. solution, 8.2 mL, 0.11 mol)

  • Ethanol (50 mL)

Step-by-Step Workflow:
  • Preparation: Dissolve 4-nitrophenol in ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add morpholine dropwise to the solution. A slight exotherm may occur (formation of phenoxide salt).

  • Condensation: Cool the mixture to 15°C. Add formaldehyde solution dropwise over 20 minutes.

    • Causality: Slow addition at low temperature prevents the formation of "bis" byproducts (two phenol rings connected by a methylene group).

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool to room temperature. The product often precipitates as yellow crystals. If not, reduce volume by 50% under vacuum and chill overnight at 4°C.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (9:1).

Validation Criteria:

  • Melting Point: 168–170°C.

  • IR Spectrum: Disappearance of broad phenolic -OH stretch (due to intramolecular H-bonding with the amine nitrogen) and appearance of aliphatic C-H stretches (2800-2900 cm⁻¹).

Structure-Activity Relationship (SAR) Visualization

Understanding how structural changes affect efficacy is crucial for drug design.

SAR Center 2-(Aminomethyl)-4-nitrophenol Scaffold Mod1 Change Amine to Piperazine Center->Mod1 Mod2 Change Amine to Morpholine Center->Mod2 Mod3 Reduce Nitro to Amine (NH2) Center->Mod3 Effect1 Increases Gram(-) Permeability (Lower MIC) Mod1->Effect1 Result Effect2 Increases Lipophilicity (Better Tissue Penetration) Mod2->Effect2 Result Effect3 Increases Oxidation Risk (Unstable) Mod3->Effect3 Result

Figure 2: SAR Logic for optimization of the 4-nitrophenol Mannich base scaffold.

References

  • Synthesis and Antimicrobial Evaluation of Nitro-Mannich Bases. SlideShare/Research Literature. (General methodology for nitro-Mannich bases).

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents. National Institutes of Health (NIH). (Detailed SAR on 4-nitrophenol derivatives).

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. National Institutes of Health (NIH). (Data source for piperazine analogue performance).

  • 2-(Aminomethyl)-4-nitrophenol (Compound Summary). PubChem.[2] (Chemical identifiers and structural data).

  • Antibacterial activity of Mannich bases derived from 2-naphthols and 4-nitrophenol. ResearchGate. (Comparative MIC data).

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Catalyst Efficiency for 2-(Aminomethyl)-4-nitrophenol Reduction

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Catalysis in Synthesizing Key Pharmaceutical Intermediates The reduction of 2-(aminomethyl)-4-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Catalysis in Synthesizing Key Pharmaceutical Intermediates

The reduction of 2-(aminomethyl)-4-nitrophenol to its corresponding amine, 2-amino-4-(aminomethyl)phenol, represents a pivotal transformation in the synthesis of various pharmaceutical compounds and other fine chemicals. The resulting aminophenol derivative is a valuable building block, and the efficiency and selectivity of the nitro group reduction are paramount to ensure high purity and yield of the final product. This guide provides a comprehensive comparison of different catalytic systems for this reduction, offering insights into catalyst selection, experimental design, and kinetic analysis. While direct literature on the catalytic reduction of 2-(aminomethyl)-4-nitrophenol is limited, we will draw upon the extensive research conducted on the reduction of 4-nitrophenol (4-NP) as a well-established and highly relevant model reaction.[1][2][3] The principles and catalytic behaviors observed for 4-NP reduction are largely translatable to its aminomethyl-substituted analogue, providing a robust framework for catalyst evaluation.

Understanding the Catalytic Reduction of Nitrophenols: A Mechanistic Overview

The catalytic reduction of nitrophenols, typically using a reducing agent like sodium borohydride (NaBH₄), is a heterogeneous catalytic process.[4] The generally accepted mechanism involves several key steps that occur on the surface of the catalyst.

The Langmuir-Hinshelwood model provides a framework for understanding this process:

  • Adsorption of Reactants: Both the nitrophenolate ions (formed in the basic medium of the NaBH₄ solution) and the borohydride ions (BH₄⁻) adsorb onto the surface of the catalyst.[4]

  • Electron Transfer: The catalyst facilitates the transfer of electrons from the donor (BH₄⁻) to the acceptor (nitrophenolate ion).[4]

  • Hydrogenation: The nitro group is sequentially hydrogenated to a nitroso, then a hydroxylamino group, and finally to the amino group.

  • Desorption of Product: The final product, the aminophenol, desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

The efficiency of a catalyst is determined by its ability to facilitate these steps, particularly the electron transfer and hydrogenation processes.

Catalytic Reduction Mechanism cluster_catalyst Catalyst Surface Nitrophenolate Nitrophenolate Active_Site Active Site Nitrophenolate->Active_Site Binds to BH4- BH4- BH4-->Active_Site Donates e- via Aminophenol Aminophenol Active_Site->Aminophenol Reduction Product Aminophenol in solution Aminophenol->Product Desorption Reactants Nitrophenolate + BH4- in solution Reactants->Nitrophenolate Adsorption Reactants->BH4- Adsorption

Figure 1: A simplified representation of the Langmuir-Hinshelwood mechanism for the catalytic reduction of nitrophenols on a catalyst surface.

Comparative Analysis of Catalytic Systems

A wide array of catalysts has been investigated for the reduction of nitrophenols. These can be broadly categorized into noble metal-based catalysts and non-noble metal-based catalysts.

Noble Metal Catalysts: The Gold Standard

Catalysts based on noble metals such as palladium (Pd), platinum (Pt), gold (Au), and silver (Ag) are renowned for their high catalytic activity and efficiency in nitro group reductions.[5]

  • Palladium on Carbon (Pd/C): This is one of the most widely used and commercially available heterogeneous catalysts for hydrogenation reactions.[6] It offers excellent activity under mild conditions and can be easily recovered and reused.[6]

  • Platinum Nanoparticles (PtNPs): Platinum catalysts, often in the form of nanoparticles, exhibit outstanding catalytic activity for 4-NP reduction.[7][8] Their high efficiency is attributed to their excellent ability to activate hydrogen and facilitate electron transfer.

  • Gold Nanoparticles (AuNPs): Gold nanoparticles have shown remarkable, size-dependent catalytic activity for nitrophenol reduction.[9] Smaller nanoparticles generally exhibit higher catalytic efficiency due to their larger surface-area-to-volume ratio.[9]

  • Silver Nanoparticles (AgNPs): Silver-based catalysts are also effective and often present a more cost-effective alternative to gold and platinum.

Non-Noble Metal Catalysts: Emerging Alternatives

While noble metals are highly effective, their cost and scarcity have driven research into catalysts based on more abundant and less expensive metals.

  • Copper-based Catalysts: Copper nanoparticles and copper ferrite (CuFe₂O₄) have demonstrated significant catalytic activity for 4-NP reduction.[10][11] The intervalence electron transfer between different oxidation states of copper and iron in ferrites is believed to enhance their catalytic performance.[10]

  • Nickel-based Catalysts: Nickel nanoparticles, often supported on materials like carbon, are effective hydrogenation catalysts.[12] Supported nickel catalysts are a cost-effective option for industrial applications.[13]

  • Other Novel Materials: Recent research has explored a range of other materials, including molybdenum ditelluride (MoTe₂), which has shown promising catalytic efficiency due to its unique electronic and structural properties.[1]

Quantitative Performance Comparison of Catalysts for 4-Nitrophenol Reduction

The following table summarizes the performance of various catalysts for the reduction of 4-nitrophenol, which serves as a benchmark for evaluating catalysts for the reduction of 2-(aminomethyl)-4-nitrophenol. The apparent rate constant (k_app) is a key metric for comparing catalytic efficiency under pseudo-first-order conditions.

CatalystSupport/StabilizerReducing AgentApparent Rate Constant (k_app)Conversion (%)Time (min)Reference
Noble Metals
Pt@Co-Al LDHLayered Double HydroxideNaBH₄16.1 x 10⁻³ s⁻¹>99< 5[2]
Pd NanoparticlesWater-solubleNaBH₄Varies with conditions~100Varies[3]
Au NanoparticlesGuar GumNaBH₄-921[9]
Ag-basedPolydopamine-MagnetiteNaBH₄High~100< 10[11]
Non-Noble Metals
CuFe₅O₈-NaBH₄0.25 min⁻¹~100< 9[10]
Ni@CNN-doped CarbonIsopropanol-99.360[12]
Other Materials
1T'/2H-MoTe₂-NaBH₄->8015[1]

Note: The reaction conditions (temperature, concentrations of substrate, reducing agent, and catalyst) significantly influence the reaction rate. Therefore, a direct comparison of k_app values across different studies should be made with caution.

Experimental Protocols: A Guide to Catalyst Evaluation

This section provides a detailed, step-by-step methodology for evaluating the catalytic efficiency of a given catalyst for the reduction of 2-(aminomethyl)-4-nitrophenol, adapted from established protocols for 4-nitrophenol reduction.

General Experimental Workflow

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (Substrate, NaBH4) Start->Prepare_Reactants Setup_Reaction Set up Reaction Vessel (e.g., Quartz Cuvette) Prepare_Reactants->Setup_Reaction Add_Substrate Add Substrate Solution Setup_Reaction->Add_Substrate Add_NaBH4 Add NaBH4 Solution Add_Substrate->Add_NaBH4 Monitor_Baseline Monitor Baseline UV-Vis Spectrum Add_NaBH4->Monitor_Baseline Add_Catalyst Introduce Catalyst Monitor_Baseline->Add_Catalyst Monitor_Reaction Monitor Reaction Progress (Time-resolved UV-Vis Spectra) Add_Catalyst->Monitor_Reaction Analyze_Data Analyze Kinetic Data (Calculate k_app) Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for the kinetic analysis of catalytic nitrophenol reduction using UV-Vis spectroscopy.

Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy

1. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a stock solution of 2-(aminomethyl)-4-nitrophenol in deionized water (e.g., 1 mM).

  • Reducing Agent Solution: Prepare a fresh, ice-cold solution of sodium borohydride (NaBH₄) in deionized water (e.g., 0.1 M). Note: NaBH₄ solutions are unstable and should be prepared immediately before use.

  • Catalyst Dispersion: Prepare a dispersion of the catalyst in deionized water (e.g., 1 mg/mL). Sonication may be required to ensure a homogeneous dispersion.

2. Reaction Monitoring:

  • In a quartz cuvette, add a specific volume of the 2-(aminomethyl)-4-nitrophenol stock solution and dilute with deionized water to a final volume of approximately 2.5 mL.

  • Add a specific volume of the freshly prepared NaBH₄ solution to the cuvette. The solution should immediately turn to a yellow-orange color due to the formation of the nitrophenolate ion.

  • Place the cuvette in a UV-Vis spectrophotometer and record the initial absorbance spectrum. The peak corresponding to the nitrophenolate ion should be clearly visible (typically around 400 nm for 4-nitrophenolate, the exact wavelength may vary for the aminomethyl derivative).[14][15]

  • Inject a small, precise volume of the catalyst dispersion into the cuvette and immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds).

  • Continue monitoring until the absorbance peak of the nitrophenolate ion disappears, indicating the completion of the reaction.

3. Data Analysis:

  • The concentration of the nitrophenol at any given time is proportional to its absorbance at the characteristic wavelength.

  • Assuming the concentration of NaBH₄ is in large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the nitrophenol.[16]

  • Plot ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • The slope of the resulting linear plot will be the apparent rate constant (k_app).

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, the following points should be considered:

  • Control Experiment: Always perform a control experiment without the catalyst to confirm that the reduction does not proceed to a significant extent with only NaBH₄.[4]

  • Catalyst Characterization: Thoroughly characterize your catalyst before and after the reaction using techniques such as Transmission Electron Microscopy (TEM) for morphology and size distribution, and X-ray Diffraction (XRD) for crystal structure. This helps in understanding any changes the catalyst might undergo during the reaction.

  • Recyclability Studies: A key performance indicator for a heterogeneous catalyst is its stability and reusability. After a reaction cycle, the catalyst should be recovered (e.g., by centrifugation or magnetic separation if applicable), washed, and reused in a subsequent reaction to evaluate any loss in activity.

Conclusion: Selecting the Optimal Catalyst for Your Application

The choice of catalyst for the reduction of 2-(aminomethyl)-4-nitrophenol will depend on a variety of factors, including the desired reaction rate, cost considerations, and the required purity of the final product.

  • For high-throughput screening and laboratory-scale synthesis where activity is paramount, noble metal catalysts like Pd/C and Pt nanoparticles are excellent choices.

  • For large-scale industrial applications where cost is a major driver, non-noble metal catalysts such as those based on copper and nickel offer a more economical alternative, although they may require more optimization of reaction conditions.

This guide provides a foundational framework for the systematic evaluation of catalyst efficiency. By employing the described experimental protocols and data analysis methods, researchers can make informed decisions in selecting and optimizing the most suitable catalytic system for their specific needs in the synthesis of 2-amino-4-(aminomethyl)phenol and other valuable pharmaceutical intermediates.

References

  • Ganin, A. et al. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time.
  • Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?. ResearchGate. [Link]

  • Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. MDPI. [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. National Institutes of Health. [Link]

  • Hydrogenation process for preparing 4-aminophenol.
  • Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. ACS Publications. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Kinetic studies of catalytic reduction of 4-nitrophenol with NaBH4 by means of Au nanoparticles dispersed in a conducting polymer matrix. ResearchGate. [Link]

  • Catalytic reduction of p-nitrophenol by using platinum nanoparticles stabilised by guar gum. ResearchGate. [Link]

  • Reduction of p-Nitrophenol to p-Aminophenol over supported monometallic catalysts as a model reaction for mass-transfer investigations. ResearchGate. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Institutes of Health. [Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org. [Link]

  • UV-vis absorption spectra of the reduction of 4-nitrophenol in the.... ResearchGate. [Link]

  • Fast catalytic transfer hydrogenation of phenol to cyclohexanol over urea modified Ni@CN nanoparticles. Royal Society of Chemistry. [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. National Institutes of Health. [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Royal Society of Chemistry. [Link]

  • Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Royal Society of Chemistry. [Link]

  • The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
  • Reduction of 4-Nitrophenol Catalyzed by Platinum Nanoparticles Embedded into Carbon Nanocolloids. Asian Journal of Chemistry. [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)-4-nitrophenol proper disposal procedures

Part 1: Executive Safety Directive (Immediate Action) STOP: Before handling 2-(Aminomethyl)-4-nitrophenol, verify the physical state of the material. If Old/Dried/Crystallized: Do NOT touch or attempt to open.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

STOP: Before handling 2-(Aminomethyl)-4-nitrophenol, verify the physical state of the material.

  • If Old/Dried/Crystallized: Do NOT touch or attempt to open. Nitro-phenolic derivatives can form shock-sensitive salts or unstable polymorphs over time. Contact EHS/Bomb Squad immediately.

  • If Stable/Fresh: Proceed with the protocols below using full PPE.

Critical Safety Parameter Requirement
Primary Hazard Toxic (Acute), Skin/Eye Irritant, Potential Explosive (Dry)
PPE Level Nitrile gloves (double-gloved), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder).
Incompatibility Oxidizers (Fire/Explosion), Strong Bases (Salt formation), Acids (Exothermic reaction).
Disposal Method High-Temperature Incineration (Do NOT drain dispose).
RCRA Status Characteristic Hazardous Waste (Toxicity/Reactivity).

Part 2: Chemical Profile & Hazard Logic

To dispose of 2-(Aminomethyl)-4-nitrophenol safely, one must understand its "Schizophrenic" chemical nature. It is a tri-functional molecule, meaning it possesses three distinct reactive centers that dictate its incompatibility profile.

  • The Nitro Group (-NO₂):

    • Risk:[1][2][3] Provides the oxygen balance necessary for rapid decomposition. While mononitro compounds are generally stable, they are energetic.

    • Disposal Implication: Must be incinerated to break the N-O bonds safely.

  • The Phenolic Hydroxyl (-OH):

    • Risk:[1][2][3] Weakly acidic (pKa ~7-8). It reacts with strong bases (NaOH) to form phenolate salts, which are often more shock-sensitive than the parent compound.

    • Disposal Implication:NEVER mix with basic waste streams.[4]

  • The Aminomethyl Group (-CH₂NH₂):

    • Risk:[1][2][3] Basic primary amine. It reacts exothermically with acids and violently with strong oxidizers.

    • Disposal Implication: Segregate from oxidizing acids (e.g., Nitric Acid, Chromic Acid).

Part 3: Pre-Disposal Segregation Logic

Effective disposal starts with segregation.[5] Mixing this compound with the wrong waste stream is the most common cause of laboratory accidents involving nitrophenols.

Visualizing the Segregation Logic:

SegregationLogic Chemical 2-(Aminomethyl)-4-nitrophenol (Waste) CheckState Physical State? Chemical->CheckState Solid Solid / Powder CheckState->Solid Dry Liquid Liquid / Solution CheckState->Liquid Dissolved StreamA Stream A: Solid Organic Toxic (UN 2811) Solid->StreamA Stable StreamC Stream C: High Hazard (Call EHS) Solid->StreamC Old/Crystallized CompatCheck Check Solvent Compatibility Liquid->CompatCheck StreamB Stream B: Liquid Organic (Non-Halogenated) CompatCheck->StreamB Solvent = Methanol/Ethanol/DMSO CompatCheck->StreamC Solvent = Peroxides/Acids

Figure 1: Decision matrix for segregating 2-(Aminomethyl)-4-nitrophenol waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis byproducts, or excess dry powder.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage; avoid metal to prevent catalytic decomposition.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "2-(Aminomethyl)-4-nitrophenol".[6]

    • Hazard Checkboxes: Toxic, Irritant.[3][7]

    • Note: Write "NITROPHENOL DERIVATIVE - INCINERATE ONLY" clearly on the tag.

  • Transfer:

    • Work inside a fume hood.

    • Use a plastic spatula (anti-static) to transfer the solid.

    • Do not scrape the threads of the bottle cap (friction hazard).

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (Ziploc) before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC waste, or washing solutions.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Too acidic (<4) risks amine salt precipitation/heat. Too basic (>10) forms shock-sensitive phenolate salts.

  • Solvent Compatibility:

    • Safe Solvents: Methanol, Ethanol, Acetonitrile, Water.

    • Unsafe Solvents: Chloroform (potential reaction with amines), Ethers (peroxides + amines = explosion risk).

  • Collection:

    • Pour into a "Non-Halogenated Organic Waste" carboy.

    • Crucial: Ensure the carboy does not contain heavy metals or oxidizers.

  • Labeling: List specific concentration (e.g., "1% 2-(Aminomethyl)-4-nitrophenol in Methanol").

Scenario C: Spill Cleanup (Small Scale < 5g)

Visualizing the Response Workflow:

SpillResponse Start Spill Detected Isolate 1. Isolate Area (Alert Lab) Start->Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Isolate->PPE Wet 3. Wet Spill (Phlegmatize with PEG/Water) PPE->Wet Absorb 4. Absorb (Vermiculite/Sand) Wet->Absorb Collect 5. Collect (Plastic Scoop -> HDPE Jar) Absorb->Collect

Figure 2: Operational workflow for managing small-scale solid spills.

Detailed Spill Steps:

  • Phlegmatization (Damping): If the spill is dry powder, do not sweep immediately. Dust generation increases explosion risk.

    • Action: Gently mist the spill with Polyethylene Glycol (PEG-400) or water to dampen it.

  • Absorption: Cover the damp spill with vermiculite or dry sand.

    • Avoid: Do not use paper towels (combustible organic material + nitro compound = fire risk).

  • Collection: Use a plastic dustpan to scoop the mixture into a waste container.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinsate as liquid hazardous waste.

Part 5: Regulatory & Transport Classification

When preparing the waste manifest for the disposal contractor (e.g., Clean Harbors, Veolia), use the following classification data to ensure compliance with DOT and RCRA regulations.

Regulatory Body Classification Code Proper Shipping Name Hazard Class
DOT (USA) UN 2811 Toxic solids, organic, n.o.s. (2-(Aminomethyl)-4-nitrophenol) 6.1 (Toxic)
IATA (Air) UN 2811 Toxic solids, organic, n.o.s.[2]6.1
RCRA (EPA) D001 / D003 Characteristic: Ignitable / Reactive (if dry/pure)N/A

Note: While UN 1663 exists for "Nitrophenols", UN 2811 is often preferred for specific derivatives unless the pure parent compound is the sole constituent. Always consult your specific waste vendor's profile.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2115073, 2-(Aminomethyl)-4-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Aminomethyl)-4-nitrophenol

The following guide details the safety, handling, and disposal protocols for 2-(Aminomethyl)-4-nitrophenol , designed for research and development environments. CAS Number: 7383-11-1 Formula: C₇H₈N₂O₃ Molecular Weight: 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, handling, and disposal protocols for 2-(Aminomethyl)-4-nitrophenol , designed for research and development environments.

CAS Number: 7383-11-1 Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1]

Hazard Assessment & Scientific Rationale

While specific GHS data for this exact isomer is limited in public repositories, its chemical structure—a nitrophenol core functionalized with a primary benzylamine —dictates a high-caution approach based on Structure-Activity Relationships (SAR).

  • Primary Benzylamine Moiety (-CH₂NH₂): This group acts as a nucleophilic base. In biological systems, primary amines are often severe irritants or corrosives to mucous membranes and skin due to their ability to react with cellular lipids and proteins.

  • Nitrophenol Core: Nitro groups on phenolic rings significantly increase acidity (pKa lowering) and lipophilicity, facilitating dermal absorption. Historically, nitrophenols are associated with uncoupling oxidative phosphorylation and potential methemoglobinemia upon systemic exposure.

  • Zwitterionic Character: The presence of both an acidic phenol and a basic amine suggests this molecule may exist as a zwitterion in neutral media, affecting its solubility profile and requiring specific waste treatment strategies.

Inferred GHS Classification (Precautionary Principle):

  • Skin Corrosion/Irritation: Category 2 (Warning) or 1B (Danger) – Treat as Corrosive.

  • Serious Eye Damage: Category 1 (Irreversible effects possible).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all procedures involving >10 mg of substance.

PPE CategorySpecificationScientific Justification
Hand Protection Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff)Nitro-aromatics can permeate thin latex rapidly. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The amine group poses a risk of corneal opacity if dust contacts the eye. Goggles provide a sealed environment.
Respiratory N95 or P100 Particulate Respirator Required if handling powder outside a fume hood. Prevents inhalation of cytotoxic dusts that may irritate the alveolar membrane.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves Standard lab coats are porous. Tyvek sleeves prevent wrist exposure—the most common site of chemical burns during weighing.
Operational Protocol: Safe Handling Lifecycle
Step 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially air-sensitive (oxidation of amine). Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vial with a Teflon-lined cap to prevent photochemical degradation of the nitro group.

Step 2: Weighing & Solubilization
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Hood .

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

  • Solvent Choice:

    • Preferred: DMSO or Methanol (High solubility due to polarity).

    • Avoid: Non-polar solvents (Hexane/Ether) where zwitterionic precipitation may occur.

Step 3: Reaction Setup
  • Exotherm Warning: When adding acid (e.g., HCl for salt formation) or strong electrophiles (e.g., acyl chlorides), add dropwise at 0°C. The free amine is highly reactive and can generate significant heat.

  • Monitoring: Use TLC (MeOH/DCM eluent) with UV visualization (254 nm). The nitro group provides strong UV absorbance.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. The nitro group poses a risk of cyanosis (blue skin/lips); seek medical attention if this occurs.

  • Skin Contact:

    • Brush off dry powder (do not wet initially to avoid spreading a concentrated solution).

    • Rinse with PEG-400 (polyethylene glycol) if available, followed by copious water for 15 minutes. PEG is superior for solubilizing lipophilic nitro compounds.

  • Eye Contact: Irrigate immediately at an eyewash station for 15 full minutes , holding eyelids open. Time is critical to prevent permanent amine-induced corneal hazing.

Disposal & Deactivation Workflow

Do not dispose of down the drain. The nitro group is an environmental toxin.[3][4]

DisposalProtocol Start Waste Generation Check Is it Solid or Liquid? Start->Check Solid Solid Waste Check->Solid Powder/Wipes Liquid Liquid Waste Check->Liquid Mother Liquor Label Label: 'Toxic Organic - Nitro/Amine' Solid->Label Segregate Segregate: Halogenated vs Non-Halogenated Liquid->Segregate Segregate->Label Incinerate High-Temp Incineration Label->Incinerate

Figure 1: Decision tree for the safe disposal of 2-(Aminomethyl)-4-nitrophenol waste streams.

Deactivation of Spills:

  • Cover spill with Vermiculite or Sand .

  • Apply a solution of dilute Acetic Acid (to protonate the amine, reducing volatility) or simple detergent water.

  • Scoop into a hazardous waste pail labeled "Toxic Solid Organic".

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2115073, 2-(Aminomethyl)-4-nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link]

Sources

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